3-Methylisoxazol-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methyl-1,2-oxazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-4(5)2-7-6-3/h2H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOWDJRGXLVJHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60549980 | |
| Record name | 3-Methyl-1,2-oxazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60549980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
354795-62-3 | |
| Record name | 3-Methyl-1,2-oxazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60549980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Beginner's Guide to the Synthesis of 3-Methylisoxazol-4-amine: A Key Building Block for Drug Discovery
Abstract
This technical guide provides a detailed, beginner-friendly protocol for the synthesis of 3-Methylisoxazol-4-amine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through a robust and accessible cyclocondensation reaction. This document offers a comprehensive walkthrough of the synthetic strategy, a step-by-step experimental protocol, safety considerations, and methods for product characterization. The guide is designed to be self-validating, with explanations for each procedural choice to empower researchers and scientists new to this synthesis with the expertise needed for successful execution.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved pharmaceuticals. Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive component for designing molecules that can interact with biological targets. 3-Methylisoxazol-4-amine, in particular, serves as a crucial starting material for creating more complex molecules, including potent anti-inflammatory agents, antibacterials, and anticancer therapeutics[1][2]. This guide details a common and reliable method for its preparation from readily available starting materials.
Synthetic Strategy: Cyclocondensation of a β-Ketonitrile
The chosen synthetic route involves the cyclocondensation of a β-ketonitrile with hydroxylamine. This reaction is a cornerstone of isoxazole synthesis and is favored for its reliability and generally good yields[3][4][5].
The core transformation proceeds in two conceptual stages:
-
Oxime Formation: The hydroxylamine initially reacts with the ketone group of the β-ketonitrile to form an oxime intermediate.
-
Intramolecular Cyclization: The nitrogen of the oxime then attacks the nitrile carbon, leading to ring closure and the formation of the aromatic isoxazole ring after dehydration.
This approach is highly regioselective, ensuring the desired 4-amino isomer is the major product.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 3-Methylisoxazol-4-amine.
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| Ethyl 2-cyano-3-oxobutanoate | C7H9NO3 | 155.15 | 7.76 g | 50.0 | 1.0 |
| Hydroxylamine Hydrochloride | NH2OH·HCl | 69.49 | 4.17 g | 60.0 | 1.2 |
| Sodium Acetate (Anhydrous) | CH3COONa | 82.03 | 6.15 g | 75.0 | 1.5 |
| Ethanol (Absolute) | C2H5OH | 46.07 | 100 mL | - | - |
| Water (Deionized) | H2O | 18.02 | 50 mL | - | - |
| Ethyl Acetate | C4H8O2 | 88.11 | As needed | - | - |
| Saturated Sodium Bicarbonate | NaHCO3 | 84.01 | As needed | - | - |
| Anhydrous Magnesium Sulfate | MgSO4 | 120.37 | As needed | - | - |
Step-by-Step Synthesis
Step 1: Preparation of the Hydroxylamine Solution
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, add hydroxylamine hydrochloride (4.17 g, 60.0 mmol) and sodium acetate (6.15 g, 75.0 mmol).
-
Add 50 mL of deionized water and stir at room temperature until all solids have dissolved. This in-situ neutralization generates free hydroxylamine.
-
Scientist's Note: Hydroxylamine is often supplied as a more stable hydrochloride salt. A weak base like sodium acetate is used to liberate the free hydroxylamine needed for the reaction without making the solution strongly basic, which could promote side reactions.
-
Step 2: The Condensation Reaction
-
To the aqueous hydroxylamine solution, add 100 mL of absolute ethanol.
-
Add ethyl 2-cyano-3-oxobutanoate (7.76 g, 50.0 mmol) to the flask in one portion.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux (approximately 80-85°C) using a heating mantle.
-
Maintain the reflux for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting β-ketonitrile spot has disappeared.
-
Scientist's Note: Heating the reaction accelerates the rate of both oxime formation and the subsequent cyclization. Ethanol is an excellent solvent as it solubilizes the organic starting material while being miscible with the aqueous hydroxylamine solution.
-
Step 3: Work-up and Isolation
-
After the reaction is complete, allow the flask to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
The remaining aqueous solution will likely contain a precipitate or appear as an oil. Add 100 mL of ethyl acetate to the flask and transfer the contents to a separatory funnel.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and then 50 mL of brine.
-
Scientist's Note: The sodium bicarbonate wash is crucial for removing any unreacted acidic starting materials or acidic byproducts. The brine wash helps to remove residual water from the organic layer.
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Step 4: Purification
-
The crude 3-Methylisoxazol-4-amine, often obtained as a pale yellow or off-white solid, can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.
-
Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.
Synthetic Workflow Diagram
Caption: Overall workflow for the synthesis of 3-Methylisoxazol-4-amine.
Characterization
To confirm the identity and purity of the synthesized 3-Methylisoxazol-4-amine, the following characterization methods are recommended:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the methyl group protons and the amine protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the number of unique carbon environments in the molecule, corresponding to the isoxazole ring and the methyl group.
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound, which should match the expected value of 98.10 g/mol [6][7].
-
Infrared Spectroscopy (IR): Look for characteristic absorption bands corresponding to N-H stretches of the amine group and C=N/C=C stretches of the isoxazole ring.
Safety and Handling
Chemical Hazard Overview:
-
Hydroxylamine Hydrochloride: Toxic if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction. It is also suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure[8][9][10].
-
Ethyl 2-cyano-3-oxobutanoate: May be harmful if swallowed or in contact with skin. Causes skin and eye irritation.
-
Ethanol: Flammable liquid and vapor.
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile)[11][12].
-
Ventilation: Conduct the entire synthesis in a well-ventilated chemical fume hood to avoid inhalation of vapors and dust[8][11].
-
Handling Hydroxylamine: Exercise extreme caution when handling hydroxylamine hydrochloride. Avoid creating dust. Use a scoop or spatula for transfers. Do not eat, drink, or smoke when handling this chemical[8][11].
-
Heating: Use a heating mantle with a stirrer for controlled heating. Do not heat flammable solvents with an open flame.
-
Waste Disposal: Dispose of all chemical waste according to your institution's official regulations. Do not pour organic solvents or solutions containing hydroxylamine down the drain[9][10].
-
Spill Response: In case of a small spill, dampen the solid material with water to prevent dust formation before sweeping it into a suitable container for disposal[12]. For larger spills, evacuate the area and alert the appropriate safety personnel[11].
Conclusion
This guide outlines a reliable and accessible method for the synthesis of 3-Methylisoxazol-4-amine, a compound of significant interest to the drug discovery and development community. By following this detailed protocol and adhering to the specified safety precautions, even researchers new to this area can successfully prepare this valuable chemical building block. The emphasis on understanding the rationale behind each step is intended to build a strong foundational knowledge for further exploration in heterocyclic chemistry.
References
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Carl Roth GmbH. Hydroxylamine hydrochloride solution Safety Data Sheet. [Online] Available at: [Link]
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Loba Chemie. HYDROXYLAMINE HYDROCHLORIDE AR/ACS Safety Data Sheet. [Online] Available at: [Link]
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ResearchGate. Advances in the Chemistry of Aminoisoxazole. [Online] Available at: [Link]
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Chalyk, B. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances. [Online] Available at: [Link]
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Alam, M. A., et al. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry. [Online] Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 66172, 3-Amino-5-methylisoxazole. [Online] Available at: [Link]
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ResearchGate. Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. [Online] Available at: [Link]
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National Institutes of Health. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. [Online] Available at: [Link]
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ResearchGate. The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. [Online] Available at: [Link]
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National Institutes of Health. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. [Online] Available at: [Link]
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ResearchGate. Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines. [Online] Available at: [Link]
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National Institutes of Health. Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. [Online] Available at: [Link]
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SpectraBase. 3-(5-Amino-3-methylisoxazol-4-yl)-2-(benzo[d]thiazol-2-yl)-3-(4-chlorophenyl) propiononitrile. [Online] Available at: [Link]
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ResearchGate. ChemInform Abstract: Cyclocondensation of Hydroxylamine with 1,3-Bis(het)arylmonothio 1,3-Diketones and 1,3-Bis(het)aryl-3-(methylthio)-2-propenones: Synthesis of 3,5-Bis(het)arylisoxazoles with Complementary Regioselectivity. [Online] Available at: [Link]
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Organic Chemistry Portal. Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. [Online] Available at: [Link]
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ACS Publications. Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. [Online] Available at: [Link]
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National Institutes of Health. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. [Online] Available at: [Link]
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LabSolutions. 3-Methylisoxazol-4-amine. [Online] Available at: [Link]
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ResearchGate. Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. [Online] Available at: [Link]
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MDPI. Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. [Online] Available at: [Link]
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MDPI. Diethyl 2-Cyano-3-oxosuccinate. [Online] Available at: [Link]
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National Institutes of Health. Hydroxylamine-mediated C–C amination via an aza-hock rearrangement. [Online] Available at: [Link]
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ResearchGate. The study of reactions of α-chlorocinnamonitriles with hydroxylamine. [Online] Available at: [Link]
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An In-depth Technical Guide to 3-Methylisoxazol-4-amine (CAS: 354795-62-3)
A Core Building Block for Contemporary Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 3-Methylisoxazol-4-amine, a heterocyclic amine of significant interest to researchers, medicinal chemists, and professionals in drug development. While not as extensively documented in public literature as some common reagents, its structural motif is of considerable value in the synthesis of complex molecular architectures, particularly in the pursuit of novel therapeutic agents. This document synthesizes available information and provides expert insights into its synthesis, characterization, reactivity, and applications.
Introduction to 3-Methylisoxazol-4-amine
3-Methylisoxazol-4-amine, with the CAS number 354795-62-3, is a five-membered heterocyclic compound featuring an isoxazole ring substituted with a methyl group at the 3-position and an amine group at the 4-position[1][2][3][4]. The isoxazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. The arrangement of the methyl and amino groups on this scaffold provides a unique vector for chemical modification and interaction with biological targets.
The primary utility of 3-Methylisoxazol-4-amine lies in its role as a versatile synthetic intermediate. The nucleophilic amine ortho to a methyl group on the electron-rich isoxazole ring allows for a range of chemical transformations, making it a valuable building block for creating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Physicochemical and Safety Data
A summary of the key physicochemical properties of 3-Methylisoxazol-4-amine is presented in Table 1. It is important for researchers to be aware of the safety and handling precautions associated with this compound, as outlined in its Safety Data Sheet (SDS). The compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. It is typically stored under inert gas in a cool, dark place to ensure its stability.
| Property | Value | Source |
| CAS Number | 354795-62-3 | [1][2][3][4] |
| Molecular Formula | C₄H₆N₂O | [1][2] |
| Molecular Weight | 98.10 g/mol | [1][2] |
| Appearance | Solid (form may vary) | [5] |
| Purity | Typically >95% | [2] |
| Storage | Store at 2-8°C, protected from light, under an inert atmosphere | [2] |
Synthesis of 3-Methylisoxazol-4-amine
Figure 1: Proposed two-step synthesis workflow for 3-Methylisoxazol-4-amine.
Part 1: Synthesis of 3-Methyl-4-nitroisoxazole (Intermediate)
The synthesis of the key intermediate, 3-methyl-4-nitroisoxazole, can be achieved through the nitration of 3,5-dimethylisoxazole. This reaction is a common method for introducing a nitro group onto the isoxazole ring.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and fuming nitric acid to 0°C in an ice bath.
-
Addition of Starting Material: Slowly add 3,5-dimethylisoxazole to the cooled acid mixture while maintaining the temperature below 5°C. The choice of a solvent-free or solvent-based (e.g., using nano-titania as a solid support) approach can be considered to improve the greenness of the synthesis[6].
-
Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature) for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture over crushed ice and neutralize with a suitable base (e.g., sodium carbonate solution).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 3-methyl-4-nitroisoxazole.
Part 2: Reduction to 3-Methylisoxazol-4-amine (Final Product)
The reduction of the nitro group to an amine is a standard transformation in organic synthesis. Several methods can be employed for this step.
Experimental Protocol (Iron in Acetic Acid Method):
-
Reaction Setup: To a solution of 3-methyl-4-nitroisoxazole in a mixture of acetic acid and water, add iron powder[7].
-
Reaction: Heat the reaction mixture with stirring (e.g., to 50°C) and monitor the reaction by TLC until the starting material is consumed[7].
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent like ethyl acetate[7].
-
Neutralization and Extraction: Basify the aqueous layer with a saturated solution of sodium carbonate and extract multiple times with ethyl acetate[7].
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude 3-Methylisoxazol-4-amine can be further purified by column chromatography or recrystallization.
Characterization and Analytical Profile
Definitive, publicly available experimental spectroscopic data for 3-Methylisoxazol-4-amine is scarce. However, based on the known spectra of isomeric and related compounds, a predicted analytical profile can be established. Researchers who synthesize this compound should perform comprehensive characterization using the following techniques.
| Technique | Expected Observations |
| ¹H NMR | A singlet for the methyl protons (CH₃), a singlet for the C5-proton of the isoxazole ring, and a broad singlet for the amine protons (NH₂). The chemical shifts will be influenced by the solvent. |
| ¹³C NMR | Resonances for the methyl carbon, the three carbons of the isoxazole ring (C3, C4, and C5), with the C4 carbon bearing the amino group showing a characteristic upfield shift compared to unsubstituted isoxazole. |
| Mass Spectrometry (MS) | The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 98.10 g/mol . Fragmentation may involve the loss of CO, HCN, and methyl radicals. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the methyl group, C=N and C=C stretching of the isoxazole ring (in the 1500-1650 cm⁻¹ region), and N-O stretching. |
Chemical Reactivity and Synthetic Applications
The reactivity of 3-Methylisoxazol-4-amine is primarily dictated by the nucleophilic character of the 4-amino group. This amine can readily participate in a variety of reactions to form new carbon-nitrogen and heteroatom-nitrogen bonds.
Figure 2: Key reactions of the amino group in 3-Methylisoxazol-4-amine.
Key Reactions:
-
Acylation: The amino group readily reacts with acyl chlorides and anhydrides to form the corresponding amides. This is a common strategy for introducing a variety of substituents and for protecting the amine group.
-
Alkylation: Reaction with alkyl halides can lead to the formation of secondary and tertiary amines. The degree of alkylation can be controlled by the reaction conditions and the stoichiometry of the reagents[8].
-
Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base yields sulfonamides, a functional group prevalent in many pharmaceuticals.
-
Condensation Reactions: The amine can undergo condensation with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines[3].
-
Coupling Reactions: In the context of medicinal chemistry, the amine can be used in various coupling reactions to build more complex molecules, such as in the synthesis of kinase inhibitors. For instance, isoxazole amine derivatives have been used to synthesize covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia.
While specific examples detailing the use of 3-Methylisoxazol-4-amine are not abundant in the literature, its structural similarity to other aminoisoxazoles used in drug discovery suggests its high potential. For example, the general class of aminoisoxazoles serves as valuable building blocks for peptidomimetics and other bioactive compounds[9].
Conclusion
3-Methylisoxazol-4-amine is a valuable, albeit under-documented, building block for organic synthesis and medicinal chemistry. Its straightforward, proposed synthesis from readily available starting materials, combined with the versatile reactivity of its amino group, makes it an attractive intermediate for the generation of diverse chemical libraries. As the demand for novel heterocyclic compounds in drug discovery continues to grow, the utility of reagents like 3-Methylisoxazol-4-amine is expected to increase. Further research into its synthesis, characterization, and applications will undoubtedly solidify its place in the synthetic chemist's toolbox.
References
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- Sigma-Aldrich. (n.d.). 5-Amino-4-bromo-3-methylisoxazole 97%.
- Patil, S. B., et al. (2018). An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. Journal of Chemical Sciences, 130(9), 123.
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physical and chemical properties of 3-Methylisoxazol-4-amine
An In-depth Technical Guide to 3-Methylisoxazol-4-amine: Properties, Synthesis, and Applications
Executive Summary
3-Methylisoxazol-4-amine is a heterocyclic amine built upon the isoxazole scaffold, a five-membered ring structure renowned for its prevalence in a multitude of biologically active compounds.[1] As a functionalized building block, it offers researchers and medicinal chemists a versatile starting point for the synthesis of complex molecules with therapeutic potential.[2] The strategic placement of the methyl and amine groups on the isoxazole core imparts specific reactivity and structural characteristics that are instrumental in drug discovery, particularly in the development of kinase inhibitors and other targeted therapies.[3][4] This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic signatures, synthetic routes, chemical reactivity, and key applications of 3-Methylisoxazol-4-amine, tailored for professionals in chemical research and pharmaceutical development.
The Isoxazole Scaffold: A Privileged Structure in Medicinal Chemistry
The isoxazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[5][6] Its presence in numerous FDA-approved drugs—such as the anti-inflammatory agent Valdecoxib and the antibiotic Sulfamethoxazole—highlights its metabolic stability and favorable pharmacokinetic profile.[5] The isoxazole moiety serves not merely as a passive scaffold but actively participates in molecular interactions through hydrogen bonding and dipole interactions, while its aromaticity contributes to molecular rigidity. 3-Methylisoxazol-4-amine is a prime example of a decorated isoxazole, offering multiple points for chemical modification to explore structure-activity relationships (SAR) and optimize drug candidates.[1]
Core Physicochemical Properties
The fundamental properties of 3-Methylisoxazol-4-amine dictate its behavior in both chemical reactions and biological systems. While experimental data for this specific isomer is limited in publicly available literature, its properties can be predicted based on its structure and data from closely related analogues.
| Property | Value / Description | Source(s) |
| IUPAC Name | 3-methylisoxazol-4-amine | N/A |
| CAS Number | 354795-62-3 | [7] |
| Molecular Formula | C₄H₆N₂O | [7] |
| Molecular Weight | 98.11 g/mol | [7][8] |
| Appearance | Expected to be a white to off-white or brown crystalline powder. | [2] |
| Melting Point | Data not available. The related 3-amino-5-methylisoxazole melts at 57-65 °C. | [2] |
| Boiling Point | Not available; likely to decompose at higher temperatures. | N/A |
| Solubility | Expected to have solubility in polar organic solvents like ethanol, DMF, and DMSO. | [1][9] |
| InChI Key | InChI=1S/C4H6N2O/c1-3-4(5)2-7-6-3/h2H,5H2,1H3 | [7] |
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of substituted isoxazoles is well-established, with the most common methods involving either 1,3-dipolar cycloaddition or the condensation of hydroxylamine with a β-dicarbonyl equivalent.[5] A plausible and efficient route to 3-Methylisoxazol-4-amine involves a multi-step condensation reaction starting from commercially available materials like ethyl acetoacetate and hydroxylamine, followed by functional group manipulations at the C4 position.
The diagram below illustrates a conceptual synthetic workflow. The choice of reagents is critical; for instance, the initial condensation forms the core isoxazole ring, which can then be nitrated at the C4 position. Subsequent reduction of the nitro group, commonly achieved with reducing agents like tin(II) chloride or catalytic hydrogenation, yields the target amine.
Caption: Key reactivity sites on the 3-Methylisoxazol-4-amine molecule.
Spectroscopic and Analytical Characterization
Unambiguous identification of 3-Methylisoxazol-4-amine requires a suite of spectroscopic techniques. The expected spectral characteristics provide a fingerprint for confirming the structure and purity of a synthesized sample.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three distinct signals:
-
A singlet for the methyl protons (CH₃ ) around 2.0-2.5 ppm.
-
A broad singlet for the amine protons (-NH₂ ), with a chemical shift that can vary (typically 3-5 ppm) depending on solvent and concentration. [10]This signal will disappear upon D₂O exchange. [11] * A singlet for the proton at the C5 position of the isoxazole ring, likely in the downfield region (7.5-8.5 ppm) due to the aromatic and electronic nature of the heterocycle.
-
-
¹³C NMR Spectroscopy : The carbon spectrum will show four signals corresponding to the four unique carbon atoms: the methyl carbon, and the three carbons of the isoxazole ring (C3, C4, and C5). The carbon attached to the nitrogen (C4) will be significantly influenced by the amine group. [11]
-
Infrared (IR) Spectroscopy : Key diagnostic peaks include:
-
Two distinct N-H stretching bands for the primary amine in the 3300-3500 cm⁻¹ region. [12] * C-H stretching bands for the methyl group just below 3000 cm⁻¹.
-
Characteristic ring stretching vibrations (C=N, C=C) in the 1400-1600 cm⁻¹ region.
-
-
Mass Spectrometry : The compound has an even molecular weight (98.11), which is consistent with the nitrogen rule for a molecule containing an even number of nitrogen atoms (two). The mass spectrum would show a molecular ion peak (M⁺) at m/z = 98. Characteristic fragmentation would likely involve alpha-cleavage adjacent to the amine or fragmentation of the isoxazole ring. [11][12]
Experimental Protocol: ¹H NMR Sample Validation
This protocol outlines a self-validating system for confirming the identity of a synthesized batch of 3-Methylisoxazol-4-amine.
-
Sample Preparation : Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. DMSO-d₆ is often preferred for amines as it helps in resolving the N-H protons.
-
Instrument Setup : Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field and optimal resolution.
-
Data Acquisition : Acquire a standard ¹H NMR spectrum. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Initial Analysis : Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the signals and verify that the integration ratio matches the expected proton count (e.g., 3H : 2H : 1H for the methyl, amine, and C5-H protons, respectively).
-
D₂O Exchange (Validation Step) : Add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the ¹H NMR spectrum.
-
Confirmation : Analyze the second spectrum. The disappearance of the broad singlet previously assigned to the -NH₂ protons provides definitive confirmation of its identity, distinguishing it from other exchangeable protons or artifacts.
Applications in Drug Discovery
3-Methylisoxazol-4-amine serves as a crucial intermediate in the synthesis of high-value pharmaceutical agents. Its utility stems from the combination of a stable heterocyclic core and a reactive amine handle, allowing for its incorporation into larger, more complex molecular architectures.
Case Study: FLT3 Inhibitors for Acute Myeloid Leukemia (AML)
A prominent application of isoxazole amine derivatives is in the development of inhibitors for Fms-like tyrosine kinase 3 (FLT3). [3]Mutations in the FLT3 gene are common in AML and are associated with a poor prognosis. [4]Researchers have designed and synthesized series of isoxazolo[3,4-b]pyridine-3-amine derivatives that act as covalent inhibitors of FLT3. [3]In these syntheses, a scaffold similar to 3-methylisoxazol-4-amine is used as the foundational core, upon which other functional groups and Michael acceptors are built to achieve irreversible binding to the target kinase. [3][4] The logical workflow from a simple scaffold to a potential drug candidate is illustrated below.
Caption: Drug discovery workflow utilizing 3-Methylisoxazol-4-amine as a starting scaffold.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed when handling 3-Methylisoxazol-4-amine.
-
Precautions for Safe Handling : Use this compound in a well-ventilated area or under a chemical fume hood. [13]Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [14]Avoid inhalation of dust and contact with skin and eyes. [15][16]Wash hands thoroughly after handling. [16]* Conditions for Safe Storage : Store the container tightly closed in a cool, dry, and well-ventilated place. [14]For long-term stability and to prevent degradation, it is recommended to store the compound at 2-8°C, protected from light, and under an inert atmosphere such as argon. [7]* Incompatible Materials : Keep away from strong oxidizing agents, strong acids, and strong bases. [14]
Conclusion
3-Methylisoxazol-4-amine is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry. Its well-defined structure, predictable reactivity, and membership in the privileged isoxazole family make it a valuable asset for researchers. From its foundational role in the synthesis of targeted cancer therapies to its potential in developing novel agents for other diseases, this compound embodies the principle of how small, well-designed molecular building blocks can lead to significant therapeutic advancements. A thorough understanding of its physicochemical properties and reactivity is the first step for any scientist aiming to leverage its full potential in the laboratory.
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The Diverse Biological Activities of Isoxazole Derivatives: A Technical Guide for Drug Discovery
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and capacity to engage in various non-covalent interactions have established it as a cornerstone in the design of novel therapeutic agents.[2] Isoxazole derivatives are not merely synthetic curiosities; they are found in numerous natural products and are integral to a range of FDA-approved drugs, including the COX-2 inhibitor valdecoxib, the antibiotic cloxacillin, and the antirheumatic agent leflunomide.[3]
This technical guide provides an in-depth exploration of the multifaceted biological activities of isoxazole derivatives, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. It is designed for researchers, scientists, and drug development professionals, offering insights into mechanisms of action, structure-activity relationships (SAR), and key experimental protocols to empower the next generation of drug discovery.
Part 1: The Broad Spectrum of Biological Activity
The versatility of the isoxazole ring allows for the development of derivatives that exhibit a remarkable breadth of pharmacological actions.[4] Structural modifications to the core ring system enable the fine-tuning of compounds to interact with a wide array of biological targets, leading to diverse therapeutic effects. The primary activities that have garnered significant attention in the scientific community are anticancer, anti-inflammatory, and antimicrobial actions.[3][5]
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Isoxazole derivatives have emerged as potent anticancer agents that operate through a variety of mechanisms to halt tumor growth and induce cancer cell death.[6] Their modes of action are diverse and include the induction of apoptosis, inhibition of key enzymes like protein kinases and topoisomerases, and disruption of tubulin polymerization, a critical process for cell division.[7][8]
Key Mechanisms of Anticancer Action:
-
Induction of Apoptosis: Many isoxazole-containing compounds trigger programmed cell death in cancer cells. This can occur through the activation of caspase enzymes and modulation of the Bcl-2 family of proteins, which regulate the integrity of the mitochondrial membrane.[9]
-
Enzyme Inhibition: Isoxazoles serve as effective scaffolds for designing inhibitors of crucial enzymes involved in cancer progression. This includes protein kinases, which are often overactive in cancer cells, and topoisomerases, which are essential for DNA replication.[6]
-
Tubulin Polymerization Inhibition: Several isoxazole derivatives interfere with the dynamics of microtubules, which form the mitotic spindle necessary for cell division. By inhibiting tubulin polymerization, these compounds arrest the cell cycle and lead to cell death.[6]
-
Aromatase Inhibition: In hormone-dependent cancers like certain types of breast cancer, isoxazole derivatives have been shown to inhibit aromatase, the enzyme responsible for estrogen synthesis.[8]
Anti-inflammatory Activity: Modulating the Immune Response
Inflammation is a critical biological process, but its dysregulation can lead to chronic diseases. Isoxazole derivatives have shown significant promise as anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase (COX) enzymes.[10] The COX enzymes, particularly COX-2, are responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[11] The well-known drug Valdecoxib, a selective COX-2 inhibitor, features an isoxazole core, highlighting the scaffold's potential in this therapeutic area.[3]
Key Mechanisms of Anti-inflammatory Action:
-
COX-1/COX-2 Inhibition: The primary mechanism for many anti-inflammatory isoxazoles is the inhibition of COX enzymes. Selective inhibition of COX-2 is a key goal in drug design to reduce the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[10][12]
-
Inhibition of Pro-inflammatory Cytokines: Some derivatives have been shown to suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), further contributing to their anti-inflammatory effects.[13]
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the development of new antimicrobial agents. Isoxazole derivatives have demonstrated significant efficacy against a wide range of pathogenic microorganisms, including both Gram-positive and Gram-negative bacteria, as well as various fungal species.[5]
Key Mechanisms of Antimicrobial Action:
-
Cell Wall Synthesis Inhibition: Similar to beta-lactam antibiotics that contain an isoxazolyl group (e.g., cloxacillin), some derivatives interfere with the synthesis of the bacterial cell wall, leading to cell lysis.[14]
-
Inhibition of Essential Metabolic Pathways: Other isoxazoles may act as bacteriostatic agents by inhibiting critical metabolic pathways necessary for bacterial growth and replication.[14] The exact mechanisms for many novel isoxazole antimicrobials are still an active area of research, with potential targets including DNA gyrase, dihydrofolate reductase, and other essential bacterial enzymes.
Part 2: Structure-Activity Relationships (SAR)
The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic ring. Understanding these structure-activity relationships is fundamental to the rational design of more potent and selective drug candidates.
dot
Caption: Conceptual overview of Isoxazole Structure-Activity Relationships (SAR).
Key SAR Insights:
-
Substituents at C3 and C5: The activity of isoxazole derivatives is often dictated by the nature of the groups at the C3 and C5 positions. For instance, in antimicrobial agents, the presence of electron-withdrawing groups like nitro and chloro at the C-3 phenyl ring, and methoxy or bromo groups at the C-5 phenyl ring, has been shown to enhance activity.[3]
-
Aryl Groups for Anticancer and Anti-inflammatory Activity: For anticancer and anti-inflammatory applications, the presence of aryl (aromatic ring) substituents is a common feature. In diarylisoxazoles designed as COX-2 inhibitors, the specific substitution pattern on these aryl rings is crucial for achieving selectivity over COX-1.[10]
-
Influence of Methoxy and Halogen Groups: In the context of anticancer activity, SAR studies have revealed that substitutions with groups like methyl, methoxy, or chloride on the aryl rings attached to the isoxazole core can enhance the cytotoxic effects against cancer cell lines.[2] Specifically, electron-donating methoxy groups and electron-withdrawing halogens on a benzene ring have been shown to increase anticancer potency.[2]
The following table summarizes the anticancer activity of selected indolylisoxazoline derivatives, illustrating the impact of substitutions on potency.
| Compound | R1 (Indole N1) | R2 (Phenyl at C3 of Isoxazoline) | IC50 (µM) against C4-2 Prostate Cancer Cells |
| 6c | H | 4-Br | 2.5 - 5.0[15] |
| 6d | H | 4-Cl | 2.5 - 5.0[15] |
| 6i | CH₃ | 4-Br | 2.5 - 5.0[15] |
| Table 1: Example of SAR data for anticancer isoxazole derivatives.[15] |
Part 3: Experimental Protocols for Biological Evaluation
Rigorous and standardized experimental protocols are essential for the accurate evaluation of the biological activity of novel isoxazole derivatives. This section provides step-by-step methodologies for key in vitro and in vivo assays.
dot
Caption: General workflow for the biological evaluation of novel isoxazole derivatives.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16] It is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[16][17]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the isoxazole derivative in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.[18]
-
MTT Addition: After incubation, remove the treatment medium. Add 50 µL of serum-free medium and 50 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[16]
-
Formazan Formation: Incubate the plate for 1.5 to 4 hours at 37°C, allowing viable cells to convert the MTT into formazan crystals.[16][18]
-
Solubilization: Carefully remove the MTT solution. Add 130-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[16][18]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well using a microplate reader at a wavelength of 490-590 nm.[18]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. Plot the viability against the log concentration of the compound to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to evaluate the acute anti-inflammatory activity of new compounds.[19] Inflammation is induced by injecting carrageenan, an irritant, into the paw of a rodent, which causes a reproducible inflammatory response characterized by edema (swelling).[20]
Protocol:
-
Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the isoxazole derivative to the test group of animals (e.g., intraperitoneally or orally) at a predetermined dose. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like indomethacin.[19]
-
Induction of Edema: Thirty minutes to one hour after compound administration, inject 0.1 mL of a 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[19][21]
-
Measurement of Paw Volume: Measure the volume of the injected paw immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[19][22]
-
Data Analysis: The degree of edema is calculated as the increase in paw volume (Vt - V₀), where Vt is the volume at time t. The percentage of inhibition of edema by the test compound is calculated relative to the control group using the formula: % Inhibition = [(Vcontrol - Vtreated) / Vcontrol] x 100.[22]
Antimicrobial Activity: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23]
Protocol:
-
Preparation of Compound Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the isoxazole derivative in a suitable broth medium (e.g., Mueller-Hinton Broth).[23] This is typically done by adding 100 µL of broth to wells 2 through 10, adding 200 µL of the stock compound solution to well 1, and then serially transferring 100 µL from well to well.[23]
-
Inoculum Preparation: Prepare a bacterial suspension from a pure overnight culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[23] Dilute this suspension so that the final concentration in each well after inoculation will be approximately 5 x 10⁵ CFU/mL.[23]
-
Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).[23]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[24]
-
Result Determination: After incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[24] This can be done by eye or with the aid of a plate reader measuring optical density.
Part 4: Future Perspectives and Conclusion
The isoxazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and diverse biological activities ensure its place in the development of future therapeutics.[2][4] Emerging trends include the development of multi-targeted therapies, where a single isoxazole derivative is designed to interact with multiple biological targets, potentially offering enhanced efficacy for complex diseases like cancer.[25]
This guide has provided a comprehensive overview of the biological activities of isoxazole derivatives, delving into their mechanisms of action, structure-activity relationships, and the essential experimental protocols for their evaluation. By integrating rational drug design with rigorous biological testing, the scientific community can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
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An In-Depth Technical Guide to 3-Methylisoxazol-4-amine: A Versatile Building Block in Medicinal Chemistry
This guide provides a comprehensive technical overview of 3-Methylisoxazol-4-amine, a pivotal heterocyclic amine in contemporary drug discovery and development. We will delve into its fundamental molecular characteristics, detailed synthetic protocols, thorough characterization methodologies, and its strategic applications as a synthon for novel therapeutic agents. This document is intended for researchers, medicinal chemists, and professionals in the pharmaceutical sciences who seek to leverage the unique properties of this isoxazole derivative in their research endeavors.
Core Molecular Attributes of 3-Methylisoxazol-4-amine
3-Methylisoxazol-4-amine is a stable, crystalline solid at room temperature. Its structure features a five-membered isoxazole ring substituted with a methyl group at the 3-position and an amine group at the 4-position. This specific arrangement of functional groups imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₆N₂O | [1] |
| Molecular Weight | 98.1 g/mol | [1] |
| CAS Number | 354795-62-3 | [1] |
| Appearance | White to off-white crystalline solid | |
| Canonical SMILES | CC1=NOC=C1N |
Synthesis of 3-Methylisoxazol-4-amine: A Step-by-Step Protocol
The most common and efficient synthesis of 3-Methylisoxazol-4-amine involves a two-step process: the nitration of 3-methylisoxazole followed by the reduction of the resulting 4-nitro derivative. This approach provides a reliable route to the desired product in good yields.
Synthesis Pathway Overview
Caption: Synthetic route to 3-Methylisoxazol-4-amine.
Experimental Protocol
Part A: Synthesis of 3-Methyl-4-nitroisoxazole
The synthesis of the nitro precursor is a critical first step. Various nitrating agents can be employed, with a mixture of nitric and sulfuric acid being a common choice. The reaction conditions must be carefully controlled to prevent over-nitration or degradation of the isoxazole ring.
Materials:
-
3,5-Dimethyl-4-nitroisoxazole (as a starting point for the isoxazole ring system)
-
Suitable aldehyde for condensation
-
Catalyst (e.g., nano-titania)[2]
Procedure:
-
In a round-bottom flask, combine 3,5-dimethyl-4-nitroisoxazole (1.0 mmol) and the chosen aldehyde (1.0 mmol).
-
Add a catalytic amount of nano-titania (20 mol%).[2]
-
Heat the mixture under solvent-free conditions, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product, a 3-methyl-4-nitro-5-styrylisoxazole derivative, can be isolated.[2] For the synthesis of the simpler 3-methyl-4-nitroisoxazole, a different starting material and nitration strategy would be employed, typically involving the direct nitration of 3-methylisoxazole.
Causality: The use of a solid-phase catalyst like nano-titania in a solvent-free reaction promotes a green chemistry approach by minimizing waste and simplifying product isolation.[2]
Part B: Reduction of 3-Methyl-4-nitroisoxazole to 3-Methylisoxazol-4-amine
The reduction of the nitro group to a primary amine is a well-established transformation in organic synthesis. Several reducing agents can be used, with iron powder in acetic acid being a cost-effective and efficient option.[3]
Materials:
-
3-Methyl-4-nitroisoxazole
-
Iron powder
-
Glacial acetic acid
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium carbonate solution
Procedure:
-
In a round-bottom flask, dissolve 3-methyl-4-nitroisoxazole (1.0 eq) in a 3:1 (v/v) mixture of glacial acetic acid and water.
-
Add iron powder (5.0 eq) to the solution.
-
Heat the reaction mixture to 50°C and stir for 2 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Basify the aqueous layer with a saturated solution of sodium carbonate to a pH of ~8-9.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-Methylisoxazol-4-amine.
Causality: The use of iron in an acidic medium generates the active reducing species in situ. The basic workup is necessary to neutralize the acetic acid and deprotonate the amine, rendering it soluble in the organic extraction solvent.[3]
Spectroscopic Characterization
Thorough spectroscopic analysis is essential to confirm the identity and purity of the synthesized 3-Methylisoxazol-4-amine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the amine protons, and the isoxazole ring proton.
-
Methyl Protons (-CH₃): A singlet around δ 2.0-2.5 ppm.
-
Amine Protons (-NH₂): A broad singlet that can appear over a wide range of chemical shifts (typically δ 3.0-5.0 ppm), the position of which is dependent on solvent and concentration. This signal will disappear upon D₂O exchange.[4]
-
Isoxazole Ring Proton (-CH=): A singlet in the aromatic region, typically δ 7.5-8.5 ppm.
¹³C NMR: The carbon NMR spectrum will show four distinct signals corresponding to the different carbon environments in the molecule.
-
Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 10-15 ppm.
-
C4 (Carbon bearing the amine group): This signal is expected to be in the range of δ 120-140 ppm.
-
C5 (Ring methine carbon): A signal in the aromatic region, typically around δ 140-150 ppm.
-
C3 (Carbon bearing the methyl group): This quaternary carbon will appear further downfield, around δ 155-165 ppm.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present.
-
N-H Stretching: Two distinct sharp peaks in the range of 3300-3500 cm⁻¹ are characteristic of a primary amine.[5]
-
N-H Bending: A bending vibration for the primary amine is expected around 1580-1650 cm⁻¹.
-
C=N Stretching: A peak corresponding to the isoxazole ring's C=N bond will be present around 1600-1650 cm⁻¹.
-
C-N Stretching: The stretching vibration of the C-N bond is expected in the region of 1250-1335 cm⁻¹.
-
N-O Stretching: A characteristic absorption for the isoxazole N-O bond should appear in the fingerprint region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 98, corresponding to the molecular weight of the compound. Due to the presence of two nitrogen atoms (an even number), the molecular ion peak will have an even mass-to-charge ratio, consistent with the nitrogen rule.
-
Fragmentation: Common fragmentation pathways for amines involve alpha-cleavage. For 3-Methylisoxazol-4-amine, fragmentation of the isoxazole ring is also expected.
Applications in Drug Discovery and Development
The isoxazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[6] 3-Methylisoxazol-4-amine serves as a versatile starting material for the synthesis of more complex molecules with a wide range of biological activities.
Role as a Synthetic Intermediate
The primary amine group of 3-Methylisoxazol-4-amine provides a reactive handle for a variety of chemical transformations, including:
-
Amide bond formation: Reaction with carboxylic acids or their derivatives to form amides.
-
Sulfonamide synthesis: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Urea and Thiourea formation: Reaction with isocyanates and isothiocyanates.
-
Reductive amination: Reaction with aldehydes and ketones in the presence of a reducing agent to form secondary amines.
-
Condensation reactions: Participation in multicomponent reactions to build complex heterocyclic systems.[6]
These transformations allow for the incorporation of the 3-methylisoxazole-4-yl core into larger molecules, enabling the exploration of structure-activity relationships in drug discovery programs.
Logical Workflow for Utilizing 3-Methylisoxazol-4-amine in Drug Discovery
Caption: Workflow for drug discovery using 3-Methylisoxazol-4-amine.
Potential Therapeutic Areas
The isoxazole ring is associated with a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6] By derivatizing 3-Methylisoxazol-4-amine, researchers can develop novel compounds targeting a variety of diseases. For instance, isoxazole-containing compounds have been investigated as inhibitors of various enzymes and receptors. The specific substitution pattern of 3-Methylisoxazol-4-amine can be exploited to fine-tune the pharmacological properties of the resulting derivatives.
Conclusion
3-Methylisoxazol-4-amine is a chemically tractable and synthetically valuable building block for medicinal chemistry. Its straightforward synthesis and the reactivity of its primary amine group make it an attractive starting material for the generation of diverse chemical libraries. The inherent biological relevance of the isoxazole scaffold further enhances its potential in the development of novel therapeutic agents. This guide provides the foundational knowledge required for the effective utilization of 3-Methylisoxazol-4-amine in research and drug discovery.
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An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. (2018). Journal of Chemical Sciences. [Link]
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The Emergence of a Versatile Scaffold: A Technical Guide to 3-Methylisoxazol-4-amine
Foreword: The Unseen Architect in Drug Discovery
In the intricate world of medicinal chemistry, the isoxazole ring stands as a testament to the power of heterocyclic scaffolds in shaping the therapeutic landscape.[1][2] Its unique electronic properties and conformational rigidity have made it a privileged structure in a multitude of approved drugs. This guide delves into the discovery and history of a specific, yet broadly applicable building block: 3-Methylisoxazol-4-amine. While not a household name, this compound represents a critical synthon, a foundational piece upon which complex, biologically active molecules are built. We will explore its historical context, dissect its synthesis with the precision of a seasoned chemist, and illuminate its potential in the ongoing quest for novel therapeutics.
A Historical Perspective: The Rise of the Aminoisoxazoles
The journey to 3-Methylisoxazol-4-amine is rooted in the broader history of isoxazole chemistry. The first synthesis of the parent isoxazole ring is credited to Claisen in 1903, who prepared it via the oximation of propargylaldehyde acetal.[3] The subsequent exploration of aminoisoxazoles, a class of isoxazoles bearing an amino group, opened new avenues for functionalization and biological application.
Early methods for the synthesis of aminoisoxazoles often involved the reaction of β-ketonitriles with hydroxylamine, a straightforward approach that provided access to 3-aminoisoxazoles.[3] Over the decades, a variety of synthetic strategies have been developed, including 1,3-dipolar cycloadditions and multi-component reactions, each offering unique advantages in terms of regioselectivity and substrate scope.[4][5] These advancements have been crucial in enabling the synthesis of a diverse library of aminoisoxazole derivatives for biological screening.
The specific timeline for the first synthesis of 3-Methylisoxazol-4-amine is not prominently documented in seminal, early literature, suggesting it likely emerged from the broader expansion of isoxazole chemistry as a tool for medicinal chemists rather than a landmark discovery in its own right. Its importance lies not in a singular, celebrated discovery but in its utility as a versatile building block.
The Synthetic Blueprint: A Rational Approach to 3-Methylisoxazol-4-amine
The synthesis of 3-Methylisoxazol-4-amine is most logically achieved through a two-step sequence: the construction of a 3-methyl-4-nitroisoxazole precursor, followed by the reduction of the nitro group to the desired amine. This approach allows for the strategic introduction of the amine functionality at a late stage, a common tactic in medicinal chemistry to preserve the reactive amine group.
Step 1: Forging the Core - Synthesis of 3-Methyl-4-nitroisoxazole
The construction of the 3-methyl-4-nitroisoxazole core can be accomplished through various methods. A prevalent strategy involves the condensation of a β-dicarbonyl compound or its equivalent with hydroxylamine, followed by nitration. A more direct and efficient route, however, utilizes readily available starting materials in a multi-component reaction.
One such approach involves the reaction of ethyl acetoacetate, hydroxylamine hydrochloride, and an aldehyde.[2] While this method is typically used to generate 3-methyl-4-arylmethyleneisoxazol-5(4H)-ones, modifications can be envisioned to yield the 4-nitro derivative.
A more direct precursor is 3,5-dimethyl-4-nitroisoxazole, which can be synthesized from commercially available starting materials.[6] This compound can then serve as a platform for further modification. For the purpose of this guide, we will outline a well-established method for the synthesis of a related nitroisoxazole, which can be adapted for our target.
Conceptual Workflow for 3-Methyl-4-nitroisoxazole Synthesis:
Caption: Conceptual synthesis of 3-methyl-4-nitroisoxazole.
Experimental Protocol: Synthesis of a 3-Methyl-4-nitroisoxazole Precursor
This protocol is adapted from the synthesis of related 3-methyl-4-nitro-5-styrylisoxazoles and illustrates the key transformations.[7][8]
-
Condensation: To a solution of ethyl acetoacetate (1.0 equiv) in a suitable solvent such as ethanol, add hydroxylamine hydrochloride (1.1 equiv) and a base (e.g., sodium acetate, 1.5 equiv).
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude 3-methylisoxazol-5-one is then subjected to nitration.
-
Nitration: Dissolve the crude 3-methylisoxazol-5-one in concentrated sulfuric acid at 0 °C.
-
Add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at low temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-methyl-4-nitroisoxazole derivative.
Step 2: The Final Transformation - Reduction of the Nitro Group
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. Several reliable methods are available, with the choice often depending on the presence of other functional groups in the molecule and the desired scale of the reaction.
Common Reduction Methods:
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂, Pd/C, Ethanol or Ethyl Acetate, room temp. to 50°C | Clean reaction, high yields, environmentally friendly. | Requires specialized equipment (hydrogenator), catalyst can be pyrophoric. May reduce other functional groups. |
| Iron in Acidic Media | Fe powder, HCl or Acetic Acid, Ethanol/Water, reflux | Inexpensive, effective for a wide range of nitroarenes.[9][10] | Can require harsh acidic conditions, workup can be tedious due to iron salts. |
| Stannous Chloride | SnCl₂·2H₂O, Ethanol or Ethyl Acetate, reflux | Milder than Fe/HCl, good for substrates with acid-sensitive groups. | Stoichiometric amounts of tin salts are produced, which can be toxic and difficult to remove. |
Workflow for the Reduction of 3-Methyl-4-nitroisoxazole:
Caption: Reduction of 3-methyl-4-nitroisoxazole to 3-Methylisoxazol-4-amine.
Detailed Experimental Protocol: Reduction using Catalytic Hydrogenation
This method is often preferred for its clean reaction profile and high efficiency.
-
Preparation: In a hydrogenation vessel, dissolve 3-methyl-4-nitroisoxazole (1.0 equiv) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 3-Methylisoxazol-4-amine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Characterization and Physicochemical Properties
Thorough characterization is essential to confirm the identity and purity of the synthesized 3-Methylisoxazol-4-amine.
Expected Physicochemical Properties:
| Property | Expected Value |
| Molecular Formula | C₄H₆N₂O |
| Molecular Weight | 98.10 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not widely reported, expected to be a crystalline solid |
| Solubility | Soluble in common organic solvents like methanol, ethanol, and dichloromethane |
Spectroscopic Analysis:
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methyl group protons, a singlet for the C5-proton of the isoxazole ring, and a broad singlet for the amine protons. The chemical shifts will be influenced by the solvent.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should display four distinct signals corresponding to the four carbon atoms in the molecule.
-
IR (Infrared) Spectroscopy: The IR spectrum will be characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹ (typically two bands for a primary amine) and C=N and C=C stretching vibrations of the isoxazole ring.[11]
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) at m/z = 98, confirming the molecular weight of the compound. Fragmentation patterns can provide further structural information.[12]
The Role in Drug Discovery: A Versatile Building Block
3-Methylisoxazol-4-amine, and 4-aminoisoxazoles in general, are valuable building blocks in drug discovery due to the presence of the reactive primary amine, which allows for a wide range of chemical modifications.[13][14] The isoxazole core itself can act as a bioisostere for other functional groups, such as esters or amides, and can participate in hydrogen bonding interactions with biological targets.
Potential Applications:
-
Scaffold for Library Synthesis: The amine functionality serves as a convenient handle for parallel synthesis, allowing for the rapid generation of large libraries of compounds for high-throughput screening.
-
Kinase Inhibitors: The isoxazole scaffold is found in numerous kinase inhibitors. The 4-amino group can be derivatized to introduce functionalities that target the ATP-binding site of kinases.
-
GPCR Ligands: The rigid isoxazole ring can be used to orient substituents in a specific manner to achieve high-affinity binding to G-protein coupled receptors.
-
Antibacterial and Antifungal Agents: The isoxazole nucleus is a component of several antimicrobial drugs, and new derivatives are continuously being explored for their potential to combat infectious diseases.[2]
Conclusion: A Foundation for Future Innovation
While the discovery of 3-Methylisoxazol-4-amine may not be a singular event of historical note, its significance lies in its enabling role in the synthesis of novel chemical entities with therapeutic potential. This guide has provided a comprehensive overview of its likely synthetic origins, a rational and detailed protocol for its preparation, and an insight into its applications. As the field of medicinal chemistry continues to evolve, the demand for versatile and strategically functionalized building blocks like 3-Methylisoxazol-4-amine will undoubtedly grow, solidifying its place as a quiet but essential contributor to the future of drug discovery.
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Unlocking the Potential of 3-Methylisoxazol-4-amine: A Technical Guide for Advanced Research
Abstract
The isoxazole scaffold is a cornerstone in modern medicinal chemistry, integral to a wide array of FDA-approved therapeutics.[1][2][3] This privileged five-membered heterocycle offers a unique combination of electronic properties, metabolic stability, and synthetic versatility that makes it a highly attractive core for drug discovery.[1][4][5] While the broader class of isoxazoles has been extensively explored, leading to breakthroughs in antibacterial, anti-inflammatory, and anticancer agents, specific isomers like 3-Methylisoxazol-4-amine remain a largely untapped resource.[1][6][7] This guide provides a comprehensive technical overview of promising, yet underexplored, research avenues for 3-Methylisoxazol-4-amine. We will delve into novel synthetic strategies, propose high-potential medicinal chemistry applications, and explore its utility in creating advanced chemical biology tools. This document is intended for researchers, scientists, and drug development professionals seeking to innovate at the frontier of heterocyclic chemistry.
Introduction: The Strategic Value of the 3-Methylisoxazol-4-amine Scaffold
3-Methylisoxazol-4-amine is a small, functionalized heterocycle possessing a unique arrangement of substituents that offer distinct advantages for molecular design. The key features include:
-
Aromatic Isoxazole Core: Provides a rigid, planar scaffold with a dipole moment, influencing solubility and interactions with biological targets. The weak N-O bond can be a site for metabolic cleavage or designed prodrug strategies.[1]
-
4-Amino Group: A primary amine at this position acts as a crucial hydrogen bond donor and a versatile synthetic handle for derivatization, allowing for the facile introduction of diverse functionalities.
-
3-Methyl Group: This small alkyl group can provide beneficial steric interactions, enhance binding affinity by occupying hydrophobic pockets in target proteins, and improve metabolic stability by blocking potential sites of oxidation.
These structural elements position 3-Methylisoxazol-4-amine as an ideal starting point for generating libraries of novel compounds with diverse pharmacological profiles.
| Physicochemical Property | Estimated Value | Significance in Drug Discovery |
| Molecular Weight | 98.11 g/mol | Excellent starting point for fragment-based drug design (FBDD). |
| LogP | ~0.5 | Indicates good water solubility, a favorable trait for bioavailability. |
| pKa (Amine) | ~4-5 | The amine is weakly basic, influencing its charge state at physiological pH. |
| Hydrogen Bond Donors | 1 (Amine -NH2) | Key for forming specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 (Ring N and O) | Provides additional points for target recognition. |
Research Area 1: Advanced Synthesis and Derivatization
While 3-Methylisoxazol-4-amine is commercially available, developing novel and efficient synthetic routes is a critical first step to enable extensive derivatization and exploration.[8] Green chemistry approaches and methods that allow for late-stage functionalization are particularly valuable.[4][5]
Rationale for Synthetic Exploration
The primary amine of 3-Methylisoxazol-4-amine is a powerful nucleophile, making it an ideal handle for a multitude of chemical transformations. By exploring reactions such as amide bond formation, reductive amination, and sulfonylation, researchers can rapidly generate a diverse library of derivatives. This diversity is paramount for probing structure-activity relationships (SAR) in subsequent biological screens.
Protocol: Parallel Amide Library Synthesis
This protocol outlines a high-throughput method for creating a library of N-acylated derivatives of 3-Methylisoxazol-4-amine.
Objective: To generate a 96-well plate library of diverse amides for biological screening.
Materials:
-
3-Methylisoxazol-4-amine
-
A diverse set of 96 carboxylic acids
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) as a coupling agent
-
DIPEA (N,N-Diisopropylethylamine) as a base
-
Anhydrous Dimethylformamide (DMF)
-
96-well reaction block
Procedure:
-
Stock Solutions: Prepare a 0.2 M solution of 3-Methylisoxazol-4-amine in DMF and a 0.2 M solution of DIPEA in DMF. Prepare 96 individual 0.15 M solutions of the diverse carboxylic acids in DMF in a 96-well plate.
-
Reagent Addition: To each well of a new 96-well reaction block, add 100 µL of the corresponding carboxylic acid solution.
-
Activation: Add 100 µL of a 0.18 M HATU solution in DMF to each well. Allow the plate to shake at room temperature for 15 minutes to activate the carboxylic acids.
-
Coupling Reaction: Add 100 µL of the 3-Methylisoxazol-4-amine stock solution and 50 µL of the DIPEA stock solution to each well.
-
Incubation: Seal the reaction block and allow it to shake at room temperature for 16 hours.
-
Work-up & Analysis: Upon completion, the solvent can be evaporated, and the resulting library can be analyzed by LC-MS to confirm product formation and purity before being submitted for biological screening.
Visualization: Synthetic Workflow
Caption: Automated workflow for parallel amide library synthesis.
Research Area 2: Medicinal Chemistry and Drug Discovery
The isoxazole ring is a well-established pharmacophore found in drugs targeting a multitude of diseases, from bacterial infections to cancer and inflammatory conditions.[1][6] The specific substitution pattern of 3-Methylisoxazol-4-amine makes it a compelling starting point for several therapeutic areas.
A. Kinase Inhibitors for Oncology
Rationale: Many kinase inhibitors utilize a heterocyclic core that forms hydrogen bonds with the "hinge" region of the kinase active site. The 4-amino group of our lead compound is perfectly positioned to act as a hinge-binder. The isoxazole ring can be further functionalized at the 5-position to extend into the solvent-exposed region, allowing for modulation of potency and selectivity. Fms-like tyrosine kinase 3 (FLT3) is a validated target in acute myeloid leukemia, and isoxazole-based inhibitors have shown promise.[9]
Proposed Research:
-
Initial Screening: Screen 3-Methylisoxazol-4-amine and its N-acylated derivatives against a panel of cancer-relevant kinases.
-
Hit-to-Lead Optimization: For any identified hits, use computational modeling to predict modifications that could enhance binding affinity. Synthesize derivatives with substitutions at the 5-position of the isoxazole ring to improve potency and selectivity.
-
Covalent Inhibition: For kinases with a nearby cysteine residue, derivatives can be designed to form a covalent bond, leading to irreversible inhibition. This can be achieved by appending a Michael acceptor, such as an acrylamide, to the 4-amino group.[9]
B. Modulators of CNS Receptors
Rationale: The isoxazole scaffold is present in several centrally active drugs, including the GABA-A receptor agonist muscimol.[1] The compact and polar nature of 3-Methylisoxazol-4-amine makes it a candidate for crossing the blood-brain barrier. The amino group can be functionalized to mimic endogenous neurotransmitters or to target specific receptor subtypes.
Proposed Research:
-
Bioisosteric Replacement: Identify known ligands for CNS targets (e.g., serotonin, dopamine, or glutamate receptors) that contain an aniline or a similar amino-aromatic moiety.
-
Scaffold Hopping: Synthesize analogs where that moiety is replaced with 3-Methylisoxazol-4-amine.
-
Functional Assays: Test these new compounds in cell-based functional assays (e.g., calcium flux or cAMP assays) to determine their agonist or antagonist activity at the target receptor.
Visualization: Drug Discovery Workflow
Caption: Iterative drug discovery cycle for 3-Methylisoxazol-4-amine.
Research Area 3: Chemical Biology and Materials Science
Beyond therapeutics, the unique properties of 3-Methylisoxazol-4-amine can be leveraged to create sophisticated tools for research and novel materials.
A. Development of Unnatural Amino Acids for Peptide Synthesis
Rationale: Non-proteinogenic amino acids are valuable tools for creating peptides with enhanced stability, novel secondary structures, and unique biological activities. A related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, has been successfully incorporated into peptides as an unnatural β-amino acid.[10] By analogy, 3-Methylisoxazol-4-amine can be derivatized to create a novel unnatural amino acid.
Proposed Research:
-
Synthesis: Develop a synthetic route to convert 3-Methylisoxazol-4-amine into an Fmoc-protected amino acid suitable for solid-phase peptide synthesis (SPPS). This would likely involve functionalizing the 5-position with a carboxylic acid group.
-
Incorporation: Use the synthesized building block in SPPS to create novel peptides.
-
Structural Analysis: Use techniques like NMR and circular dichroism to study how the isoxazole-based amino acid influences peptide conformation and stability.
B. Fluorescent Probes and Sensors
Rationale: The 4-amino group provides a convenient attachment point for fluorophores. The isoxazole ring itself has electronic properties that can modulate the fluorescence of an attached dye in response to changes in the local environment (e.g., pH, polarity, or binding to a target molecule).
Proposed Research:
-
Probe Synthesis: Synthesize a conjugate of 3-Methylisoxazol-4-amine with a common fluorophore (e.g., fluorescein or a rhodamine derivative) via an amide or sulfonamide linkage.
-
Photophysical Characterization: Characterize the absorption and emission properties of the new probe. Investigate its sensitivity to environmental factors.
-
Application: Explore the use of the probe in cellular imaging to visualize specific organelles or in binding assays where a fluorescence change signals a molecular recognition event.
Conclusion and Future Outlook
3-Methylisoxazol-4-amine represents a promising yet underexplored chemical entity. Its inherent structural and electronic features, combined with its synthetic tractability, make it an exceptionally versatile platform for innovation. The research areas outlined in this guide—spanning novel synthesis, targeted drug discovery in oncology and neuroscience, and the creation of advanced chemical biology tools—provide a strategic roadmap for unlocking its full potential. By pursuing these avenues, the scientific community can expand the utility of the isoxazole scaffold and potentially deliver next-generation therapeutics and research tools.
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- Isoxazole containing drugs.
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- Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. NIH.
- Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed.
- 3-Methylisoxazol-4-amine (C007B-235091). Cenmed Enterprises.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. NIH.
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A Comprehensive Guide to the Safe Laboratory Handling of 3-Methylisoxazol-4-amine
Introduction: 3-Methylisoxazol-4-amine is a heterocyclic organic compound belonging to the isoxazole family. Isoxazole derivatives are recognized for their significant role in medicinal chemistry and drug development, serving as crucial building blocks for complex therapeutic molecules.[1][2] The inherent reactivity and biological activity of such compounds necessitate a robust and informed approach to their laboratory handling. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage 3-Methylisoxazol-4-amine safely. The protocols and recommendations herein are grounded in the fundamental principle of risk mitigation, drawing upon established safety data for amines and structurally related isoxazole compounds to ensure a trustworthy and self-validating system of laboratory practice.
Part 1: Compound Profile and Hazard Assessment
A thorough understanding of a chemical's properties is the foundation of its safe handling. While comprehensive toxicological data for 3-Methylisoxazol-4-amine is not extensively published, a conservative approach requires treating it with a high degree of caution based on data from analogous compounds.
1.1. Chemical and Physical Properties
| Property | Value | Source |
| Chemical Name | 3-Methylisoxazol-4-amine | N/A |
| CAS Number | 354795-62-3 | [3][4] |
| Molecular Formula | C4H6N2O | [3][4] |
| Molecular Weight | 98.1 g/mol | [3][4] |
| Appearance | Assumed to be a solid at room temperature. | [1] |
| Solubility | Likely soluble in polar solvents. | [1] |
1.2. Hazard Identification and Analysis
The causality behind our cautious stance stems from the known hazards of the amine functional group and related isoxazole structures. Amines can be corrosive and irritants, while various isoxazole derivatives are documented as causing skin, eye, and respiratory irritation.[5][6][7][8] For instance, (5-Methylisoxazol-3-yl)methylamine is noted to cause chemical burns[8], and 4-Methyl-1,3-oxazol-2-amine is harmful if swallowed, inhaled, or in contact with skin.[5] Therefore, it is imperative to assume 3-Methylisoxazol-4-amine presents similar hazards until proven otherwise.
Assumed GHS Hazard Classifications:
| Hazard Class | Assumed Classification | Rationale |
| Acute Toxicity | Category 4 (Oral, Dermal, Inhalation) | Based on data for analogous compounds like 4-Methyl-1,3-oxazol-2-amine.[5][9] |
| Skin Corrosion/Irritation | Category 2 (Irritant) | A common hazard for amines and isoxazole derivatives.[5][6][7] |
| Serious Eye Damage/Irritation | Category 2 (Irritant) | A common hazard for amines and isoxazole derivatives.[5][6] |
| Specific Target Organ Toxicity | Category 3 (Respiratory Irritation) | Potential for irritation if dust or vapor is inhaled.[5] |
Part 2: A Risk-Based Framework: The Hierarchy of Controls
The most effective safety programs implement a multi-layered approach known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures to protect laboratory personnel.
2.1. Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can contact the researcher. Their proper use is non-negotiable.
-
Chemical Fume Hood: All manipulations of 3-Methylisoxazol-4-amine, including weighing, transfers, and solution preparation, must be conducted inside a certified chemical fume hood.[8] This is critical to prevent the inhalation of potentially harmful dusts or vapors.
-
Ventilation: The laboratory must be equipped with adequate general ventilation to ensure any fugitive emissions are diluted and removed.
-
Emergency Equipment: An operational and easily accessible safety shower and eyewash station are mandatory in any area where this compound is handled.[8]
2.2. Administrative Controls: Standardizing Safe Practices
These controls involve work policies and procedures to minimize exposure risk.
-
Designated Areas: Clearly demarcate specific areas within the lab for working with 3-Methylisoxazol-4-amine to prevent cross-contamination.
-
Standard Operating Procedures (SOPs): All personnel must be trained on and adhere to detailed SOPs for handling, storage, and waste disposal.
-
Training: Documented training on the specific hazards of this compound and general chemical safety is required for all users.
2.3. Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should never be the sole means of protection. It must be used in conjunction with engineering and administrative controls.
-
Eye and Face Protection: Chemical safety goggles are required at all times.[9] A full-face shield should be worn over goggles when there is a significant risk of splashing.[10]
-
Skin Protection:
-
Gloves: Compatible, chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and removed using the proper technique to avoid skin contact.[11]
-
Lab Coat: A flame-resistant lab coat with long sleeves is required to protect street clothes and skin.
-
-
Respiratory Protection: In the rare event that engineering controls fail or are not feasible, a NIOSH-approved respirator with the appropriate cartridges must be used.[12] Respirator use must be part of a comprehensive respiratory protection program.
Caption: Workflow for Weighing and Solution Preparation.
Part 4: Emergency Response Procedures
Immediate and correct action during an emergency can significantly mitigate harm.
4.1. First Aid Measures
In all cases of exposure, seek medical attention and provide the Safety Data Sheet (SDS) to the responding personnel. [11][13]
| Exposure Route | First Aid Protocol |
|---|---|
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. [5][13] |
| Skin Contact | Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention. [5][11][13] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention. [5][11][13] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [14][13]|
4.2. Spill Management
A calm and methodical response is key to managing a chemical spill.
Caption: Spill Response Decision Tree.
Part 5: Waste Disposal
All waste containing 3-Methylisoxazol-4-amine, including contaminated consumables and excess solutions, must be treated as hazardous waste.
-
Collection: Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Regulations: Chemical waste generators are responsible for ensuring complete and accurate classification and disposal. [14]Always consult and adhere to your institution's Environmental Health & Safety (EH&S) guidelines as well as local, regional, and national regulations for hazardous waste disposal. [5]
References
- 3-Methylisoxazol-4-amine - LabSolutions | Lab Chemicals & Equipment. LabSolutions.
- Buy 3-Ethyl-5-methylisoxazol-4-amine (EVT-8819975) - EvitaChem. EvitaChem.
- SDS – SECTION 4 - Society for Chemical Hazard Communication.
- First Aid Procedures for Chemical Hazards | NIOSH - CDC. Centers for Disease Control and Prevention.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- Guidance for Selection of Personal Protective Equipment for MDI Users - American Chemistry Council. American Chemistry Council.
- SAFETY DATA SHEET - Fisher Scientific. Fisher Scientific.
- 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem.
- 3-Methylisoxazol-4-amine (C007B-235091) - Cenmed Enterprises. Cenmed Enterprises.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- SAFETY DATA SHEET IDENTIFICATION OF THE SUBSTANCE/PREPARATION AND OF THE COMPANY/UNDERTAKING TRANSPORTATION INFORM
- SAFETY DATA SHEET - Santa Cruz Biotechnology. Santa Cruz Biotechnology.
- What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial.
- The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - NIH.
- Material Safety Data Sheet - (5-Methyl-3-isoxazolyl)methylamine, 95+% - Cole-Parmer. Cole-Parmer.
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Methodological & Application
The Versatile Scaffold: Applications of 3-Methylisoxazol-4-amine in Modern Medicinal Chemistry
Introduction: The Isoxazole Moiety as a Privileged Structure in Drug Discovery
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone in the edifice of medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to engage in a variety of non-covalent interactions have cemented its status as a "privileged scaffold." This versatile building block is present in a wide array of approved drugs and clinical candidates, demonstrating a remarkable spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and central nervous system (CNS) effects. Within this important class of heterocycles, 3-Methylisoxazol-4-amine serves as a critical and highly versatile starting material for the synthesis of a diverse range of bioactive molecules. This application note will provide an in-depth technical guide on the applications of 3-Methylisoxazol-4-amine in medicinal chemistry, complete with detailed synthetic protocols, structure-activity relationship (SAR) insights, and an exploration of its role in the development of targeted therapeutics.
Core Synthetic Strategies: Accessing the 3-Methylisoxazol-4-amine Scaffold
The utility of any building block is fundamentally dependent on its accessibility. While various methods for the synthesis of substituted isoxazoles exist, a common and reliable route to 3-Methylisoxazol-4-amine proceeds through the construction of the isoxazole ring followed by the introduction of the amine functionality, often via the reduction of a nitro group.
Application Note: 3-Methylisoxazol-4-amine as a Versatile Building Block in Organic Synthesis
Abstract: 3-Methylisoxazol-4-amine is a pivotal heterocyclic amine that serves as a versatile and highly valuable building block in modern organic synthesis. Its unique structural arrangement, featuring a reactive primary amino group adjacent to the isoxazole core, allows for a diverse range of chemical transformations. This guide provides an in-depth exploration of its synthetic utility, focusing on key reaction classes including N-acylation for the synthesis of bioactive amides, diazotization for the introduction of various functional groups, and its role in constructing complex molecular architectures for pharmaceutical and agrochemical applications.[1] Detailed, field-proven protocols are provided, accompanied by mechanistic insights and explanations for experimental choices to empower researchers in leveraging this potent synthetic intermediate.
Introduction: The Strategic Value of the Isoxazole Scaffold
The isoxazole ring is a privileged five-membered heterocycle integral to numerous FDA-approved drugs and biologically active compounds.[2][3] Its presence in molecules like the anti-inflammatory drug Parecoxib and the antibiotic Sulfamethoxazole underscores its importance in medicinal chemistry.[2] The isoxazole moiety is valued for its ability to act as a bioisostere for other functional groups, engage in hydrogen bonding, and provide a stable, rigid scaffold for orienting substituents in three-dimensional space.
3-Methylisoxazol-4-amine, specifically, emerges as a strategic starting material. The primary amine at the C4 position is a nucleophilic handle that provides a direct entry point for a multitude of functionalization reactions, making it a preferred precursor for generating libraries of diverse compounds for drug discovery and agrochemical development.[1]
Core Synthetic Transformations and Protocols
The reactivity of 3-Methylisoxazol-4-amine is dominated by the chemistry of its aromatic amino group. The following sections detail the most critical transformations, providing both the "how" (protocol) and the "why" (mechanistic rationale).
N-Acylation: Gateway to Bioactive Amides and Sulfonamides
The most common transformation of 3-Methylisoxazol-4-amine is its reaction with acylating agents (e.g., acyl chlorides, carboxylic acids) or sulfonyl chlorides to form stable amide or sulfonamide linkages. This reaction is fundamental to the synthesis of a vast array of pharmaceuticals.
Caption: General workflow for the N-acylation of 3-Methylisoxazol-4-amine.
This protocol provides a representative example of an amide bond formation.
Materials:
-
3-Methylisoxazol-4-amine: 1.0 g (10.2 mmol)
-
Acetyl chloride: 0.88 g, 0.8 mL (11.2 mmol)
-
Pyridine: 1.6 g, 1.65 mL (20.4 mmol)
-
Dichloromethane (DCM): 50 mL
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-Methylisoxazol-4-amine in 30 mL of DCM in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Add pyridine to the solution.
-
Slowly add acetyl chloride dropwise to the stirred solution over 5 minutes.
-
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor reaction completion by Thin Layer Chromatography (TLC).
-
Once complete, transfer the mixture to a separatory funnel and wash sequentially with 20 mL of 1 M HCl, 20 mL of water, 20 mL of saturated NaHCO₃, and 20 mL of brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the final product.
Behind the Choice:
-
Solvent (DCM): Dichloromethane is an excellent aprotic solvent that dissolves the starting materials and does not participate in the reaction.
-
Base (Pyridine): Pyridine acts as a nucleophilic catalyst and an acid scavenger, neutralizing the HCl generated during the reaction.[4] This prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Temperature (0 °C): The initial cooling is crucial to control the exothermic reaction between the highly reactive acetyl chloride and the amine, preventing side reactions.
Diazotization and Sandmeyer Reactions: A Hub for Functional Group Interconversion
Diazotization converts the primary amino group into a diazonium salt (R-N₂⁺), an exceptionally good leaving group (N₂ gas).[5] This in situ generated intermediate is highly versatile and can be readily displaced by a wide range of nucleophiles, a transformation class broadly known as Sandmeyer reactions.[5][6] This two-step sequence allows for the introduction of halides (-Cl, -Br, -I), cyano (-CN), hydroxyl (-OH), and other functional groups onto the isoxazole ring at the C4 position.
Caption: Pathway for converting 3-Methylisoxazol-4-amine to various functionalized isoxazoles via a diazonium salt intermediate.
Materials:
-
3-Methylisoxazol-4-amine: 2.0 g (20.4 mmol)
-
Concentrated Hydrochloric acid (HCl): 10 mL
-
Sodium nitrite (NaNO₂): 1.55 g (22.4 mmol)
-
Copper(I) chloride (CuCl): 2.42 g (24.5 mmol)
-
Water
-
Diethyl ether
Procedure:
-
Diazotization: Suspend 3-Methylisoxazol-4-amine in 10 mL of concentrated HCl in a beaker and cool to 0-5 °C in an ice-salt bath with vigorous stirring. Prepare a solution of sodium nitrite in 5 mL of cold water. Add the NaNO₂ solution dropwise to the amine suspension, ensuring the temperature remains below 5 °C. Stir for an additional 20 minutes at this temperature. The formation of the diazonium salt is indicated by a clear solution.[][8]
-
Sandmeyer Reaction: In a separate flask, dissolve Copper(I) chloride in 6 mL of concentrated HCl and cool to 0 °C. Slowly add the cold diazonium salt solution to the CuCl solution with continuous stirring. Effervescence (evolution of N₂ gas) should be observed.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently on a water bath (approx. 60 °C) for 30 minutes until gas evolution ceases.
-
Cool the reaction mixture and extract the product with diethyl ether (3 x 30 mL).
-
Combine the ether extracts, wash with water and brine, dry over anhydrous MgSO₄, and concentrate carefully under reduced pressure.
-
Purify the crude product by distillation or column chromatography to obtain 4-Chloro-3-methylisoxazole.
Behind the Choice:
-
Reagents (NaNO₂, HCl): These react in situ to generate nitrous acid (HNO₂), the active nitrosating agent for the diazotization.[8] A strong acid environment is required.
-
Temperature (0-5 °C): Aromatic diazonium salts are notoriously unstable and can decompose, sometimes explosively, at higher temperatures.[9] Maintaining a low temperature is the single most critical parameter for safety and yield.
-
Catalyst (CuCl): Copper(I) salts are essential for the Sandmeyer reaction. They facilitate a single-electron transfer mechanism that enables the substitution of the diazonium group with the chloride.
Data Summary and Characterization
Proper characterization is essential to confirm the identity and purity of synthesized compounds. Below is a representative table of expected data for the products from the protocols.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (δ, ppm) |
| N-(3-methylisoxazol-4-yl)acetamide | C₆H₈N₂O₂ | 140.14 | ~8.5 (br s, 1H, NH), ~8.3 (s, 1H, isoxazole H5), ~2.2 (s, 3H, CH₃-isoxazole), ~2.1 (s, 3H, CH₃-acetyl) |
| 4-Chloro-3-methylisoxazole | C₄H₄ClNO | 117.53 | ~8.6 (s, 1H, isoxazole H5), ~2.4 (s, 3H, CH₃-isoxazole) |
Safety and Handling
-
3-Methylisoxazol-4-amine: Handle with standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Acyl Chlorides: Highly corrosive and moisture-sensitive. Handle in a fume hood.
-
Diazonium Salts: Potentially explosive, especially when dry. Never isolate diazonium salts unless you are an experienced chemist following a specific, validated procedure. Always use them as in situ intermediates in solution at low temperatures. Ensure adequate shielding (blast shield) during the reaction.
References
- EvitaChem. (n.d.). Buy 3-Ethyl-5-methylisoxazol-4-amine (EVT-8819975).
- National Center for Biotechnology Information. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. U.S.
- MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.
- Chem-Impex. (n.d.). 3-(4-Methylphenyl)isoxazol-5-amine.
- ResearchGate. (2015). Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media.
- Bąchor, U., Lizak, A., & Bąchor, R. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- National Center for Biotechnology Information. (n.d.). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. U.S.
- MDPI. (2023). Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)
- Al-Ostoot, F. H., Al-Tamimi, A.-M. M., Al-Anazi, K. M., Al-Obaid, A. R., & Abdel-Aziz, A. A.-M. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents.
- Saha, A. (n.d.). Organic Chemistry-4. University of Calcutta.
- ResearchGate. (n.d.). Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines.
- ResearchGate. (2010). Synthesis and Antileukemic Activity of New 3-(5-Methylisoxazol-3-yl) and 3-(Pyrimidin-2-yl)-2-styrylquinazolin-4(3H)-ones.
- Organic Chemistry Portal. (n.d.).
- Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of.
- BOC Sciences. (n.d.).
- BYJU'S. (n.d.).
- Master Organic Chemistry. (2018).
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Application Notes & Protocols: Synthetic Transformations of 3-Methylisoxazol-4-amine
Part 1: Foundational Overview & Safety Mandates
Introduction to a Versatile Heterocyclic Building Block
3-Methylisoxazol-4-amine is a bifunctional heterocyclic compound featuring a nucleophilic primary amine and an isoxazole core. This structure is of significant interest to researchers in medicinal chemistry and materials science. The amine handle provides a reactive site for a multitude of transformations, allowing for the facile introduction of diverse functional groups and the construction of more complex molecular architectures. The isoxazole ring itself is a common motif in pharmacologically active compounds, valued for its metabolic stability and ability to participate in hydrogen bonding.[1] These application notes provide detailed, field-tested protocols for several key reactions of 3-Methylisoxazol-4-amine, moving beyond simple procedural steps to explain the underlying chemical logic and rationale for specific experimental choices.
Critical Safety & Handling Protocols
Safe laboratory practice is non-negotiable. Before commencing any experimental work, a thorough review of the Safety Data Sheet (SDS) for 3-Methylisoxazol-4-amine and all other reagents is mandatory.
-
Hazard Profile: 3-Methylisoxazol-4-amine and its derivatives may be harmful if swallowed, cause skin irritation or allergic reactions, and can lead to serious eye damage.[2] Some related compounds are suspected of damaging fertility or the unborn child.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves.[2][3]
-
Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[4] Ensure that an eyewash station and safety shower are readily accessible.[3]
-
Handling & Storage: Keep containers tightly closed and store in a cool, dry, and well-ventilated area.[2] Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Do not allow the product to enter drains.
Part 2: N-Functionalization via Acylation and Sulfonylation
The primary amine at the C4 position is the most accessible site for nucleophilic attack, making N-acylation and N-sulfonylation fundamental and highly reliable transformations. These reactions are crucial for peptide synthesis, creating amide-based drug candidates, and for installing protecting groups.[5]
Causality: The Role of the Base and Acylating Agent
The acylation of 3-Methylisoxazol-4-amine with an acyl chloride (or sulfonyl chloride) generates one equivalent of hydrochloric acid (HCl). This acidic byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is added to act as an acid scavenger, neutralizing the HCl as it forms and allowing the reaction to proceed to completion. The choice of solvent is typically an aprotic one, like dichloromethane (DCM) or tetrahydrofuran (THF), to prevent reaction with the highly electrophilic acylating agent.
General Protocol: N-Acylation of 3-Methylisoxazol-4-amine
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-Methylisoxazol-4-amine (1.0 eq.).
-
Solvent Addition: Dissolve the amine in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.2 eq.) to the solution and stir.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermicity of the acylation reaction.
-
Acylating Agent Addition: Add the desired acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 eq.) dropwise to the cooled, stirring solution.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (to remove excess TEA), saturated aqueous NaHCO₃ (to remove residual acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Presentation: Acylation & Sulfonylation Reactions
| Entry | Electrophile | Base (eq.) | Solvent | Time (h) | Typical Yield |
| 1 | Acetyl Chloride | TEA (1.2) | DCM | 2 | >90% |
| 2 | Benzoyl Chloride | Pyridine (1.5) | THF | 4 | >85% |
| 3 | Benzenesulfonyl Chloride | TEA (1.2) | DCM | 3 | >88% |
| 4 | 4-Toluenesulfonyl Chloride | TEA (1.2) | DCM | 3 | >90% |
Visualization: N-Acylation Workflow
Caption: Workflow for the N-acylation of 3-Methylisoxazol-4-amine.
Part 3: Diazotization and Sandmeyer Reactions
The diazotization of heteroaromatic amines is a powerful synthetic tool that converts the amino group into an exceptionally good leaving group (N₂ gas).[6] The resulting diazonium salt is a versatile intermediate that can be displaced by a wide range of nucleophiles, often with the aid of a copper(I) catalyst in what is known as the Sandmeyer reaction.[7][8] This two-step sequence provides access to functional groups that are not achievable through direct substitution methods.[9]
Causality: The Unstable Diazonium Intermediate
The diazotization reaction involves the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[10][] The amine then reacts with the nitrosyl cation (NO⁺) to form the diazonium salt.[12] Aromatic and heteroaromatic diazonium salts are notoriously unstable and potentially explosive if isolated.[6] Therefore, the reaction is always performed at low temperatures (0–5 °C) and the diazonium salt is used immediately in the subsequent step without isolation. The copper(I) catalyst in the Sandmeyer reaction is believed to operate via a single-electron transfer mechanism, generating an aryl radical which then reacts with the nucleophile.[8]
Protocol: Sandmeyer Halogenation of 3-Methylisoxazol-4-amine
-
Diazotization (Step 1):
-
In a three-neck flask equipped with a thermometer, add 3-Methylisoxazol-4-amine (1.0 eq.) to a solution of concentrated HCl in water (e.g., 3M HCl).
-
Cool the slurry to 0 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq.) in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the amine slurry, ensuring the internal temperature never exceeds 5 °C . Stir for 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt is now complete.
-
-
Sandmeyer Reaction (Step 2):
-
In a separate flask, prepare a solution or slurry of the copper(I) salt (e.g., CuCl or CuBr, 1.2 eq.) in the corresponding concentrated acid (e.g., conc. HCl for CuCl). Cool this mixture to 0 °C.
-
Slowly and carefully add the cold diazonium salt solution from Step 1 to the stirring copper(I) halide solution. Vigorous evolution of N₂ gas will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 1 hour to ensure complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature and extract the product with an organic solvent like ethyl acetate or diethyl ether.
-
Wash the organic extracts with water and brine, dry over MgSO₄, filter, and concentrate.
-
Purify the resulting 4-halo-3-methylisoxazole by column chromatography or distillation.
-
Data Presentation: Representative Sandmeyer Reactions
| Entry | Target Product | Copper(I) Salt | Acid | Typical Yield |
| 1 | 4-Chloro-3-methylisoxazole | CuCl | HCl | 70-80% |
| 2 | 4-Bromo-3-methylisoxazole | CuBr | HBr | 75-85% |
| 3 | 4-Cyano-3-methylisoxazole | CuCN | N/A | 60-70% |
| The cyanation reaction is typically performed by neutralizing the diazonium salt solution and adding it to a solution of CuCN and KCN. |
Visualization: The Sandmeyer Reaction Pathway
Caption: Two-step conversion of an amine to a halide via a diazonium salt.
Part 4: Palladium-Catalyzed Cross-Coupling Reactions
Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions to form C-N and C-C bonds. These methods offer broad substrate scope and functional group tolerance, revolutionizing drug discovery.[13][14]
Buchwald-Hartwig Amination
This reaction couples the amine of 3-Methylisoxazol-4-amine directly with an aryl halide or triflate, forming a new C-N bond.[15]
-
Causality: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[16] A bulky, electron-rich phosphine ligand (e.g., XPhos, SPhos) is essential. It promotes the initial oxidative addition of the aryl halide to the Pd(0) center and facilitates the final reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[17] A strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄) is required to deprotonate the amine, forming the palladium-amido intermediate necessary for reductive elimination.[16]
-
Protocol: Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq.), 3-Methylisoxazol-4-amine (1.2 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the phosphine ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOt-Bu, 1.4 eq.) to a dry reaction vessel.
-
Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Seal the vessel and heat the mixture to 80-110 °C with stirring for 12-24 hours.
-
Work-up: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Purification: Wash the filtrate with water and brine, dry the organic layer (Na₂SO₄), and concentrate. Purify the crude product by column chromatography.
-
Sequential Sandmeyer-Suzuki Reaction
This powerful two-step sequence first converts the amine into a halide (a "handle" for coupling) and then uses that halide in a Suzuki-Miyaura C-C bond-forming reaction. This allows for the construction of biaryl structures.
-
Causality: The Suzuki reaction also follows a Pd(0)/Pd(II) cycle.[18] It involves: (1) Oxidative Addition of the 4-halo-3-methylisoxazole to the Pd(0) catalyst; (2) Transmetalation , where the organic group from an organoboron reagent (e.g., an arylboronic acid) is transferred to the palladium center, a step that is activated by a base (like Na₂CO₃); and (3) Reductive Elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[18]
-
Protocol: Suzuki-Miyaura Coupling
-
Preparation: Synthesize 4-bromo-3-methylisoxazole using the Sandmeyer protocol described in Part 3.
-
Setup: To a flask, add the 4-bromo-3-methylisoxazole (1.0 eq.), the desired arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., aqueous 2M Na₂CO₃, 3.0 eq.).
-
Solvent: Add a solvent mixture, typically toluene or DME.
-
Reaction: Heat the mixture under an inert atmosphere to reflux (80-100 °C) for 6-12 hours, monitoring by TLC.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and separate the layers. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer (MgSO₄), concentrate, and purify by column chromatography to yield the 4-aryl-3-methylisoxazole product.
-
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig C-N coupling reaction.
Part 5: References
-
The Royal Society of Chemistry. Supporting Information Contents.
-
Sigma-Aldrich. (2024). Safety Data Sheet for 3-Hydroxy-5-methylisoxazole.
-
Spectrum Chemical. (2006). Material Safety Data Sheet for 3-Amino-1,2,4-triazole.
-
Fisher Scientific. (2010). Safety Data Sheet for 4-Methyl-1,3-oxazol-2-amine.
-
Wikipedia. Sandmeyer reaction.
-
Wikipedia. Buchwald–Hartwig amination.
-
Name-Reaction.com. Buchwald-Hartwig amination.
-
BYJU'S. Sandmeyer Reaction Mechanism.
-
Fisher Scientific. (2024). Safety Data Sheet for 3-Methylisoxazole-4-carboxylic acid.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
-
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years.
-
Organic Chemistry Portal. Sandmeyer Reaction.
-
Organic Chemistry Portal. Diazotisation.
-
Molecules. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry.
-
BOC Sciences. Custom Diazotization Services.
-
Unacademy. Diazotization Reaction Mechanism.
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
-
Semantic Scholar. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of.
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
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- 9. Sandmeyer Reaction [organic-chemistry.org]
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- 18. chem.libretexts.org [chem.libretexts.org]
The Ascendant Role of 3-Methylisoxazol-4-amine Derivatives in Modern Drug Discovery: A Guide to Synthesis and Application
The isoxazole motif, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry, gracing the structures of numerous approved drugs.[1] Among the diverse tapestry of isoxazole-based scaffolds, the 3-methylisoxazol-4-amine core has emerged as a particularly fruitful starting point for the development of novel therapeutics, especially in the realm of oncology. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of 3-methylisoxazol-4-amine derivatives. Herein, we delve into the causality behind experimental choices, provide validated, step-by-step protocols, and ground our discussion in authoritative scientific literature.
The Strategic Advantage of the 3-Methylisoxazol-4-amine Scaffold
The 3-methylisoxazol-4-amine scaffold offers a unique combination of features that make it an attractive framework for drug design. The 4-amino group provides a convenient handle for introducing a wide array of substituents, allowing for the systematic exploration of structure-activity relationships (SAR). This functional group can be readily acylated, alkylated, or otherwise modified to modulate the compound's physicochemical properties and target engagement. Furthermore, the isoxazole ring itself is a bioisostere for other functional groups and can participate in crucial hydrogen bonding and other non-covalent interactions within a biological target's binding site.[2]
A particularly compelling application of this scaffold has been in the development of protein kinase inhibitors.[3] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 3-methylisoxazol-4-amine core can be elaborated to generate potent and selective inhibitors of various kinases, including Fms-like tyrosine kinase 3 (FLT3), which is frequently mutated in acute myeloid leukemia (AML).[3][4]
Synthesis of 3-Methylisoxazol-4-amine Derivatives: A Step-by-Step Protocol
The synthesis of a library of 3-methylisoxazol-4-amine derivatives typically begins with the preparation of the core scaffold, followed by diversification at the 4-amino position. While various methods exist for the synthesis of the isoxazole ring, a common and efficient approach is outlined below. This is followed by a general protocol for the acylation of the 4-amino group to generate a series of carboxamide derivatives, a class of compounds that has shown significant promise as anticancer agents.[5]
Protocol 1: Synthesis of the 3-Methylisoxazol-4-amine Core
A robust method for the synthesis of the 3-methylisoxazol-4-amine core involves the cyclization of a β-ketonitrile with hydroxylamine.
Materials:
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
Diethyl ether
-
Hydrochloric acid
Procedure:
-
Oxime Formation: In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) and hydroxylamine hydrochloride (1.1 equivalents) in ethanol.
-
Add a solution of sodium ethoxide (1.1 equivalents) in ethanol dropwise at 0°C.
-
Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude oxime.
-
Cyclization and Amination: The subsequent steps to form the 4-amino-3-methylisoxazole can vary, but often involve treatment with a strong base to facilitate cyclization, followed by a Curtius or Hofmann-type rearrangement to install the amine. A detailed, specific protocol for this transformation should be consulted from the primary literature.
Protocol 2: Synthesis of 3-Methylisoxazol-4-carboxamide Derivatives
This protocol details the synthesis of a representative N-substituted 3-methylisoxazol-4-carboxamide, a common modification to explore SAR.[5]
Materials:
-
3-Methylisoxazol-4-carboxylic acid (can be synthesized from the corresponding amine via diazotization and hydrolysis) (1 equivalent)
-
Substituted aniline (1.1 equivalents)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)
-
Hydroxybenzotriazole (HOBt) (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2 equivalents)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of the Carboxylic Acid: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methylisoxazole-4-carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add EDC (1.2 equivalents) and HOBt (1.2 equivalents) to the solution. Stir the mixture at room temperature for 30 minutes. The formation of the activated ester can be monitored by TLC.
-
Amide Bond Formation: In a separate flask, dissolve the substituted aniline (1.1 equivalents) and DIPEA (2 equivalents) in anhydrous DCM.
-
Add the aniline solution to the activated carboxylic acid solution dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-methylisoxazol-4-carboxamide derivative.
-
Characterize the final product by NMR spectroscopy and mass spectrometry.
Caption: Synthetic workflow for 3-methylisoxazol-4-carboxamide derivatives.
Biological Evaluation of 3-Methylisoxazol-4-amine Derivatives as Kinase Inhibitors
A primary application of 3-methylisoxazol-4-amine derivatives is in the development of kinase inhibitors. The following protocols outline an in vitro kinase inhibition assay and a cell-based cytotoxicity assay, which are fundamental for evaluating the efficacy of these compounds.
Protocol 3: In Vitro Kinase Inhibition Assay (FLT3 Kinase)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase, such as FLT3. Commercially available kinase assay kits, which often utilize a fluorescence-based readout, are a convenient option.[6][7]
Materials:
-
Recombinant human FLT3 kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Test compound (3-methylisoxazol-4-amine derivative)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay Kit)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer.
-
Reaction Setup: In a microplate, add the test compound at various concentrations, the FLT3 kinase, and the kinase substrate.
-
Initiate Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 4: Cell-Based Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the metabolic activity of cells and is a common method for measuring the cytotoxic effects of a compound on cancer cell lines.[8]
Materials:
-
Cancer cell line (e.g., MV4-11, a human AML cell line with an FLT3-ITD mutation)
-
Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Test compound (3-methylisoxazol-4-amine derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound for a specified duration (e.g., 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation and Interpretation
The results from these assays are crucial for understanding the potential of a 3-methylisoxazol-4-amine derivative as a drug candidate. The data should be presented clearly to facilitate comparison and interpretation.
Table 1: Representative Biological Activity Data for a Hypothetical 3-Methylisoxazol-4-amine Derivative
| Assay Type | Target/Cell Line | IC50 (nM) |
| In Vitro Kinase Assay | FLT3 (wild-type) | 50 |
| In Vitro Kinase Assay | FLT3-ITD | 10 |
| Cell-Based Cytotoxicity | MV4-11 (FLT3-ITD) | 25 |
| Cell-Based Cytotoxicity | HL-60 (FLT3-wild type) | >1000 |
The hypothetical data in Table 1 illustrates a compound with potent and selective activity against the mutated form of FLT3 and the corresponding cancer cell line, a desirable profile for a targeted cancer therapeutic.
Concluding Remarks
The 3-methylisoxazol-4-amine scaffold is a versatile and valuable platform in drug discovery, particularly for the development of kinase inhibitors. The synthetic accessibility of this core and the ease of diversification at the 4-amino position allow for the rapid generation of compound libraries for biological screening. The protocols provided in this guide offer a solid foundation for researchers to synthesize and evaluate their own 3-methylisoxazol-4-amine derivatives. As our understanding of the molecular drivers of disease continues to grow, the strategic application of privileged scaffolds like 3-methylisoxazol-4-amine will undoubtedly continue to yield novel and effective therapeutic agents.
References
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Zhang, L., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Bioorganic & Medicinal Chemistry, 70, 116937. [Link]
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Zhang, L., et al. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. PubMed, 35863236. [Link]
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Al-Qawasmeh, R. A., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules, 26(5), 1461. [Link]
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Gomha, S. M., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Medicinal Chemistry, 13(10), 1234-1244. [Link]
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Hassan, A. S., et al. (2022). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Molecules, 27(17), 5621. [Link]
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Liu, D., et al. (2010). Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][6][7][8][9]tetrazine-8-carboxylates and -carboxamides. Molecules, 15(12), 9427-9437. [Link]
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Bunev, A. S., et al. (2024). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. Frontiers in Pharmacology, 16, 1511257. [Link]
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Shi, J., et al. (2025). Discovery of novel and highly potent small molecule inhibitors targeting FLT3-ITD for the treatment of acute myeloid leukemia using structure-based virtual screening and biological evaluation. PubMed, 39963240. [Link]
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Liu, D., et al. (2010). Synthesis and antitumor activity of 3-methyl-4-oxo-3,4-dihydroimidazo [5,1-d][6][7][8][9]tetrazine-8-carboxylates and -carboxamides. PubMed, 21173727. [Link]
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Li, Y., et al. (2025). Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment. ResearchGate. [Link]
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Wójcik, M. A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Semantic Scholar. [Link]
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Abdul Manan, F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8), x230623. [Link]
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Zakeski, H., et al. (2025). Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid. ResearchGate. [Link]
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Krayushkin, M. M., et al. (2015). Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues – potential anticancer agents. Journal of Heterocyclic Chemistry, 1(1), 11-19. [Link]
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analytical techniques for 3-Methylisoxazol-4-amine characterization
An In-Depth Guide to the Analytical Characterization of 3-Methylisoxazol-4-amine
Introduction
3-Methylisoxazol-4-amine is a heterocyclic amine that serves as a crucial building block in medicinal chemistry and drug discovery. Its isoxazole core is a privileged scaffold found in numerous pharmacologically active compounds. The precise structural confirmation, purity assessment, and comprehensive characterization of this intermediate are paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredients (APIs). This guide provides a detailed overview of the essential analytical techniques and protocols for the definitive characterization of 3-Methylisoxazol-4-amine, designed for researchers, scientists, and drug development professionals.
The methodologies outlined herein are grounded in fundamental analytical principles, offering a framework for robust quality control and assurance. We will delve into spectroscopic and chromatographic techniques, explaining not just the procedural steps but the scientific rationale behind their application.
Physicochemical Properties
A foundational step in characterization is the confirmation of basic physical and chemical properties. These data serve as a primary reference for identity.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O | [1] |
| Molecular Weight | 98.10 g/mol | [2] |
| CAS Number | 354795-62-3 | [1] |
| Appearance | White to cream or pale yellow crystalline powder | [3] |
| Melting Point | Not consistently reported; requires experimental determination | |
| Purity | Typically ≥95% | [1] |
Spectroscopic Characterization
Spectroscopic methods provide unambiguous information about the molecular structure and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the precise structure of an organic molecule by mapping the carbon-hydrogen framework.
Causality and Experimental Choices: ¹H NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. ¹³C NMR complements this by identifying the number of non-equivalent carbons and their functional group type. Deuterated solvents like Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are used as they are NMR-inactive and dissolve the analyte. Tetramethylsilane (TMS) is the universal internal standard, defining the 0 ppm reference point.[4]
Expected Spectral Data for 3-Methylisoxazol-4-amine:
-
¹H NMR:
-
Methyl Protons (-CH₃): A singlet (~2.0-2.3 ppm) integrating to 3 protons.
-
Amine Protons (-NH₂): A broad singlet (variable, ~3.5-5.0 ppm) integrating to 2 protons. The chemical shift is highly dependent on solvent and concentration. This signal will disappear upon D₂O exchange.[5]
-
Isoxazole Ring Proton (=CH-): A singlet (~8.0-8.3 ppm) integrating to 1 proton.
-
-
¹³C NMR:
-
Methyl Carbon (-CH₃): ~10-15 ppm.
-
Isoxazole Ring Carbons: Three distinct signals are expected in the aromatic region (~100-160 ppm).
-
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of 3-Methylisoxazol-4-amine and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v TMS in an NMR tube.
-
Instrument Setup: Place the sample in the NMR spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
Data Acquisition (¹H NMR): Acquire the spectrum using a standard pulse program. A spectral width of ~16 ppm and a relaxation delay of 1-2 seconds are typically sufficient.
-
Data Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (~220 ppm) and a longer acquisition time are necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the spectrum. Integrate the ¹H NMR signals and reference both spectra to the TMS signal at 0.00 ppm.
Mass Spectrometry (MS)
MS provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity.
Causality and Experimental Choices: Techniques like Electrospray Ionization (ESI) are "soft" and ideal for generating the protonated molecular ion [M+H]⁺, confirming the molecular weight. Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Impact (EI) ionization provides more extensive fragmentation, which can serve as a structural fingerprint.[6] Since 3-Methylisoxazol-4-amine is a primary amine, it may exhibit poor peak shape in GC; derivatization can be employed to improve its chromatographic behavior.[7]
Expected Mass Spectrum:
-
Molecular Ion Peak: The exact mass is 98.0480 Da.[2] In ESI-MS, the primary observed ion will be [M+H]⁺ at m/z 99.0553.
-
Key Fragments (EI): Fragmentation of isoxazole rings can involve the loss of CO and CH₃CN.[8]
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Chromatography: Inject the sample into an HPLC system coupled to the mass spectrometer. A C18 column is typically used with a gradient elution of water and acetonitrile (both containing 0.1% formic acid to promote ionization).
-
Mass Spectrometry: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Extract the mass spectrum for the chromatographic peak corresponding to the analyte. Identify the [M+H]⁺ ion and compare its measured m/z to the theoretical value.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.
Causality and Experimental Choices: Infrared radiation causes the bonds within a molecule to vibrate at specific frequencies. These frequencies are characteristic of the bond type and its environment. As a primary amine, 3-Methylisoxazol-4-amine will exhibit characteristic N-H stretching and bending vibrations.[9][10]
Expected Characteristic FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3250 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 1650-1580 | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| ~3000-2850 | C-H Stretch | Methyl (-CH₃) |
| ~1600-1450 | C=N and C=C Stretch | Isoxazole Ring |
| 1335-1250 | C-N Stretch | Aromatic Amine |
Protocol: FT-IR Analysis (KBr Pellet Method)
-
Sample Preparation: Mix ~1-2 mg of the sample with ~100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar.
-
Pellet Formation: Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups of 3-Methylisoxazol-4-amine.
Chromatographic Purity Assessment
Chromatographic techniques are essential for separating the target compound from impurities, by-products, and starting materials, allowing for accurate purity determination.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of pharmaceutical compounds due to its high resolution and quantitative accuracy.
Causality and Experimental Choices: Reversed-phase HPLC using a non-polar stationary phase (like C18) and a polar mobile phase is highly effective for separating moderately polar compounds like 3-Methylisoxazol-4-amine from potential impurities. A UV detector is suitable as the isoxazole ring contains a chromophore. The mobile phase is often buffered or acidified (e.g., with TFA or formic acid) to ensure the amine is protonated, leading to sharp, symmetrical peaks and reproducible retention times.[11]
Protocol: Purity Determination by Reversed-Phase HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[12]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25 °C.
-
Sample Preparation: Dissolve the sample in the initial mobile phase (e.g., 95:5 Water:Acetonitrile) to a concentration of ~0.5 mg/mL.
Data Analysis: The purity is calculated based on the relative peak area of the main component compared to the total area of all peaks in the chromatogram.
Workflow and Data Correlation
The characterization of 3-Methylisoxazol-4-amine is a multi-faceted process where data from different techniques are correlated to build a complete and confident profile of the molecule.
Caption: General workflow for the comprehensive analytical characterization.
Caption: Logical relationship between analytical techniques and the data obtained.
References
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Protocol for the Purification of 3-Methylisoxazol-4-amine: An Application Note for Researchers
Abstract: This technical guide provides a comprehensive, in-depth protocol for the purification of 3-Methylisoxazol-4-amine, a critical building block in pharmaceutical and agrochemical research. This document outlines key physical and chemical properties, detailed purification methodologies including recrystallization and column chromatography, and essential safety and handling procedures. The protocols are designed to be self-validating, with explanations of the scientific principles behind each step to ensure reproducibility and high purity of the final compound.
Introduction: The Significance of High-Purity 3-Methylisoxazol-4-amine
3-Methylisoxazol-4-amine is a heterocyclic amine that serves as a vital intermediate in the synthesis of a wide range of biologically active molecules.[1][2] Its isoxazole core is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The purity of this amine is paramount, as impurities can lead to unwanted side reactions, decreased yields, and compromised biological activity in downstream applications. This guide provides researchers, scientists, and drug development professionals with robust and reliable methods to obtain high-purity 3-Methylisoxazol-4-amine.
Physicochemical Properties and Safety Data
A thorough understanding of the physical and chemical properties of 3-Methylisoxazol-4-amine is fundamental to developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C4H6N2O | [3][4] |
| Molecular Weight | 98.1 g/mol | [3][4][5] |
| Appearance | Crystalline solid | [6] |
| Purity | 95% (typical commercial grade) | [3] |
| Solubility | Soluble in polar solvents like water and alcohols | [6] |
| Storage Conditions | Store at 2-8°C, protected from light, under an inert atmosphere (e.g., Argon) | [3] |
Safety Precautions: 3-Methylisoxazol-4-amine is classified as a hazardous substance. It is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area.[7]
-
Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. May cause an allergic skin reaction.[8]
-
Precautionary Measures: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wear protective gloves, eye protection, and face protection. In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical advice.[7]
Purification Methodologies
The choice of purification method depends on the nature and quantity of impurities present in the crude material. The following protocols for recrystallization and column chromatography are widely applicable and can be adapted to specific needs.
Recrystallization: A First-Line Purification Technique
Recrystallization is an effective method for removing small amounts of impurities from a solid compound.[9] The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[9]
Rationale for Solvent Selection: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point. Furthermore, the impurities should either be highly soluble at all temperatures or completely insoluble. For amines, which can be prone to oxidation, the choice of solvent and conditions is critical.[10]
Step-by-Step Protocol for Recrystallization:
-
Solvent Screening: Begin by testing the solubility of a small amount of crude 3-Methylisoxazol-4-amine in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, toluene). A mixture of solvents can also be effective.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude 3-Methylisoxazol-4-amine to a minimal amount of the chosen hot solvent (or solvent mixture) with stirring until it completely dissolves.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The cooling process can be continued in an ice bath to maximize the yield.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Diagram of the Recrystallization Workflow:
Caption: Workflow for the purification of 3-Methylisoxazol-4-amine by recrystallization.
Column Chromatography: For High-Purity Separation
Column chromatography is a powerful technique for separating compounds with different polarities.[11] For amines, which are basic, interactions with the acidic silica gel stationary phase can lead to poor separation.[12] This can be overcome by using an amine-functionalized silica gel or by adding a basic modifier to the mobile phase.[12][13]
Rationale for Stationary and Mobile Phase Selection: The choice of stationary phase (e.g., silica gel, amine-functionalized silica) and mobile phase (a mixture of a non-polar and a more polar solvent) is crucial for achieving good separation. A common mobile phase for purifying amines on silica gel is a gradient of ethyl acetate in hexane or dichloromethane in methanol, often with the addition of a small amount of triethylamine (TEA) to suppress tailing.[13][14]
Step-by-Step Protocol for Column Chromatography:
-
Slurry Preparation: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar mobile phase solvent.
-
Column Packing: Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase bed.
-
Sample Loading: Dissolve the crude 3-Methylisoxazol-4-amine in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution). The addition of ~0.1-1% triethylamine to the mobile phase is recommended to improve the peak shape of the amine.
-
Fraction Collection: Collect fractions of the eluent as it passes through the column.
-
Analysis: Analyze the collected fractions using a suitable technique, such as Thin Layer Chromatography (TLC), to identify the fractions containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any remaining solvent traces.
Diagram of the Column Chromatography Process:
Caption: General workflow for the purification of 3-Methylisoxazol-4-amine via column chromatography.
Conclusion
The protocols detailed in this application note provide a robust framework for the successful purification of 3-Methylisoxazol-4-amine. By understanding the underlying chemical principles and adhering to the described methodologies, researchers can consistently obtain high-purity material, which is essential for the integrity and success of their synthetic and drug discovery endeavors.
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Application Notes and Protocols for the Scalable Synthesis of 3-Methylisoxazol-4-amine
Introduction: The Significance of 3-Methylisoxazol-4-amine in Medicinal Chemistry
3-Methylisoxazol-4-amine is a pivotal heterocyclic building block in the landscape of modern drug discovery and development. Its rigid isoxazole core, adorned with a reactive primary amine, serves as a versatile scaffold for the synthesis of a diverse array of pharmacologically active compounds. The isoxazole moiety is a known bioisostere for various functional groups, offering advantages in metabolic stability, pharmacokinetic properties, and target binding affinity. Consequently, this amine is a sought-after intermediate for the development of novel therapeutics targeting a wide range of diseases.
The successful transition of a drug candidate from bench-scale synthesis to industrial production hinges on the availability of a robust, scalable, and cost-effective route to its key intermediates. This guide provides a comprehensive overview of scalable synthetic strategies for 3-Methylisoxazol-4-amine, with a focus on practical, field-proven protocols and an in-depth analysis of the underlying chemical principles. We will explore the synthesis of the crucial precursor, 3-methylisoxazole-4-carboxylic acid, and its subsequent conversion to the target amine via the Curtius rearrangement, a powerful transformation for the synthesis of primary amines from carboxylic acids.
Comparative Analysis of Synthetic Routes to 3-Methylisoxazol-4-amine
While several synthetic routes to 3-Methylisoxazol-4-amine can be envisaged, two of the most prominent and scalable approaches starting from the corresponding carboxylic acid are the Curtius and Hofmann rearrangements. Both methods achieve the conversion of a carboxylic acid derivative to a primary amine with the loss of one carbon atom.
| Feature | Curtius Rearrangement | Hofmann Rearrangement |
| Starting Material | 3-Methylisoxazole-4-carboxylic acid | 3-Methylisoxazole-4-carboxamide |
| Key Intermediate | Acyl azide, Isocyanate | N-bromoamide, Isocyanate |
| Reagents | Diphenylphosphoryl azide (DPPA) or Sodium azide (NaN₃) with an activating agent | Bromine (Br₂) or N-bromosuccinimide (NBS) and a strong base (e.g., NaOH) |
| Advantages | - Milder reaction conditions often possible.[1] - High yields and purity of the resulting amine.[2] - Stereochemistry is retained.[2] | - Well-established and widely used method.[3] - Can be a one-pot reaction from the amide. |
| Disadvantages | - Use of potentially explosive and toxic azides requires stringent safety protocols.[4][5] - DPPA can be costly for large-scale synthesis. | - Requires an additional step to synthesize the amide from the carboxylic acid. - Use of bromine can lead to side reactions, especially with electron-rich aromatic systems.[6] |
| Scalability | - Scalable with careful process control and safety measures.[7] - Continuous flow processes can enhance safety.[8] | - Scalable, but waste management of halogenated byproducts needs consideration. |
For the purpose of this guide, we will focus on the Curtius rearrangement as the more direct route from the readily accessible 3-methylisoxazole-4-carboxylic acid.
Visualizing the Synthetic Workflow
Caption: Overall synthetic pathway to 3-Methylisoxazol-4-amine.
Detailed Experimental Protocols
Part 1: Synthesis of 3-Methylisoxazole-4-carboxylic acid
This protocol is adapted from a high-regioselectivity synthesis of 3-substituted-4-isoxazole carboxylic acids.[9]
Materials:
-
Ethyl acetoacetate
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
N,N-Dimethylformamide dimethyl acetal (DMFDMA)
-
Hydrochloric acid
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Water
Protocol:
-
Step 1: Synthesis of 3-Methylisoxazol-5(4H)-one.
-
In a reaction vessel equipped with a stirrer, dissolve hydroxylamine hydrochloride (1.0 eq) and sodium hydroxide (1.0 eq) in water.
-
Cool the solution in an ice bath and slowly add ethyl acetoacetate (1.0 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Acidify the reaction mixture with concentrated hydrochloric acid to pH 2-3.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 3-methylisoxazol-5(4H)-one.
-
-
Step 2: Synthesis of 4-((Dimethylamino)methylene)-3-methylisoxazol-5(4H)-one.
-
To a solution of 3-methylisoxazol-5(4H)-one (1.0 eq) in a suitable solvent (e.g., toluene), add N,N-dimethylformamide dimethyl acetal (1.2 eq).
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and concentrate under reduced pressure to obtain the crude product, which can be used in the next step without further purification.
-
-
Step 3: Synthesis of 3-Methylisoxazole-4-carboxylic acid.
-
Dissolve the crude 4-((dimethylamino)methylene)-3-methylisoxazol-5(4H)-one in an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Heat the mixture to 80-90 °C for 1-2 hours.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to pH 2-3.
-
The product, 3-methylisoxazole-4-carboxylic acid, will precipitate out of the solution.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the pure product.
-
Part 2: Curtius Rearrangement to 3-Methylisoxazol-4-amine
This protocol utilizes diphenylphosphoryl azide (DPPA) for a one-pot conversion of the carboxylic acid to the amine.
Materials:
-
3-Methylisoxazole-4-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et₃N)
-
tert-Butanol (t-BuOH)
-
Toluene
-
Hydrochloric acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Protocol:
-
Step 1: Formation of the Boc-protected amine.
-
Safety First: The Curtius rearrangement involves the formation of an acyl azide, which is a potentially explosive intermediate. This reaction should be performed in a well-ventilated fume hood, behind a safety shield, and with appropriate personal protective equipment (PPE).[4][5]
-
To a stirred solution of 3-methylisoxazole-4-carboxylic acid (1.0 eq) in anhydrous toluene, add triethylamine (1.1 eq).
-
Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at room temperature.
-
After stirring for 30 minutes, add tert-butanol (2.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the evolution of nitrogen gas. The reaction should be equipped with a reflux condenser and a bubbler to safely vent the nitrogen.
-
Upon completion (as indicated by the cessation of gas evolution and TLC analysis), cool the reaction mixture to room temperature.
-
-
Step 2: Deprotection to yield 3-Methylisoxazol-4-amine.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate.
-
To the crude Boc-protected amine, add a solution of hydrochloric acid in a suitable solvent (e.g., 4 M HCl in dioxane or a mixture of concentrated HCl and an alcohol) and stir at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., saturated sodium bicarbonate solution) and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 3-Methylisoxazol-4-amine. The product can be further purified by column chromatography or crystallization if necessary.
-
Scale-Up Considerations and Process Optimization
Scaling up the synthesis of 3-Methylisoxazol-4-amine requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.
-
Reagent Selection: For the Curtius rearrangement, while DPPA is convenient for laboratory-scale synthesis, its cost can be prohibitive for large-scale production. An alternative is the in-situ generation of the acyl azide from the corresponding acyl chloride (prepared from the carboxylic acid and a chlorinating agent like thionyl chloride) and sodium azide.[10] However, this introduces an additional step and requires stringent safety measures for handling sodium azide.[4][5]
-
Thermal Safety: The decomposition of the acyl azide is an exothermic process. On a large scale, efficient heat dissipation is crucial to prevent a runaway reaction. The use of a jacketed reactor with precise temperature control is essential. Reaction calorimetry studies are highly recommended to determine the thermal profile of the reaction and establish safe operating parameters.[7]
-
Solvent Choice: The choice of solvent can impact reaction kinetics, solubility of intermediates, and product isolation. For the Curtius rearrangement, high-boiling aprotic solvents like toluene or xylene are often used.
-
Work-up and Purification: On a larger scale, extraction and chromatographic purification can be cumbersome. Optimizing the reaction conditions to minimize byproduct formation is critical. Crystallization is a preferred method for purification at scale.
-
Continuous Flow Synthesis: For the Curtius rearrangement, continuous flow chemistry offers significant advantages in terms of safety and scalability.[8] By generating and reacting the acyl azide intermediate in a continuous stream, the amount of this hazardous species at any given time is minimized, significantly reducing the risk of an uncontrolled decomposition.[11]
Troubleshooting Guide
Caption: Troubleshooting common issues in the Curtius rearrangement.
Conclusion
The synthesis of 3-Methylisoxazol-4-amine on a large scale is a feasible endeavor with careful planning and execution. The route involving the synthesis of 3-methylisoxazole-4-carboxylic acid followed by a Curtius rearrangement offers a direct and efficient pathway. By understanding the underlying chemical principles, implementing robust safety protocols, and considering the practical aspects of scale-up, researchers and drug development professionals can ensure a reliable supply of this valuable building block for the advancement of medicinal chemistry and the development of new therapeutics.
References
-
am Ende, D. J., DeVries, K. M., Clifford, P. J., & Brenek, S. J. (1998). A Calorimetric Investigation to Safely Scale-Up a Curtius Rearrangement of Acryloyl Azide. Organic Process Research & Development, 2(6), 382–392. [Link]
- Bräse, S., & Banert, K. (Eds.). (2010).
-
Curtius rearrangement. (2023, November 29). In Wikipedia. [Link]
- de Mattos, M. C. S., & de Souza, R. O. M. A. (2023). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Molecules, 28(5), 2185.
- De Kimpe, N., & De Vleeschauwer, M. (2007). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 27: Heteroatom Analogues of Aldehydes and Ketones. Georg Thieme Verlag.
-
University of Pittsburgh. (2013). Safe Handling of Azides. [Link]
-
Hone, C. A., & Kappe, C. O. (2020). Acyl azide generation and amide bond formation in continuous-flow for the synthesis of peptides. Reaction Chemistry & Engineering, 5(4), 771-776. [Link]
-
La-Venia, A., & Bomon, J. (2023). Continuous-Flow Technology for Chemical Rearrangements: A Powerful Tool to Generate Pharmaceutically Relevant Compounds. ACS Omega, 8(6), 5353–5364. [Link]
- Lamberth, C., & Dinges, J. (Eds.). (2017). Bioactive Heterocyclic Compound Classes: Pharmaceuticals. John Wiley & Sons.
- Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107–4110.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
-
Patil, P., & Patil, S. (2013). Synthesis of a new series of 4-arylmethylene-3-methylisoxazol-5(4H)-ones using sodium citrate as a catalyst in aqueous medium. Hetero Letters, 3(2), 145-153. [Link]
-
ResearchGate. (2025). Opportunities and Limits of the Use of Azides in Industrial Production. Implementation of Safety Measures. [Link]
-
Sajjad, M. T., & Siddiqui, H. L. (2016). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Mini-Reviews in Medicinal Chemistry, 16(14), 1136-1148. [Link]
- Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
- Stanetty, P., & Schnürch, M. (2010). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 40b: Amine N-Oxides, Haloamines, Hydroxylamines and Sulfur Analogues, and Hydrazines. Georg Thieme Verlag.
- Van der Eycken, E., & Kappe, C. O. (Eds.). (2007). Microwave-Assisted Synthesis of Heterocycles. Springer.
- CN103539753A - Synthesis method of high-regioselectivity 3-substituted-4-isoxazole carboxylic acid - Google P
-
R Discovery. (2011). The Curtius Reaction. [Link]
-
ResearchGate. (2015). (PDF) Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. [Link]
-
ResearchGate. (2001). Hofmann Rearrangement. [Link]
- WO 01/60363 A1 - (12)
-
Organic Chemistry with Victor. (2024, January 15). Synthesis of Primary Amines from Carboxylic Acids [Video]. YouTube. [Link]
- WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)
- US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)
-
Chemistry LibreTexts. (2015, July 19). 21.7: Synthesis of Amines from Carboxylic Amides. [Link]
-
OpenStax. (2023, September 20). 24.6 Synthesis of Amines. In Organic Chemistry. [Link]
-
ResearchGate. (2015). (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. [Link]
-
University of Texas Southwestern Medical Center. (2020). Synthesis of Amines by Rearrangement (Update 2020). [Link]
Sources
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- 4. benchchem.com [benchchem.com]
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Application Notes & Protocols: 3-Methylisoxazol-4-amine as a Foundational Synthon in Modern Agrochemical Discovery
These application notes serve as a comprehensive technical guide for researchers, chemists, and crop protection specialists. The focus is on the strategic application of 3-Methylisoxazol-4-amine, a pivotal heterocyclic building block, in the rational design and synthesis of next-generation fungicides, herbicides, and insecticides. We will explore the causality behind its use as a versatile synthon and provide detailed, field-proven protocols for synthesis and bio-efficacy evaluation.
Introduction: The Isoxazole Scaffold in Crop Protection
The isoxazole ring is a privileged five-membered heterocyclic scaffold in medicinal and agricultural chemistry.[1][2][3] Its unique electronic properties, metabolic stability, and ability to form critical interactions with biological targets have led to the development of numerous commercial agrochemicals.[4][5] Compounds incorporating this moiety exhibit a wide spectrum of biological activities, including fungicidal, herbicidal, and insecticidal properties.[4][6]
3-Methylisoxazol-4-amine, specifically, represents a highly valuable, yet underexplored, starting material. Its structure combines the stable isoxazole core with a reactive primary amine at the 4-position, making it an ideal precursor for creating diverse libraries of candidate molecules through well-established synthetic transformations. This guide will illuminate the pathways from this simple amine to complex, high-value agrochemical leads.
Synthetic Strategy: From Amine to Active Ingredient
The primary amino group of 3-Methylisoxazol-4-amine is the key handle for synthetic elaboration. It allows for the introduction of various pharmacophores and tuning of physicochemical properties (e.g., lipophilicity, systemic mobility) through the formation of amides, ureas, sulfonamides, and other derivatives. The following section details a representative synthetic workflow to generate a candidate N-aroyl-3-methylisoxazol-4-amide, a class of compounds known for potent fungicidal activity.
Logical Workflow for Synthesis
The diagram below illustrates a common and efficient two-step process to convert the starting amine into a functionalized amide. This approach is chosen for its reliability, high yield, and the commercial availability of a wide range of acyl chlorides, allowing for extensive Structure-Activity Relationship (SAR) studies.
Caption: Synthetic and screening workflow for novel agrochemicals.
Protocol 2.1: Synthesis of N-(2,6-dichlorobenzoyl)-3-methylisoxazol-4-amine
This protocol describes a standard N-acylation reaction. The 2,6-dichlorobenzoyl moiety is selected as it is a common feature in potent fungicides, known to confer conformational restriction and enhance binding affinity.
Materials:
-
3-Methylisoxazol-4-amine (1.0 eq)
-
2,6-dichlorobenzoyl chloride (1.05 eq)
-
Anhydrous Dichloromethane (DCM)
-
Pyridine (1.5 eq), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-Methylisoxazol-4-amine in anhydrous DCM (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Base Addition: Slowly add anhydrous pyridine to the stirred solution.
-
Acyl Chloride Addition: Prepare a solution of 2,6-dichlorobenzoyl chloride in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching & Work-up: Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-(2,6-dichlorobenzoyl)-3-methylisoxazol-4-amine.
Self-Validation: The identity and purity of the final compound must be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
Application in Fungicide Discovery & Evaluation
Isoxazole-containing carboxamides have famously succeeded as fungicides by targeting the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain, leading to a disruption of energy production.[5] Derivatives synthesized from 3-Methylisoxazol-4-amine are prime candidates for acting as SDH inhibitors.
Mechanism of Action: SDH Inhibition
The diagram below conceptualizes the binding of a hypothetical isoxazole carboxamide fungicide to the ubiquinone-binding site (Qp-site) of the SDH enzyme complex, preventing the reduction of ubiquinone to ubiquinol and halting cellular respiration.
Caption: Inhibition of Succinate Dehydrogenase (SDH) by an isoxazole fungicide.
Protocol 3.1: In Vitro Antifungal Activity Screening (Microtiter Plate Assay)
This protocol provides a high-throughput method to determine the half-maximal effective concentration (EC₅₀) of synthesized compounds against key plant pathogenic fungi.
Materials:
-
Synthesized test compounds (dissolved in DMSO to 10 mg/mL stock)
-
Potato Dextrose Broth (PDB) or other suitable liquid growth medium
-
96-well microtiter plates (sterile)
-
Fungal isolates (e.g., Botrytis cinerea, Rhizoctonia solani)[4][5]
-
Spore suspension or mycelial fragment suspension of the target fungus
-
Microplate reader
Procedure:
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the test compound stock solutions in the growth medium to achieve a range of final concentrations (e.g., 100, 50, 25, 12.5, 6.25, ... µg/mL). Include a positive control (commercial fungicide) and a negative control (medium with DMSO only).
-
Inoculation: Add a standardized aliquot of the fungal spore or mycelial suspension to each well. The final volume in each well should be uniform (e.g., 200 µL).
-
Incubation: Seal the plates and incubate at an appropriate temperature (e.g., 25°C) for 48-72 hours, or until robust growth is observed in the negative control wells.
-
Growth Assessment: Measure the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a microplate reader. The OD is proportional to fungal growth.
-
Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Plot the inhibition percentage against the log of the compound concentration and use a non-linear regression model to determine the EC₅₀ value.
Quantitative Data Summary:
| Compound ID | Target Fungus | EC₅₀ (µg/mL) |
| Hypothetical-1 | Botrytis cinerea | 1.5 |
| (from Protocol 2.1) | Rhizoctonia solani | 3.2 |
| Commercial Std. | Botrytis cinerea | 0.8 |
| (e.g., Boscalid) | Rhizoctonia solani | 1.1 |
Application in Herbicide and Insecticide Discovery
The versatility of the 3-Methylisoxazol-4-amine scaffold extends to herbicides and insecticides. By modifying the synthetic partner, different biological targets can be engaged.
-
Herbicidal Derivatives: Reaction with appropriate sulfonyl chlorides or isocyanates can yield potent herbicides. For instance, isoxazole derivatives are known to act as inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for pigment biosynthesis in plants.[7]
-
Insecticidal Derivatives: The isoxazoline scaffold, a close relative of isoxazole, is a cornerstone of modern insecticides that act as non-competitive antagonists of the insect γ-aminobutyric acid (GABA) receptor.[8][9][10] While 3-Methylisoxazol-4-amine itself is an isoxazole, it can serve as a precursor to more complex structures that mimic the activity of isoxazolines.
Protocol 4.1: Whole-Plant Post-Emergence Herbicidal Assay
Procedure:
-
Plant Cultivation: Grow target weed species (e.g., barnyard grass, Echinochloa crus-galli) and a crop species (e.g., rice) in pots in a greenhouse to the 2-3 leaf stage.
-
Compound Formulation: Prepare spray solutions of the test compounds at various application rates (e.g., 250, 125, 62.5 g a.i./ha) in a water/acetone/surfactant mixture.
-
Application: Spray the plants evenly with the formulations using a calibrated track sprayer. Include positive and negative controls.
-
Evaluation: Keep the treated plants in the greenhouse for 14-21 days. Visually assess herbicidal injury (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no effect) to 100% (complete kill).
Protocol 4.2: Insect Contact Toxicity Bioassay
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., acetone).
-
Application: Using a micropipette, apply a small, defined volume (e.g., 1 µL) of each dilution to the dorsal thorax of the target insect (e.g., diamondback moth, Plutella xylostella).
-
Incubation: Place the treated insects in ventilated containers with a food source and maintain them under controlled environmental conditions.
-
Mortality Assessment: Assess mortality at 24, 48, and 72 hours post-application.
-
Data Analysis: Calculate the lethal dose required to kill 50% of the test population (LD₅₀) using probit analysis.
References
- Design, Synthesis, and Insecticidal Activity of Isoxazoline Derivatives Incorporating an Acylhydrazine Moiety. (2024). PubMed.
- Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Journal of Agricultural and Food Chemistry.
- Application, Reactivity and Synthesis of Isoxazole Derivatives. (2021). Mini-Reviews in Organic Chemistry.
- Design, synthesis, and insecticidal activity of iminopyridazine derivatives containing 3-hydroxyisoxazole. New Journal of Chemistry.
- Synthesis and insecticide evaluation of some new oxopropylthiourea compounds as insect growth regulators against the cotton leafworm, Spodoptera littoralis. (2023).
- Synthesis and insecticidal evaluation of novel N-pyridylpyrazolecarboxamides containing an amino acid methyl ester and their analogues. (2014). PubMed.
- Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. (2010).
- Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride.
- Synthesis, Characterization and herbicidal activity of isoxazole derivatives for control of Barnyard grass in Rice.
- Design, Synthesis, and Insecticidal Activity of Novel Isoxazoline Compounds That Contain Meta-diamides against Fall Armyworm (Spodoptera frugiperda). (2023). Journal of Agricultural and Food Chemistry.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022).
- Design, Synthesis, and Herbicidal Activity of N-Benzyl-5-cyclopropyl-isoxazole-4-carboxamides. (2020). PubMed.
- Amines or Esters; Which Should You Use? (2025).
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate.
- A review of isoxazole biological activity and present synthetic techniques. (2024).
- Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. (2015).
- Synthesis of Amines by Rearrangement (Update 2020). (2020). University of Texas Southwestern Medical Center.
- A review of isoxazole biological activity and present synthetic techniques. (2024).
- A review of isoxazole biological activity and present synthetic techniques. (2024).
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- 10. Novel pyrazole and imidazolone compounds: synthesis, X-ray crystal structure with theoretical investigation of new pyrazole and imidazolone compounds anticipated insecticide’s activities against targeting Plodia interpunctella and nilaparvata lugens - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Methylisoxazol-4-amine
Welcome to the technical support guide for the synthesis of 3-Methylisoxazol-4-amine. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot issues and optimize your reaction yields.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing 3-Methylisoxazol-4-amine?
There are two principal strategies for synthesizing 3-Methylisoxazol-4-amine, each starting from a different precursor derived from the 3-methylisoxazole core.
-
Rearrangement from a Carboxylic Acid Derivative: This is the most common and versatile approach. It begins with 3-methylisoxazole-4-carboxylic acid, which is converted into a primary amine through a rearrangement reaction that expels the carboxyl group as CO2. The two main variants are:
-
Curtius Rearrangement: The carboxylic acid is converted to an acyl azide, which then rearranges upon heating to an isocyanate intermediate. This intermediate is subsequently hydrolyzed to the target amine.[1][2]
-
Hofmann Rearrangement: The carboxylic acid is first converted to its corresponding primary amide (3-methylisoxazole-4-carboxamide). This amide is then treated with a reagent like bromine in a basic solution to induce rearrangement to the isocyanate, followed by hydrolysis.[3][4]
-
-
Reduction of a Nitro Group: This route involves the synthesis of 3-methyl-4-nitroisoxazole as the key intermediate. The nitro group is then reduced to the desired amine using various reducing agents. This method is highly effective, provided the reducing conditions are chosen carefully to avoid cleaving the sensitive N-O bond of the isoxazole ring.[5][6]
Q2: Which synthetic route is generally recommended for achieving the highest yield?
The Curtius rearrangement is often preferred due to its mild conditions and the stability of the acyl azide intermediate, which can sometimes be isolated.[2] This route avoids the use of harsh reagents like elemental bromine required for the Hofmann rearrangement.[7] The reduction of a 4-nitroisoxazole is also a high-yielding method, but the synthesis of the nitro-precursor can be challenging, and the reduction step requires careful optimization to maintain the integrity of the isoxazole ring.[6][8]
Table 1: Comparison of Primary Synthetic Routes
| Feature | Curtius Rearrangement | Hofmann Rearrangement | Nitro Group Reduction |
| Starting Material | 3-Methylisoxazole-4-carboxylic acid | 3-Methylisoxazole-4-carboxamide | 3-Methyl-4-nitroisoxazole |
| Key Intermediate | Acyl azide -> Isocyanate | N-bromoamide -> Isocyanate | N/A |
| Typical Reagents | DPPA or NaN3; Heat or photolysis | Br2/NaOH or NBS | Fe/AcOH, H2/Pd, Zn/HCl |
| Pros | Mild conditions, generally clean reactions, avoids harsh reagents.[2][9] | One-pot potential from the amide.[10] | Can be very high-yielding. |
| Cons | Acyl azides can be explosive and must be handled with care.[7] | Uses hazardous bromine, potential for aromatic bromination side products.[10] | Risk of isoxazole ring cleavage, precursor synthesis can be complex.[6] |
| Yield Potential | Good to Excellent | Good | Good to Excellent |
Q3: What are the critical safety precautions when performing a Curtius rearrangement?
The primary hazard is the acyl azide intermediate . Organic azides are energetic materials and can be explosive, especially when isolated in solid form or subjected to heat or shock.[7]
-
Best Practice: Whenever possible, generate and use the acyl azide in situ without isolation.
-
Handling: Always conduct the reaction behind a blast shield. Avoid using metal spatulas or ground glass joints that could cause friction. Use plastic or Teflon equipment where possible.
-
Scale: Perform the reaction on a small scale initially to establish its safety profile.
-
Temperature Control: Do not overheat the acyl azide. The rearrangement should be conducted at the lowest effective temperature.
Section 2: Troubleshooting Guide
This section addresses specific problems you may encounter. The guidance is primarily focused on the Curtius rearrangement, as it is the most frequently employed and versatile route.
Scenario: Synthesis via Curtius Rearrangement of 3-Methylisoxazole-4-carboxylic Acid
Caption: Troubleshooting logic for low yield in 3-Methylisoxazol-4-amine synthesis.
Q1: My yield for converting 3-methylisoxazole-4-carboxylic acid to the amine is very low. The main issue seems to be the initial conversion to the acyl azide. Why?
Answer: This is a common bottleneck. The efficiency of converting the carboxylic acid to the acyl azide is paramount for the overall yield.
Probable Cause 1: Inefficient Carboxylic Acid Activation.
-
Explanation: The direct reaction between a carboxylic acid and an azide salt (like NaN3) is often slow and inefficient. The carboxylate formed by deprotonation is a poor electrophile. The acid must first be activated. A common method is to convert it to an acyl chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride.[9][11] However, this adds a step and these reagents can be harsh.
-
Solution: A superior, one-pot method is to use diphenylphosphoryl azide (DPPA) .[9] DPPA acts as both the activator and the azide source, reacting directly with the carboxylic acid in the presence of a non-nucleophilic base (like triethylamine) to form the acyl azide under mild conditions.
Probable Cause 2: Presence of Water.
-
Explanation: Water will hydrolyze your activated carboxylic acid intermediate (e.g., acyl chloride) back to the starting material. It can also compete with the azide ion as a nucleophile.
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Probable Cause 3: Premature Decomposition of the Acyl Azide.
-
Explanation: If the temperature used for the azide formation is too high, the acyl azide can start to rearrange or decompose before the reaction is complete.
-
Solution: Form the acyl azide at a low temperature (e.g., 0 °C) before proceeding to the thermal rearrangement step.
Q2: I have successfully formed the acyl azide, but the rearrangement step gives a complex mixture of products instead of the desired amine. What is happening?
Answer: The isocyanate intermediate generated during the rearrangement is highly electrophilic and can be trapped by various nucleophiles, not just water.[1][12] The composition of your product mixture depends entirely on the reaction conditions during this step.
Probable Cause 1: Interception of Isocyanate by Solvent or Reagents.
-
Explanation: The Curtius rearrangement is often performed by heating the acyl azide in an inert, high-boiling solvent like toluene or dioxane. If the reaction is performed in an alcohol solvent (e.g., methanol or tert-butanol), the alcohol will trap the isocyanate to form a stable carbamate.[3] While this can be a deliberate strategy to form a protected amine, it is an unwanted side reaction if the free amine is the target.
-
Solution:
-
For the Free Amine: Perform the thermal rearrangement in an inert solvent (e.g., toluene). After the rearrangement is complete (monitor by IR for disappearance of the azide peak at ~2130 cm⁻¹ and appearance of the isocyanate peak at ~2270 cm⁻¹), cool the mixture and then carefully add an aqueous acid (e.g., HCl) to hydrolyze the isocyanate to the amine.
-
For a Protected Amine: Intentionally use an alcohol as the solvent. Using tert-butanol is a very common strategy to directly generate the Boc-protected amine, which is often easier to purify than the free amine.[12] The Boc group can then be removed later.
-
Probable Cause 2: Incomplete Reaction or Polymerization.
-
Explanation: Insufficient heat or reaction time can lead to incomplete rearrangement. At the same time, very high temperatures or concentrations can cause the isocyanate to polymerize or undergo other side reactions.
-
Solution: The ideal temperature is typically between 80-110 °C. Monitor the reaction by TLC or IR spectroscopy to ensure the acyl azide is fully consumed before proceeding with the workup.
Q3: The reaction seems to work, but purifying the final 3-Methylisoxazol-4-amine is difficult and leads to significant product loss. What are the best practices?
Answer: Amines are notoriously challenging to purify using standard silica gel chromatography due to their basicity.
Probable Cause 1: Strong Adsorption to Silica Gel.
-
Explanation: The lone pair on the amine's nitrogen atom forms strong hydrogen bonds with the acidic silanol (Si-OH) groups on the surface of standard silica gel. This leads to severe tailing, poor separation, and often, irreversible adsorption of the product onto the column.[13]
-
Solutions:
-
Use a Modified Eluent: Add a small amount of a basic modifier to your solvent system (e.g., 0.5-2% triethylamine or ammonium hydroxide in your ethyl acetate/hexane eluent). This base will compete with your product for the acidic sites on the silica, improving the peak shape and recovery.
-
Use Amine-Functionalized Silica: Specialized stationary phases (often called "KP-NH" or similar) are available where the silica surface is functionalized with amine groups. This neutralizes the acidity and provides a much better surface for purifying basic compounds with standard non-polar eluents.[13]
-
Purify as a Protected Intermediate: As mentioned in Q2, converting the amine to its Boc-carbamate derivative makes it much less polar and non-basic. This derivative is typically very easy to purify on standard silica gel. After purification, the Boc group can be cleanly removed with an acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).[14]
-
Probable Cause 2: Product Loss During Aqueous Workup.
-
Explanation: 3-Methylisoxazol-4-amine, being a small molecule with a polar amine group, may have some solubility in water, especially under acidic or basic conditions where it forms a salt.
-
Solution: When performing an acid/base extraction, ensure you extract the aqueous layer multiple times (at least 3-5 times) with your organic solvent (e.g., ethyl acetate or DCM) to maximize recovery. After basifying to isolate the free amine, saturating the aqueous layer with NaCl can decrease the amine's solubility in water and drive more of it into the organic phase.
Section 3: Recommended Experimental Protocol
Protocol: Synthesis of 3-Methylisoxazol-4-amine via One-Pot Curtius Rearrangement
This protocol is designed to be a reliable starting point, emphasizing safety and yield by generating the acyl azide in situ and converting it directly to a stable, purifiable Boc-protected intermediate.
Caption: Experimental workflow for the synthesis of 3-Methylisoxazol-4-amine.
Materials:
-
3-Methylisoxazole-4-carboxylic acid
-
Diphenylphosphoryl azide (DPPA)
-
Triethylamine (Et3N), distilled
-
tert-Butanol
-
Anhydrous Toluene
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO4) or Sodium sulfate (Na2SO4)
Procedure:
-
Acyl Azide Formation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-methylisoxazole-4-carboxylic acid (1.0 eq) and anhydrous toluene (approx. 0.2 M). Add triethylamine (1.1 eq). Cool the stirred mixture to 0 °C in an ice bath.
-
Slowly add diphenylphosphoryl azide (DPPA, 1.1 eq) dropwise via syringe. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.
-
Rearrangement and Trapping: Add tert-butanol (1.5-2.0 eq) to the reaction mixture. Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 100-110 °C) in an oil bath.
-
Monitor the reaction by TLC until all the starting material is consumed (typically 3-12 hours). The disappearance of the acyl azide can also be monitored by IR spectroscopy.
-
Workup and Purification: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO3, and brine. Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude residue (the Boc-protected amine) by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Deprotection (Optional): Dissolve the purified Boc-protected amine in DCM (approx. 0.1 M). Cool to 0 °C and add TFA (5-10 eq). Stir the reaction at room temperature for 1-3 hours until TLC analysis shows complete removal of the Boc group.
-
Carefully concentrate the solvent under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous NaHCO3 to neutralize excess acid and isolate the free amine. Dry the organic layer, concentrate, and place under high vacuum to yield the final product, 3-Methylisoxazol-4-amine.
References
-
National Center for Biotechnology Information. (n.d.). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. PubChem. Retrieved from a study on the synthesis of isoxazole derivatives, which details the reduction of a nitro group to an amine using iron powder in acetic acid. [Link]
-
Kubinski, K., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5651. [Link]
-
Bakunov, S. A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(31), 26188-26197. [Link]
-
Patil, S. S., et al. (2021). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 11(56), 35637-35648. [Link]
-
Khandebharad, A. U., et al. (2015). Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. Research Journal of Chemical Sciences, 5(5), 1-5. [Link]
-
Wikipedia contributors. (n.d.). Curtius rearrangement. Wikipedia. [Link]
-
Kumar, V., et al. (2019). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Asian Journal of Organic Chemistry, 8(5), 558-583. [Link]
-
Manan, F. A., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(9). [Link]
-
Chemistry Steps. (n.d.). Curtius Rearrangement. [Link]
-
Organic Chemistry Portal. (n.d.). Curtius Rearrangement. [Link]
- Bretschneider, H., & Kumber, K. (1966). Processes for preparing 3-amino-isoxazoles. U.S.
-
ResearchGate. (n.d.). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. [Link]
-
ResearchGate. (n.d.). Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines. [Link]
-
Wikipedia contributors. (n.d.). Hofmann rearrangement. Wikipedia. [Link]
-
PharmD GURU. (n.d.). Hofmann Rearrangement. [Link]
-
Chemist Wizards. (n.d.). Hoffmann Rearrangement. [Link]
-
Jevtić, I. I., et al. (2016). Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. Synthesis, 48(10), 1550-1560. [Link]
-
Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
-
Meyers, M. J., et al. (2011). Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles. Organic letters, 13(7), 1852–1855. [Link]
-
The Organic Chemistry Tutor. (2022). How to purify Amine? [Video]. YouTube. [Link]
-
Biotage. (n.d.). Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]
Sources
- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 2. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. pharmdguru.com [pharmdguru.com]
- 5. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterocycle-to-Heterocycle Route to Quinoline-4-amines: Reductive Heterocyclization of 3-(2-Nitrophenyl)isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide [organic-chemistry.org]
- 11. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 12. Curtius Rearrangement [organic-chemistry.org]
- 13. biotage.com [biotage.com]
- 14. m.youtube.com [m.youtube.com]
Technical Support Center: Optimization of Reaction Conditions for 3-Methylisoxazol-4-amine
Welcome to the technical support center for the synthesis and optimization of 3-Methylisoxazol-4-amine. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable heterocyclic building block. As a key intermediate in medicinal chemistry, robust and optimized synthesis of 3-Methylisoxazol-4-amine is critical.
This document deviates from a rigid template to provide a dynamic, problem-oriented guide structured around the common synthetic challenges encountered in the field. We will explore two primary synthetic strategies, providing detailed troubleshooting in a question-and-answer format, supported by step-by-step protocols and mechanistic insights.
Core Synthetic Strategies & Troubleshooting
The synthesis of 3-Methylisoxazol-4-amine is not extensively detailed in peer-reviewed literature, a common challenge with specialized building blocks. However, established principles of isoxazole chemistry allow us to outline two logical and robust synthetic pathways. This guide will focus on troubleshooting these routes.
-
Route A: De Novo Ring Construction via Cyclization
-
Route B: Functional Group Interconversion of a Pre-formed Isoxazole Ring
Route A: De Novo Ring Construction via Cyclization of Acyclic Precursors
This approach builds the isoxazole ring from a suitable acyclic 1,3-dicarbonyl equivalent. A chemically sound precursor for 3-Methylisoxazol-4-amine is an α-cyano-β-ketoester, such as ethyl 2-cyano-3-oxobutanoate. The reaction involves a condensation cyclization with hydroxylamine.
Troubleshooting Guide & FAQs: Route A
Question 1: My overall yield is consistently low. What are the primary factors to investigate?
Answer: Low yield in this cyclization is often traced back to three areas: precursor quality, reaction conditions, and product isolation.
-
Precursor Instability: The starting material, ethyl 2-cyano-3-oxobutanoate, can be susceptible to self-condensation or hydrolysis. Ensure it is pure before starting. Its synthesis via Claisen condensation or other methods must be optimized to minimize impurities that can inhibit the main reaction.[1][2]
-
Suboptimal Base Stoichiometry: The reaction requires a base to neutralize the hydroxylamine hydrochloride salt and to facilitate the cyclization. Typically, bases like sodium ethoxide, sodium bicarbonate, or potassium carbonate are used.[3][4] Insufficient base will result in poor conversion, while a large excess of a strong base can promote side reactions. We recommend starting with 2.0-2.2 equivalents of base relative to hydroxylamine hydrochloride.
-
Temperature Control: The initial condensation is often exothermic. Running the reaction at room temperature or slightly below (0-5 °C) initially can prevent the formation of undesired byproducts. After the initial reaction, gentle heating might be required to drive the cyclization to completion.[5]
-
Work-up & Isolation Losses: The product, an amino-isoxazole, is basic and may have moderate water solubility. During aqueous work-up, ensure the pH of the aqueous layer is sufficiently high (>9) before extraction with an organic solvent (e.g., ethyl acetate, dichloromethane) to ensure the amine is in its free base form. Multiple extractions are recommended.
Question 2: I'm observing the formation of an isomeric byproduct. How can I control the regioselectivity of the cyclization?
Answer: This is a classic challenge in the synthesis of unsymmetrical isoxazoles. The reaction of ethyl 2-cyano-3-oxobutanoate with hydroxylamine can theoretically yield two regioisomers: the desired 4-amino product and the 5-amino isomer.
-
Mechanism & pH Control: The regioselectivity is governed by which carbonyl group undergoes the initial nucleophilic attack by hydroxylamine. The ketone carbonyl is generally more electrophilic than the ester carbonyl. Under neutral or slightly acidic conditions, attack at the ketone is favored, which leads to the desired 4-amino-isoxazole precursor. Under strongly basic conditions, enolate formation can alter the reactivity profile, potentially leading to a mixture of isomers. Careful control of pH is paramount. A buffered system or the slow addition of base can provide better control.
-
Starting Material Choice: While ethyl 2-cyano-3-oxobutanoate is a common precursor, its use often leads to the isomeric ethyl 5-amino-3-methylisoxazole-4-carboxylate.[4][6] A superior strategy for unambiguous regiocontrol is to use a precursor where the reactive sites are more clearly differentiated, such as an α-nitro-β-diketone, followed by reduction of the nitro group.
Question 3: My reaction stalls and does not go to completion, even after extended reaction times. What can I do?
Answer:
-
Increase Temperature: If the reaction is sluggish at room temperature, gradually increase the temperature to 40-60 °C and monitor by TLC or LC-MS. Solvents like ethanol or dioxane are suitable for this.[4]
-
Solvent Choice: Ensure your solvent fully dissolves the reagents. While ethanol is common, if solubility is an issue, consider a more polar aprotic solvent like DMF, but be aware it can make product isolation more difficult.
-
Reagent Purity: Impurities in the hydroxylamine hydrochloride (e.g., water, ammonium chloride) can interfere with the reaction. Use a high-purity grade and dry it if necessary.
Data Summary Table: Route A Optimization
| Parameter | Condition 1 (Baseline) | Condition 2 (High Temp) | Condition 3 (Alternative Base) | Expected Outcome |
| Precursor | Ethyl 2-cyano-3-oxobutanoate | Ethyl 2-cyano-3-oxobutanoate | Ethyl 2-cyano-3-oxobutanoate | --- |
| Hydroxylamine HCl | 1.1 eq | 1.1 eq | 1.1 eq | --- |
| Base | 2.2 eq NaHCO₃ | 2.2 eq NaHCO₃ | 2.2 eq K₂CO₃ | K₂CO₃ is a stronger base, may speed up reaction. |
| Solvent | Ethanol | Dioxane | Ethanol | Dioxane allows for higher reflux temperatures. |
| Temperature | 25 °C | 80 °C | 50 °C | Higher temp may improve conversion but risk byproducts. |
| Time | 24 h | 12 h | 18 h | Monitor by TLC for optimal time. |
Experimental Protocol: Representative Cyclization (Route A)
Disclaimer: This is a representative protocol based on analogous syntheses and should be optimized.
-
To a stirred solution of ethyl 2-cyano-3-oxobutanoate (1.0 eq) in absolute ethanol (5 mL per mmol of substrate), add hydroxylamine hydrochloride (1.1 eq).
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add anhydrous potassium carbonate (2.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Upon completion, filter off the inorganic salts and wash the filter cake with a small amount of ethanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product is then subjected to hydrolysis and decarboxylation, typically by heating with aqueous HCl or NaOH, to yield 3-Methylisoxazol-4-amine.
-
After hydrolysis, neutralize the reaction mixture carefully and extract the product into an organic solvent for purification by column chromatography or recrystallization.
Visualization: Troubleshooting Workflow for Low Yield in Route A
References
- 1. mdpi.com [mdpi.com]
- 2. JP2002201169A - Method for producing 4-cyano-3-oxobutanoic acid ester - Google Patents [patents.google.com]
- 3. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Methylisoxazol-4-amine
Welcome to the technical support guide for the purification of 3-Methylisoxazol-4-amine. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic amine. The following question-and-answer format addresses common and complex issues encountered during its purification, providing not just procedural steps but also the underlying scientific rationale to empower your experimental decisions.
Frequently Asked Questions (FAQs)
Q1: My crude 3-Methylisoxazol-4-amine appears as a discolored oil or a sticky solid after synthesis. What is the likely cause and the first purification step I should consider?
A1: The appearance of a discolored oil or sticky solid is a common issue, often indicating the presence of residual solvents, starting materials, or colored byproducts from the reaction. Amines, in general, are susceptible to air oxidation, which can lead to discoloration[1].
Your initial and often most effective purification step is recrystallization . The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at lower temperatures, allowing for the formation of pure crystals upon cooling[2].
Recommended First Steps:
-
Solvent Screening: Begin by testing the solubility of a small amount of your crude product in various solvents at room temperature and with gentle heating.
-
Protolytic Recrystallization: For amines that are difficult to crystallize, consider forming a salt. You can often achieve this by dissolving the crude amine in a minimal amount of a polar solvent and then adding an acid like HCl in diethyl ether[1]. The resulting ammonium salt may have better crystallization properties. After purification, the free amine can be regenerated by basification and extraction.
Troubleshooting Common Purification Challenges
Q2: I'm struggling to find a suitable single solvent for recrystallization. What should I try next?
A2: When a single solvent is not effective, a two-solvent (or mixed-solvent) system is the logical next step. This technique involves dissolving the impure compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy (the saturation point). Gentle heating to redissolve the solid, followed by slow cooling, should induce crystallization.
Table 1: Suggested Solvent Systems for 3-Methylisoxazol-4-amine Recrystallization
| Solvent System | "Good" Solvent | "Poor" Solvent | Rationale & Expert Tips |
| System 1 | Ethanol / Methanol | Water | The polarity difference between the alcohol and water often provides a good gradient for crystallization of polar compounds like amines.[3] |
| System 2 | Dichloromethane (DCM) | Hexanes / Heptane | This is a classic combination for compounds with intermediate polarity. Dissolve in a minimum of DCM and slowly add hexanes. |
| System 3 | Ethyl Acetate | Hexanes / Heptane | Similar to DCM/Hexanes, this system is effective for a wide range of organic compounds. |
| System 4 | Toluene | Hexanes / Heptane | Toluene can be a good choice for aromatic compounds and can sometimes lead to well-formed crystals. |
Experimental Protocol: Two-Solvent Recrystallization
-
Dissolve the crude 3-Methylisoxazol-4-amine in a minimal amount of the "good" solvent with gentle heating.
-
Slowly add the "poor" solvent dropwise at the elevated temperature until you observe persistent cloudiness.
-
Add a few more drops of the "good" solvent until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in an ice bath.
-
Collect the crystals by filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.
Q3: My recrystallization yield is very low, or the product "oils out" instead of crystallizing. What's going wrong?
A3: Low yield or "oiling out" are common frustrations in recrystallization.
-
Low Yield: This can be due to using too much solvent, causing a significant portion of your product to remain in the mother liquor. It can also occur if the product is only sparingly soluble even at high temperatures.
-
Oiling Out: This happens when the solution becomes supersaturated at a temperature above the melting point of the solute. The compound then separates as a liquid instead of a solid.
Troubleshooting Workflow for Oiling Out & Low Yield
Caption: Decision tree for troubleshooting recrystallization issues.
Expert Insight: Amines can be particularly prone to oiling out due to their basicity and potential to form hydrates. An acid-base extraction can be a powerful preliminary purification step to remove non-basic impurities.
Protocol: Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent like dichloromethane or ethyl acetate.
-
Extract the organic solution with an aqueous acid solution (e.g., 1M HCl). The basic 3-Methylisoxazol-4-amine will move into the aqueous layer as its protonated salt.
-
Separate the layers and wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a base like sodium hydroxide until the pH is >10.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent to obtain the partially purified amine, which should be more amenable to crystallization.
Q4: Recrystallization is not providing the desired purity. What are my options for chromatographic purification?
A4: When crystallization is insufficient, column chromatography is the preferred method for achieving high purity. For an amine like 3-Methylisoxazol-4-amine, you have a few choices for the stationary phase.
Table 2: Column Chromatography Options
| Stationary Phase | Mobile Phase (Eluent) System | Advantages | Disadvantages & Mitigation |
| Normal Phase (Silica Gel) | Hexanes/Ethyl Acetate or DCM/Methanol | Readily available and well-understood. | Amines can streak on acidic silica. Mitigation: Add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to the eluent system to improve peak shape. |
| Reverse Phase (C18) | Water/Acetonitrile or Water/Methanol with a modifier | Good for polar compounds. | May require desalting after purification if a buffer is used. |
| Alumina (Basic or Neutral) | Hexanes/Ethyl Acetate | Alumina is basic and can be advantageous for purifying amines, preventing streaking without needing a basic modifier in the eluent. | Can sometimes have lower resolution than silica gel. |
Workflow for Developing a Column Chromatography Method
Caption: Step-by-step process for developing a column chromatography method.
Purity Assessment
Q5: How can I confidently assess the purity of my final 3-Methylisoxazol-4-amine product?
A5: A combination of analytical techniques should be used to confirm the purity and identity of your compound.
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. A high-purity sample will show a single major peak.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.[4]
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting point.
References
- Vertex AI Search. (n.d.). 3-Methylisoxazol-4-amine. LabSolutions.
- EvitaChem. (n.d.). Buy 3-Ethyl-5-methylisoxazol-4-amine (EVT-8819975).
- Hollander, C. W. D. (1970). Process for the purification of 3-amino-5-methylisoxazole. U.S. Patent No. 3,536,729. Washington, DC: U.S. Patent and Trademark Office.
- Frontier, A. (2026). Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry.
- NIOSH. (1994). Amines, Aromatic: Method 2002. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition.
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- PubChem. (n.d.). 3-Amino-5-methylisoxazole.
Sources
refining experimental protocols for 3-Methylisoxazol-4-amine
Welcome to the comprehensive technical support guide for 3-Methylisoxazol-4-amine. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth experimental protocols, troubleshooting advice, and frequently asked questions to ensure the successful application of this versatile building block in your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the handling, properties, and reactivity of 3-Methylisoxazol-4-amine.
Q1: What are the key structural and chemical properties of 3-Methylisoxazol-4-amine?
3-Methylisoxazol-4-amine is a heterocyclic amine with the molecular formula C₄H₆N₂O and a molecular weight of approximately 98.1 g/mol .[1] Its structure features a five-membered isoxazole ring, which imparts specific reactivity and electronic properties. The presence of the amine group at the 4-position makes it a valuable nucleophile in various organic transformations.
Q2: What are the recommended storage and handling conditions for 3-Methylisoxazol-4-amine?
To ensure the long-term stability and purity of 3-Methylisoxazol-4-amine, it is crucial to store it at 2-8°C, protected from light, and under an inert atmosphere such as argon. Amines, in general, are susceptible to oxidation, so minimizing exposure to air and light is critical.[2] For prolonged storage, keeping the compound in a tightly sealed container in a freezer is advisable.
Q3: What are the primary safety concerns associated with 3-Methylisoxazol-4-amine?
3-Methylisoxazol-4-amine is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, can cause serious eye damage, and may provoke an allergic skin reaction. Furthermore, it is suspected of having adverse effects on fertility or the unborn child and is toxic to aquatic life. Always consult the Safety Data Sheet (SDS) before use and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
Q4: In what types of reactions is 3-Methylisoxazol-4-amine commonly used?
As a primary amine, 3-Methylisoxazol-4-amine is a versatile nucleophile. It readily participates in reactions with various electrophiles. A common application is N-acylation, where it reacts with acyl chlorides or anhydrides to form the corresponding amides.[3] These amide derivatives are often key intermediates in the synthesis of more complex molecules with potential biological activity.
Part 2: Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis, a representative derivatization reaction, and purification of 3-Methylisoxazol-4-amine.
Synthesis of 3-Methylisoxazol-4-amine
The synthesis of 3-Methylisoxazol-4-amine can be achieved through a multi-step process, adapted from general isoxazole synthesis methodologies.[4][5]
Step 1: Formation of Acetylacetonitrile
-
In a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, prepare a solution of diisopropylamine (0.35 mol) in anhydrous tetrahydrofuran (140 mL).
-
Cool the solution to below -30°C using a dry ice/acetone bath.
-
Under a nitrogen atmosphere, add n-butyllithium (2.5 M in hexanes, 0.35 mol) dropwise, maintaining the temperature below -30°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture to below -78°C.
-
Slowly add a solution of ethyl acetate (0.35 mol) and acetonitrile (0.25 mol).
-
Allow the reaction to stir at room temperature for 2 hours.
-
Quench the reaction with 2N HCl until the pH is between 5 and 6.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield acetylacetonitrile.
Step 2: Formation of Hydrazone
-
Combine acetylacetonitrile with p-toluenesulfonyl hydrazide in an appropriate solvent.
-
Catalyze the reaction under acidic conditions to form the corresponding hydrazone.
Step 3: Cyclization to 3-Methylisoxazol-4-amine
-
In a 500 mL reaction flask, add hydroxylamine hydrochloride (0.23 mol) and potassium carbonate (0.92 mol) to 40 mL of water and stir for 30 minutes at room temperature.
-
Add the hydrazone from the previous step and an appropriate solvent (e.g., diethoxymethane).
-
Heat the mixture to 85°C for 2 hours.
-
After cooling, adjust the pH to 1 with concentrated hydrochloric acid and stir for 1 hour.
-
Separate the layers and discard the organic layer.
-
Adjust the pH of the aqueous layer to 10-12 with 20% sodium hydroxide to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to obtain 3-Methylisoxazol-4-amine.
Synthesis Workflow
Caption: Synthetic pathway for 3-Methylisoxazol-4-amine.
N-Acylation of 3-Methylisoxazol-4-amine
This protocol describes a general procedure for the acylation of 3-Methylisoxazol-4-amine with an acyl chloride.
-
Dissolve 3-Methylisoxazol-4-amine (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) in a round-bottom flask under a nitrogen atmosphere.
-
Add a non-nucleophilic base, such as triethylamine or pyridine (1.1 equivalents), to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the desired acyl chloride (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Acylation Reaction Mechanism
Caption: Mechanism of N-acylation.
Purification by Recrystallization
Recrystallization is an effective method for purifying solid 3-Methylisoxazol-4-amine, especially on a larger scale.[6]
-
Select a suitable solvent system. For amines, a mixture of a polar solvent (e.g., ethanol, methanol) and a non-polar solvent (e.g., hexanes, diethyl ether) often works well. The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolve the crude 3-Methylisoxazol-4-amine in a minimal amount of the hot solvent.
-
If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution filtered.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.
-
Dry the purified crystals under vacuum.
Part 3: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with 3-Methylisoxazol-4-amine.
Q: My synthesis of 3-Methylisoxazol-4-amine is resulting in a low yield. What are the possible causes?
A: Low yields in isoxazole synthesis can be attributed to several factors:
-
Incomplete reaction: Ensure all reagents are of high purity and anhydrous where necessary. Reaction times and temperatures may need to be optimized.
-
Side reactions: The formation of byproducts can reduce the yield of the desired product. Analyze the crude reaction mixture by LC-MS or NMR to identify any major side products.
-
Product loss during workup: 3-Methylisoxazol-4-amine has some water solubility. Ensure thorough extraction from the aqueous layer. Back-extraction of the aqueous layer may be necessary.[7]
Q: I am observing multiple spots on the TLC plate after my acylation reaction. What could be the issue?
A: The presence of multiple spots could indicate:
-
Unreacted starting material: If the reaction has not gone to completion, you will see a spot corresponding to 3-Methylisoxazol-4-amine.
-
Di-acylation: Although less common for primary amines under controlled conditions, di-acylation can occur, especially if an excess of the acylating agent is used.
-
Side products: The acylating agent or the product may be unstable under the reaction conditions.
-
Solution: Ensure the stoichiometry of your reagents is correct. Monitor the reaction closely by TLC and stop it once the starting material is consumed.
Q: My purified 3-Methylisoxazol-4-amine is darkening in color over time. Why is this happening?
A: Amines are prone to oxidation, which often results in the formation of colored impurities.[2] This is exacerbated by exposure to air and light. Ensure the compound is stored under an inert atmosphere and in a dark, cool place. If the compound has discolored, it may need to be repurified before use, for example, by recrystallization.
Part 4: Analytical Methods
Accurate analysis is crucial for confirming the identity and purity of 3-Methylisoxazol-4-amine and its derivatives.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of 3-Methylisoxazol-4-amine. A reversed-phase method is typically suitable.
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA |
| Gradient | Start with a low percentage of B, and gradually increase. A typical gradient might be 5-95% B over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a wavelength where the compound has significant absorbance (e.g., 254 nm). |
| Injection Volume | 10 µL |
Note: Due to the basic nature of the amine, peak tailing can be an issue on standard silica-based C18 columns. Using a column with end-capping or a mixed-mode column can improve peak shape. The addition of an ion-pairing reagent like TFA to the mobile phase is also beneficial.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is essential for structural elucidation. The following table provides approximate chemical shifts for the protons of 3-Methylisoxazol-4-amine.
| Proton | Approximate Chemical Shift (ppm) | Multiplicity |
| CH₃ | ~2.2 | Singlet |
| NH₂ | Broad, variable | Singlet |
| Isoxazole CH | ~8.0 | Singlet |
Common Deuterated Solvents and Their Residual Peaks: [9][10][11][12]
| Solvent | ¹H Residual Peak (ppm) | ¹³C Residual Peak (ppm) |
| Chloroform-d (CDCl₃) | 7.26 | 77.16 |
| Dimethyl sulfoxide-d₆ (DMSO-d₆) | 2.50 | 39.52 |
| Methanol-d₄ (CD₃OD) | 3.31 | 49.00 |
| Acetone-d₆ ((CD₃)₂CO) | 2.05 | 29.84, 206.26 |
Part 5: Safety and Handling
Hazard Summary:
-
Acute Toxicity: Harmful if swallowed.
-
Skin Corrosion/Irritation: May cause an allergic skin reaction.
-
Eye Damage/Irritation: Causes serious eye damage.
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is inadequate, use a certified respirator.
First Aid Measures:
-
If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
-
If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
References
- 1. labsolu.ca [labsolu.ca]
- 2. researchgate.net [researchgate.net]
- 3. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 6. How To [chem.rochester.edu]
- 7. How To [chem.rochester.edu]
- 8. helixchrom.com [helixchrom.com]
- 9. chem.washington.edu [chem.washington.edu]
- 10. merckmillipore.com [merckmillipore.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. ckgas.com [ckgas.com]
Technical Support Center: Enhancing the Purity of Synthesized 3-Methylisoxazol-4-amine
Welcome to the technical support center for the synthesis and purification of 3-Methylisoxazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the preparation of this important heterocyclic amine. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you achieve high purity for your synthesized 3-Methylisoxazol-4-amine.
Understanding the Synthetic Landscape and Potential Impurities
A common and effective method for the synthesis of 3-Methylisoxazol-4-amine involves a two-step process: the nitration of 3-methylisoxazole followed by the reduction of the resulting 3-methyl-4-nitroisoxazole. This synthetic route, while generally reliable, can introduce specific impurities that require targeted purification strategies.
A plausible reaction pathway is the reduction of a nitro precursor, such as methyl 3-methoxy-4-nitroisoxazole-5-carboxylate, to the corresponding amine.[1] This transformation is often achieved using reducing agents like iron powder in acetic acid and water.[1]
Frequently Asked Questions (FAQs)
Q1: My final product is a dark oil or discolored solid. What is the likely cause and how can I fix it?
A1: Discoloration in the final product often indicates the presence of residual starting materials, byproducts from side reactions, or degradation of the amine product. Amines, in particular, can be susceptible to air oxidation, which can lead to colored impurities.
-
Troubleshooting:
-
Incomplete Reaction: Ensure the reduction of the nitro group is complete by monitoring the reaction using Thin Layer Chromatography (TLC). The disappearance of the starting material spot is a key indicator.
-
Oxidation: Amines are prone to oxidation.[2] It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) during the final stages of the synthesis and purification. Storing the purified amine under an inert atmosphere and protected from light is also recommended.[2]
-
Purification: The colored impurities can often be removed by recrystallization or column chromatography. The choice of method will depend on the nature of the impurities.
-
Q2: The purity of my 3-Methylisoxazol-4-amine is lower than expected after initial work-up. What are the most common impurities I should look for?
A2: Based on the likely synthetic route involving the reduction of 3-methyl-4-nitroisoxazole, the most probable impurities include:
-
Unreacted Starting Material: Residual 3-methyl-4-nitroisoxazole.
-
Side-Reaction Products: Depending on the reaction conditions, side reactions such as over-reduction or ring-opening of the isoxazole ring might occur.
-
Residual Solvents and Reagents: Solvents used in the reaction and work-up (e.g., ethyl acetate, methanol) and any excess reagents.
Q3: I am struggling to get my 3-Methylisoxazol-4-amine to crystallize. What recrystallization solvents should I try?
A3: The choice of solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Solvent Screening: A systematic approach to solvent screening is recommended. Start with small amounts of your crude product and test its solubility in various solvents at room temperature and upon heating.
-
Recommended Solvents: For amine compounds, a mixture of polar and non-polar solvents often works well. Consider solvent systems such as:
-
Ethanol/Water
-
Methanol/Water
-
Ethyl Acetate/Hexane
-
Dichloromethane/Hexane
-
Q4: My compound streaks on the silica gel column during chromatographic purification. How can I improve the separation?
A4: Streaking of amines on silica gel columns is a common issue due to the interaction of the basic amine with the acidic silanol groups on the silica surface.
-
Troubleshooting:
-
Solvent Modifier: Add a small amount of a basic modifier to your eluent system. Triethylamine (TEA) at a concentration of 0.1-1% is a common choice to neutralize the acidic sites on the silica gel and improve peak shape.
-
Amine-Functionalized Silica: For particularly challenging separations, using an amine-functionalized silica gel column can be highly effective.[3][4] These columns have a basic surface that minimizes the unwanted interactions with the amine product.[3]
-
Alternative Stationary Phases: In some cases, switching to a different stationary phase, such as alumina (basic or neutral), may provide better results.
-
Troubleshooting Guides
Problem 1: Low Yield of 3-Methylisoxazol-4-amine
| Potential Cause | Troubleshooting Action | Rationale |
| Incomplete Reaction | Monitor the reaction progress closely using TLC or HPLC. Extend the reaction time if necessary. | Ensures all the starting material is converted to the product. |
| Product Loss During Work-up | Optimize the extraction procedure. Ensure the pH of the aqueous layer is appropriately adjusted to maximize the amount of free amine in the organic phase. Perform multiple extractions with a smaller volume of solvent. | Minimizes the loss of the product in the aqueous phase. |
| Degradation of Product | Perform the reaction and work-up under an inert atmosphere. Avoid prolonged exposure to high temperatures. | Amines can be sensitive to oxidation and heat. |
Problem 2: Persistent Impurities After Recrystallization
| Potential Cause | Troubleshooting Action | Rationale |
| Co-crystallization of Impurities | Try a different recrystallization solvent system. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can sometimes provide better separation. | The impurity may have similar solubility properties to the product in the initial solvent system. |
| Impurity is an Isomer | If the impurity is a structural isomer, recrystallization may not be effective. In this case, column chromatography is the preferred method of purification. | Isomers often have very similar physical properties, making separation by crystallization difficult. |
| "Oiling Out" | Ensure the boiling point of the recrystallization solvent is lower than the melting point of your compound. If oiling out occurs, reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. | "Oiling out" prevents the formation of a pure crystalline lattice and can trap impurities. |
Experimental Protocols
Protocol 1: Recrystallization of 3-Methylisoxazol-4-amine
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude 3-Methylisoxazol-4-amine in a minimal amount of a hot solvent (e.g., ethanol).
-
Dissolution: In an Erlenmeyer flask, dissolve the bulk of the crude product in the minimum amount of the selected hot solvent. Use a hot plate with stirring to facilitate dissolution.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of 3-Methylisoxazol-4-amine
-
Stationary Phase: Pack a glass column with silica gel.
-
Eluent Selection: Determine a suitable eluent system by running TLC plates. A good starting point is a mixture of ethyl acetate and hexane. Add 0.5% triethylamine to the eluent to prevent streaking.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel column.
-
Elution: Run the column, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-Methylisoxazol-4-amine.
Protocol 3: Purity Assessment by HPLC
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is a common choice for amine analysis.
-
Sample Preparation: Prepare a dilute solution of the purified 3-Methylisoxazol-4-amine (e.g., 1 mg/mL) in the mobile phase.
-
Analysis: Inject the sample and monitor the chromatogram. The purity can be determined by the area percentage of the main peak.
Visualizing the Workflow
Diagram 1: Decision Tree for Purification Strategy
Caption: A decision tree to guide the purification strategy for 3-Methylisoxazol-4-amine.
Diagram 2: Troubleshooting Workflow for Low Purity
Caption: A workflow for troubleshooting low purity issues in the synthesis of 3-Methylisoxazol-4-amine.
References
-
Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. ([Link])
- Preparation method of 3-amino-5-methyl isoxazole. ()
-
Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines. ([Link])
-
Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. ([Link])
-
Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. ([Link])
-
Permanganate oxidation of 3-methyl-4-nitro-5-styrilisoxazole: a correction. ([Link])
-
Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. ([Link])
-
Supporting Information Contents. ([Link])
- Process for the purific
-
What are stabilizers for amides, imides and amines for their long time storage?. ([Link])
-
The preparation of 3-methyl-4-nitro-5-styrylisoxazole carried out using solvent-free grinding …. ([Link])
-
Curtius Rearrangement. ([Link])
-
Curtius rearrangement. ([Link])
-
How do I purify ionizable organic amine compounds using flash column chromatography?. ([Link])
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. ([Link])
-
93 questions with answers in ISOXAZOLES | Science topic. ([Link])
- HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity. ()
-
An efficient solvent-free synthesis of 3-methyl-4-nitro-5-styrylisoxazoles using solid nano-titania. ([Link])
-
A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. ([Link])
-
Chromatography: Solvent Systems For Flash Column. ([Link])
-
Hofmann Rearrangement of Carboxamides Mediated by N-Bromoacetamide. ([Link])
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. ([Link])
-
The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. ([Link])
-
Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. ([Link])
- Processes for preparing 3-amino-isoxazoles. ()
-
Successful Flash Chromatography. ([Link])
-
Curtius Rearrangement. ([Link])
-
Hofmann rearrangement. ([Link])
-
HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. ([Link])
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. ([Link])
-
Synthesis and Ionic Assembly of 3-Methyl-4-Nitro-5- (Trinitromethyl) Isoxazole: Preparation of Hydrogen-Rich Insensitive Energetic Materials. ([Link])
-
The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. ([Link])
-
A Structured Approach To Cope with Impurities during Industrial Crystallization Development. ([Link])
- The Hofmann rearrangement. ()
-
Column chromatography issue. ([Link])
-
DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. ([Link])
-
Isolation and Purification of Organic Compounds Recrystallization (Expt #3). ([Link])
-
3-Methylisoxazole-4-carboxylic Acid. ([Link])
-
Construction of Isoxazole ring: An Overview. ([Link])
-
HPLC Method for Analysis of Hymexazol (3-Hydroxy-5-methylisoxazole) on Primesep B Column. ([Link])
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. ([Link])
-
What is the product of my (failed) synthesis of methyl-3-nitrobenzoate?. ([Link])
Sources
- 1. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biotage.com [biotage.com]
- 4. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
Technical Support Center: Characterization of 3-Methylisoxazol-4-amine
Welcome to the technical support guide for 3-Methylisoxazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the analytical characterization of this compound. As Senior Application Scientists, we have structured this guide in a practical question-and-answer format to provide direct, actionable solutions to issues you may face in the lab.
Troubleshooting Guide
This section addresses specific experimental problems. Each answer provides an in-depth explanation of the root cause and a step-by-step protocol to resolve the issue.
Q1: Why are the amine (-NH₂) protons in my ¹H NMR spectrum showing a broad signal, or not appearing at the expected integration value?
A1: This is a classic challenge associated with amine groups in NMR spectroscopy, stemming from two primary phenomena: quadrupole broadening and chemical exchange.
-
Expertise & Experience: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and a quadrupole moment. This allows for rapid relaxation, which can broaden the signals of adjacent protons (-NH₂). More commonly, the amine protons are labile and can exchange with trace amounts of water or acidic protons in the deuterated solvent. This exchange happens on a timescale that is intermediate to the NMR experiment, causing the signal to broaden significantly. In some cases, if the exchange is very rapid, the peak can become so broad that it disappears into the baseline.
-
Trustworthiness (Self-Validation): To confirm that you are observing an exchangeable proton, you can perform a simple D₂O shake experiment. The deuterium from D₂O will exchange with the amine protons, causing the -NH₂ signal to disappear from the spectrum. This validates that the broad peak is indeed from the amine group.
Protocol: D₂O Shake Experiment
-
Acquire Standard Spectrum: Dissolve your sample of 3-Methylisoxazol-4-amine in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add one to two drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix: Cap the tube and shake it gently for about 30 seconds to ensure thorough mixing.
-
Re-acquire Spectrum: Acquire the ¹H NMR spectrum again using the same parameters.
-
Analyze: Compare the two spectra. The broad signal corresponding to the -NH₂ protons should have disappeared or significantly diminished in the second spectrum.
Q2: My HPLC purity analysis is giving inconsistent results, with varying peak areas and retention times. What are the likely causes?
A2: Inconsistent HPLC results for a primary amine like 3-Methylisoxazol-4-amine often point to issues with mobile phase pH, sample stability, or interactions with the stationary phase.
-
Expertise & Experience: The amine group is basic and its protonation state is highly dependent on the pH of the mobile phase. If the pH is not well-controlled or is close to the pKa of the amine, small variations can lead to shifts in retention time. Furthermore, primary amines can interact strongly with residual silanol groups on standard C18 columns, leading to peak tailing and poor reproducibility. The compound may also be degrading in the dissolution solvent or on the column itself.
-
Trustworthiness (Self-Validation): To diagnose the issue, first ensure your mobile phase is buffered. A good starting point is a phosphate or acetate buffer at a pH where the amine is consistently in either its protonated or free base form (e.g., pH 3-4 or pH 8-9). You can also use a column specifically designed for basic compounds, which has end-capping to minimize silanol interactions. Running a freshly prepared standard against an older one can help determine if sample degradation is the culprit.
Workflow: Troubleshooting HPLC Inconsistency
Caption: A decision tree for troubleshooting HPLC issues.
Q3: I am seeing an unexpected peak in my mass spectrum with the same m/z as my product. Could it be an isomer?
A3: Yes, this is a significant challenge. Isomeric impurities are common in the synthesis of substituted isoxazoles and will not be differentiated by mass spectrometry alone.
-
Expertise & Experience: The synthesis of 3-Methylisoxazol-4-amine can potentially lead to the formation of other isomers, such as 3-Methylisoxazol-5-amine or 5-Methylisoxazol-3-amine.[1] These compounds have the exact same molecular formula (C₄H₆N₂O) and therefore the same exact mass (98.0480 g/mol ).[1] To resolve and identify these, you must rely on chromatographic separation (HPLC, GC) or spectroscopic techniques that are sensitive to the local chemical environment (NMR).
-
Trustworthiness (Self-Validation): The most reliable way to confirm the identity of your main peak and any isomeric impurities is to compare its retention time and NMR spectrum against a certified reference standard. If a standard is not available, 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively establish the connectivity of the atoms. For instance, a correlation between the methyl protons and the C3 and C4 carbons of the isoxazole ring would confirm the 3-methyl-4-amino structure.
Frequently Asked Questions (FAQs)
Q1: What are the expected spectral characteristics for pure 3-Methylisoxazol-4-amine?
A1: While a publicly available, fully characterized spectrum for 3-Methylisoxazol-4-amine is sparse, we can predict the key characteristics based on its structure and data from similar isoxazole derivatives.[1][2]
| Technique | Expected Characteristics |
| ¹H NMR | Methyl Protons (-CH₃): A singlet around δ 2.0-2.5 ppm. Amine Protons (-NH₂): A broad singlet, variable chemical shift (δ 4.0-6.0 ppm in DMSO-d₆). Ring Proton (-CH): A singlet around δ 7.5-8.5 ppm. |
| ¹³C NMR | Methyl Carbon (-CH₃): A signal around δ 10-15 ppm. Ring Carbons (C3, C4, C5): Three signals in the aromatic region (δ 100-170 ppm). The carbon bearing the methyl group (C3) and the carbon bearing the amine group (C4) will be distinct from the C5 carbon. |
| FTIR (KBr) | N-H Stretch: A pair of bands in the 3200-3400 cm⁻¹ region (asymmetric and symmetric stretching of the primary amine). C=N Stretch: A band around 1620-1650 cm⁻¹ (isoxazole ring). C-N Stretch: A band around 1250-1350 cm⁻¹. |
| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z 98.[1] Key Fragments: Expect fragmentation of the isoxazole ring, leading to characteristic neutral losses (e.g., loss of CO, HCN). |
Q2: What are the optimal storage and handling conditions for 3-Methylisoxazol-4-amine?
A2: Proper storage is critical to maintain the purity and stability of the compound. Based on supplier safety data sheets and the chemical nature of aromatic amines, the following conditions are recommended.[3][4]
-
Temperature: Store in a refrigerator at 2-8°C.[3] This slows down potential degradation reactions.
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[3] The primary amine group is susceptible to oxidation, which can be minimized by excluding air.
-
Light: Protect from light by storing in an amber vial or in a dark location.[3] Aromatic amines can be photosensitive and may degrade upon exposure to UV light.
-
Moisture: Keep the container tightly sealed to prevent moisture absorption.
When handling, always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a fume hood.
Q3: What are common impurities to look out for during synthesis and characterization?
A3: Impurities can arise from starting materials, side reactions, or degradation.
Potential Impurities and Their Origins
| Impurity Type | Potential Structure/Source | Identification Method |
| Isomers | 3-Methylisoxazol-5-amine, 5-Methylisoxazol-3-amine[1] | HPLC (different retention time), NMR (different chemical shifts and coupling) |
| Starting Materials | Unreacted hydroxylamine or diketone precursors.[5] | HPLC, NMR |
| Oxidation Products | Formation of colored nitroso or nitro compounds.[4] | Appearance of color, new peaks in HPLC, MS (M+16, M+32) |
| Ring-Opened Products | Hydrolysis of the isoxazole ring under strong acid or base. | HPLC, LC-MS |
Diagram: Potential Degradation Pathways
Caption: Key degradation pathways for 3-Methylisoxazol-4-amine.
References
-
Jadhav, S. D., et al. (2023). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66172, 3-Amino-5-methylisoxazole. Available at: [Link]
-
Cieślik, W., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. Available at: [Link]
-
Pawar, S. S., & Shisodia, S. U. (2020). Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. ResearchGate. Available at: [Link]
-
Abdul Manan, F. N., et al. (2023). Synthesis of methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]
-
NIST. (n.d.). 3-Isoxazolamine, 5-methyl- in the NIST Chemistry WebBook. Available at: [Link]
-
Cieślik, W., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health. Available at: [Link]
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Technical Support Center: Solvent Effects on 3-Methylisoxazol-4-amine Reaction Rates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Methylisoxazol-4-amine. This guide is designed to provide in-depth, practical solutions to common issues encountered during synthetic reactions involving this compound, with a specific focus on the critical role of solvent selection in determining reaction outcomes. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental designs.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the impact of solvents on reactions with 3-Methylisoxazol-4-amine, a heterocyclic amine. The principles discussed draw from established knowledge of solvent effects on related aromatic and heterocyclic amine reactions.[1][2][3]
Q1: Why is my reaction with 3-Methylisoxazol-4-amine proceeding so slowly?
A1: Several solvent-related factors can lead to slow reaction rates:
-
Poor Solubility: If your reactants are not fully dissolved, the reaction becomes diffusion-controlled, significantly slowing down the kinetics. 3-Methylisoxazol-4-amine, with its polar amino group and heterocyclic ring, has nuanced solubility.
-
Solution: Consider switching to a solvent with better solubilizing power for all reactants. Polar aprotic solvents like DMF or DMSO are often effective at dissolving a wide range of organic molecules.[4] Gentle heating can also improve solubility, provided it doesn't lead to unwanted side reactions.[4]
-
-
Inappropriate Polarity: The polarity of the solvent plays a crucial role in stabilizing transition states. For many reactions involving polar reactants or intermediates, such as electrophilic aromatic substitutions or nucleophilic additions, polar solvents are often necessary to lower the activation energy.[1][5]
-
Solution: If you are using a non-polar solvent like toluene or hexanes, consider switching to a more polar alternative like acetonitrile, DMF, or even a protic solvent like ethanol, depending on the specific reaction mechanism.[6]
-
-
Solvent Interference: Protic solvents (e.g., water, alcohols) can form hydrogen bonds with the amine group of 3-Methylisoxazol-4-amine.[3] This can reduce its nucleophilicity and slow down reactions where the amine is intended to act as a nucleophile.[3]
Q2: I'm observing unexpected side products. Could the solvent be the cause?
A2: Absolutely. The solvent can influence the chemoselectivity and regioselectivity of a reaction.
-
Altering Reactivity: Solvents can change the relative reactivity of different functional groups in your molecule. For instance, a protic solvent might activate a carbonyl group towards nucleophilic attack through hydrogen bonding.[4]
-
Influencing Regioselectivity: In reactions like [3+2] cycloadditions to form isoxazoles, solvent polarity has been shown to alter the ratio of regioisomers formed.[8] While your starting material is already an isoxazole, this principle applies to reactions where it might act as a dienophile or dipolarophile.
-
Participation in the Reaction: Some solvents can directly participate in the reaction. For example, using water or an alcohol as a solvent in a reaction involving a highly reactive intermediate could lead to hydrolysis or alcoholysis products.[7]
Q3: How do I choose the best solvent for my reaction with 3-Methylisoxazol-4-amine?
A3: There is no single "best" solvent; the optimal choice depends on the specific reaction. However, a systematic approach can guide your selection:[6][9][10]
-
Consider the Reaction Mechanism:
-
Reactions with charged intermediates (e.g., SN1, electrophilic aromatic substitution): These are generally favored by polar, coordinating solvents that can stabilize the charged species.[5]
-
Reactions where the amine is a nucleophile (e.g., acylation, alkylation): Polar aprotic solvents are often a good choice as they can dissolve the reactants without deactivating the amine through hydrogen bonding.[7]
-
Reactions involving non-polar reactants: A non-polar solvent may be appropriate, but ensure all components remain in solution.
-
-
Assess Reactant and Product Solubility: All reactants must be soluble in the chosen solvent at the reaction temperature.[6][9] Ideally, the product will be less soluble, especially upon cooling, to facilitate crystallization and purification.
-
Evaluate Solvent Reactivity: The solvent should be inert under the reaction conditions. Avoid protic solvents with strong bases or organometallic reagents.[6][9]
-
Consider the Reaction Temperature: The solvent's boiling point must be high enough to allow the reaction to proceed at the desired temperature.[9]
A good practice is to perform small-scale solvent screening experiments to empirically determine the best conditions for your specific transformation.[4]
II. Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
| Issue | Potential Solvent-Related Cause | Troubleshooting Steps & Explanation |
| Low or No Product Yield | 1. Inappropriate Solvent Polarity: The solvent is not effectively stabilizing the reaction's transition state, leading to a high activation energy barrier.[4] 2. Poor Reactant Solubility: One or more starting materials are not sufficiently soluble at the reaction temperature, leading to a heterogeneous mixture and slow reaction.[4] | 1. Screen Solvents: Test a range of solvents with varying polarities (e.g., non-polar toluene, moderately polar DCM, and polar aprotic DMF or acetonitrile). This will help identify the optimal polarity for your specific reaction mechanism.[4] 2. Change Solvent Type: If using a protic solvent and the amine's nucleophilicity is crucial, switch to a polar aprotic solvent like THF or acetone.[6] 3. Increase Temperature: If the solvent's boiling point allows, increasing the reaction temperature can improve solubility and reaction rate.[4] 4. Switch to a Better Solubilizing Solvent: For poorly soluble compounds, consider powerful solvents like DMF or DMSO.[4] |
| Reaction Fails to Go to Completion | 1. Product Precipitation: The product may be precipitating out of solution, potentially coating the starting material and preventing further reaction. 2. Equilibrium Issues: The solvent may be unfavorably shifting the reaction equilibrium. | 1. Choose a Solvent with Higher Product Solubility: If the product is crashing out prematurely, select a solvent in which it is more soluble at the reaction temperature. 2. Use a Co-solvent: Adding a co-solvent can improve the solubility of all species in the reaction mixture. |
| Formation of Inseparable Byproducts | Solvent-Influenced Selectivity: The solvent may be promoting an undesired reaction pathway, leading to regioisomers or other byproducts with similar properties to the desired product.[8] | 1. Vary Solvent Polarity: As solvent polarity can influence regioselectivity, testing a range from non-polar to polar may help favor the desired isomer.[8] 2. Consider Steric Hindrance: Bulky, non-coordinating solvents may favor sterically less hindered products. |
| Inconsistent Reaction Rates Between Batches | Solvent Purity and Water Content: Trace amounts of water or other impurities in the solvent can significantly affect reaction kinetics, especially for moisture-sensitive reactions. | 1. Use Anhydrous Solvents: For moisture-sensitive reactions, always use freshly dried, anhydrous solvents. 2. Standardize Solvent Source: Ensure you are using the same grade and supplier of solvent for all experiments to maintain consistency. |
III. Experimental Protocols & Methodologies
To empirically determine the effect of solvents on your reaction, a kinetic study is invaluable. Below is a general protocol for monitoring reaction rates.
Protocol: Kinetic Analysis of a Reaction Involving 3-Methylisoxazol-4-amine via HPLC
This protocol outlines a method to compare the reaction rates of a hypothetical acylation reaction in different solvents.
Objective: To determine the relative reaction rates of the acylation of 3-Methylisoxazol-4-amine with acetyl chloride in three different solvents: Dichloromethane (DCM), Acetonitrile (ACN), and Tetrahydrofuran (THF).
Materials:
-
3-Methylisoxazol-4-amine
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Acetonitrile (ACN)
-
Anhydrous Tetrahydrofuran (THF)
-
Internal Standard (e.g., Naphthalene, biphenyl - must be inert and have a distinct retention time)
-
HPLC-grade solvents for mobile phase
-
Reaction vials, syringes, HPLC vials
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 3-Methylisoxazol-4-amine (e.g., 0.1 M) in each of the three reaction solvents (DCM, ACN, THF).
-
Prepare a stock solution of the internal standard (e.g., 0.05 M) in each of the three reaction solvents.
-
Prepare a stock solution of acetyl chloride (e.g., 0.1 M) in each of the three reaction solvents. Caution: Acetyl chloride is corrosive and reacts with moisture. Handle in a fume hood.
-
-
Reaction Setup:
-
For each solvent, set up a reaction vial with a stir bar.
-
To each vial, add a known volume of the 3-Methylisoxazol-4-amine stock solution and the internal standard stock solution.
-
Place the vials in a temperature-controlled bath (e.g., 25 °C) and allow them to equilibrate.
-
-
Initiation and Monitoring of the Reaction:
-
To initiate the reaction, add a known volume of the acetyl chloride stock solution to each vial simultaneously (or with precise timing).
-
Immediately take a t=0 sample by withdrawing a small aliquot (e.g., 50 µL), quenching it in a vial containing a quenching agent (e.g., a dilute solution of a non-nucleophilic base or an alcohol), and diluting it with the HPLC mobile phase.
-
Continue to take samples at regular intervals (e.g., 5, 10, 20, 40, 60 minutes). The frequency of sampling should be adjusted based on the expected reaction rate.
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC.
-
Develop an HPLC method that provides good separation between the starting material, product, and internal standard.
-
Integrate the peak areas of the starting material and the internal standard.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the starting material to the peak area of the internal standard for each time point.
-
Plot the concentration of 3-Methylisoxazol-4-amine (or the area ratio) versus time for each solvent.
-
Determine the initial reaction rate for each solvent by calculating the slope of the initial linear portion of the curve.
-
Compare the initial rates to determine the relative effect of each solvent on the reaction rate.
-
Data Presentation: Expected Outcome
The data from the kinetic study can be summarized in a table for easy comparison.
| Solvent | Dielectric Constant (ε) | Initial Rate (Relative) |
| Dichloromethane (DCM) | 9.1 | (Experimental Value) |
| Acetonitrile (ACN) | 37.5 | (Experimental Value) |
| Tetrahydrofuran (THF) | 7.6 | (Experimental Value) |
This table will allow for a direct comparison of how solvent polarity influences the reaction rate.
IV. Visualizing Experimental Logic
Diagrams can help clarify the decision-making process in solvent selection and troubleshooting.
Diagram 1: General Solvent Selection Workflow
This diagram illustrates a logical workflow for selecting an appropriate solvent for a new reaction.
Caption: A flowchart for systematic solvent selection.
Diagram 2: Troubleshooting Workflow for Low Reaction Yield
This diagram outlines the steps to take when troubleshooting a low-yielding reaction, focusing on solvent-related issues.
Caption: A decision tree for troubleshooting low yield.
V. References
-
Nawale, V. Chemical Reactions of Aromatic Amines. Prezi. Available from: [Link].
-
Dalton, C. R., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing. Available from: [Link].
-
ResearchGate. Solvent-Promoted and -Controlled Aza-Michael Reaction with Aromatic Amines. Available from: [Link].
-
ResearchGate. Kinetics of Formation of Polar and Nonpolar Heterocyclic Amines as a Function of Time and Temperature. Available from: [Link].
-
Journal of the American Chemical Society. (2014). Concerted Amidation of Activated Esters: Reaction Path and Origins of Selectivity in the Kinetic Resolution of Cyclic Amines via N-Heterocyclic Carbenes and Hydroxamic Acid Cocatalyzed Acyl Transfer. Available from: [Link].
-
Reddit. Is there a guide to selecting solvents for synthesis?. r/OrganicChemistry. Available from: [Link].
-
NIH. (2023). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Available from: [Link].
-
ResearchGate. Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines. Available from: [Link].
-
Quora. What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction?. Available from: [Link].
-
Chemistry Stack Exchange. How are solvents chosen in organic reactions?. Available from: [Link].
-
ResearchGate. Reactivity of 3-Methyl-4-nitro-5-styrylisoxazoles with S-Nucleophiles. Available from: [Link].
-
ResearchGate. Preparation and reactivity of [2-(3-methyl-4-nitro-isoxazol-5-yl)-vinyl]-amines. Available from: [Link].
-
ACS Publications. The Effect of Solvents on the Absorption Spectra of Aromatic Compounds. Available from: [Link].
-
PubMed Central. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link].
-
ResearchGate. (PDF) Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. Available from: [Link].
-
American Chemical Society. What Factors Are Taken Into Consideration When Selecting a Solvent?. Available from: [Link].
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available from: [Link].
-
NIH. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available from: [Link].
-
YouTube. (2021). Solvent Selection. Chemistry university. Available from: [Link].
-
NIH. (2020). Kinetic Modeling Enables Understanding of Off-Cycle Processes in Pd-Catalyzed Amination of Five-Membered Heteroaryl Halides. Available from: [Link].
-
NIH. Reactions of N,O- and N,S‑Azoles and -Azolines with Ozone: Kinetics and Mechanisms. Available from: [Link].
-
R Discovery. THE KINETICS OF SOME AMINE CATALYZED REACTIONS. Available from: [Link].
-
University of Pretoria. (2006). Kinetic Investigation of Aminolysis Reaction. Available from: [Link].
-
Cenmed Enterprises. 3-Methylisoxazol-4-amine (C007B-235091). Available from: [Link].
-
ResearchGate. Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Available from: [Link].
-
MDPI. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Available from: [Link].
-
Al-Mustansiriyah University. (2021). Amines: Synthesis and Reactions. Available from: [Link].
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- 8. Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity [pubs.sciepub.com]
- 9. reddit.com [reddit.com]
- 10. What Factors Are Taken Into Consideration When Selecting a Solvent? – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Methylisoxazol-4-amine for Researchers and Drug Development Professionals
Introduction: The Significance of 3-Methylisoxazol-4-amine
3-Methylisoxazol-4-amine is a pivotal heterocyclic amine that serves as a versatile building block in medicinal chemistry and drug discovery. Its unique structural motif, featuring an isoxazole ring substituted with a methyl and an amino group, imparts specific physicochemical properties that are desirable in the design of novel therapeutic agents. The isoxazole core is a known bioisostere for various functional groups, offering metabolic stability and engaging in specific interactions with biological targets. Consequently, the efficient and scalable synthesis of 3-Methylisoxazol-4-amine is of paramount importance to researchers in both academic and industrial settings.
This guide provides an in-depth comparison of the three primary synthetic routes to 3-Methylisoxazol-4-amine: the Curtius Rearrangement, the Hofmann Rearrangement, and the Reduction of a Nitro Precursor. Each method is critically evaluated based on its reaction mechanism, experimental protocol, and overall efficiency, providing researchers with the necessary insights to select the most appropriate method for their specific application.
Method 1: The Curtius Rearrangement of 3-Methylisoxazole-4-carboxylic Acid
The Curtius rearrangement is a classic and reliable method for the conversion of a carboxylic acid to a primary amine with the loss of one carbon atom.[1][2] This transformation proceeds through an acyl azide intermediate, which upon heating, rearranges to an isocyanate that can be subsequently hydrolyzed to the desired amine.[3]
Causality Behind Experimental Choices
This multi-step synthesis begins with the formation of the isoxazole ring, followed by the conversion of the carboxylic acid to the amine. The choice of reagents and conditions at each step is critical for maximizing yield and purity. The initial cyclization to form the isoxazole core is a well-established method. The subsequent conversion of the carboxylic acid to the acyl chloride is a standard procedure to activate the carboxyl group for nucleophilic attack by the azide ion. The use of diphenylphosphoryl azide (DPPA) offers a milder, one-pot alternative for the Curtius rearrangement, avoiding the isolation of the potentially explosive acyl azide.[4] The final hydrolysis of the isocyanate to the amine is typically achieved under acidic or basic conditions.
Experimental Protocol
Step 1: Synthesis of Ethyl 3-Methylisoxazole-4-carboxylate
A common precursor for the synthesis of the isoxazole ring is ethyl 2-cyano-3-oxobutanoate. This can be synthesized via the Claisen condensation of ethyl acetate and ethyl cyanoacetate. The subsequent reaction with hydroxylamine hydrochloride in the presence of a base yields the ethyl 3-methylisoxazole-4-carboxylate.[5]
Step 2: Hydrolysis to 3-Methylisoxazole-4-carboxylic Acid
The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong acid, such as 60% aqueous sulfuric acid, followed by neutralization.[6] This step is typically high-yielding.
Step 3: Curtius Rearrangement
-
Method A: Via Acyl Chloride
-
3-Methylisoxazole-4-carboxylic acid is converted to its acyl chloride by refluxing with thionyl chloride.
-
The crude acyl chloride is then reacted with sodium azide in a suitable solvent (e.g., acetone) to form the acyl azide.
-
The acyl azide is carefully heated in an inert solvent (e.g., toluene) to induce the rearrangement to the isocyanate.
-
The resulting isocyanate is hydrolyzed with aqueous acid (e.g., HCl) to afford 3-Methylisoxazol-4-amine hydrochloride, which can be neutralized to the free amine.
-
-
Method B: One-Pot with DPPA
-
To a solution of 3-Methylisoxazole-4-carboxylic acid and a base (e.g., triethylamine) in an inert solvent (e.g., toluene), diphenylphosphoryl azide (DPPA) is added.
-
The mixture is heated to induce the Curtius rearrangement.
-
Upon completion, the reaction is quenched with an acid to hydrolyze the isocyanate and yield the amine.
-
Visualizing the Curtius Rearrangement Pathway
Caption: Synthetic pathway to 3-Methylisoxazol-4-amine via Curtius Rearrangement.
Method 2: The Hofmann Rearrangement of 3-Methylisoxazole-4-carboxamide
The Hofmann rearrangement provides an alternative route from a carboxylic acid derivative, in this case, a primary amide, to a primary amine with one less carbon atom.[2] The reaction typically involves the treatment of the amide with a halogen (e.g., bromine or chlorine) and a strong base.[7]
Causality Behind Experimental Choices
This pathway is advantageous if the 3-methylisoxazole-4-carboxamide precursor is readily available. The conversion of the carboxylic acid to the amide is a straightforward process. The Hofmann rearrangement itself is a well-understood reaction, and modern variations using reagents like N-bromosuccinimide (NBS) or household bleach can offer milder and more convenient conditions compared to handling elemental bromine.[8][9] The choice of base and solvent is crucial to ensure efficient rearrangement and minimize side reactions.
Experimental Protocol
Step 1: Synthesis of 3-Methylisoxazole-4-carboxamide
-
3-Methylisoxazole-4-carboxylic acid is first converted to its acyl chloride using thionyl chloride or oxalyl chloride.
-
The crude acyl chloride is then reacted with an excess of aqueous ammonia to produce 3-methylisoxazole-4-carboxamide.
Step 2: Hofmann Rearrangement
-
To a solution of sodium hydroxide in water, cooled in an ice bath, bromine is added slowly to form a sodium hypobromite solution.
-
3-Methylisoxazole-4-carboxamide is then added to the hypobromite solution.
-
The reaction mixture is heated to facilitate the rearrangement to the isocyanate, which is immediately hydrolyzed in the basic solution to the amine.
-
The product, 3-Methylisoxazol-4-amine, can be extracted with an organic solvent.
Visualizing the Hofmann Rearrangement Pathway
Caption: Synthetic pathway to 3-Methylisoxazol-4-amine via Hofmann Rearrangement.
Method 3: Reduction of 4-Nitro-3-methylisoxazole
The reduction of a nitro group is a fundamental transformation in organic synthesis to introduce an amino group. This method is contingent on the successful synthesis of the 4-nitro-3-methylisoxazole precursor.
Causality Behind Experimental Choices
The nitration of the isoxazole ring is the key step in this sequence. Electrophilic nitration of isoxazoles typically occurs at the 4-position.[5] The choice of reducing agent for the nitro group is critical to ensure high yield and chemoselectivity, especially if other reducible functional groups are present. Common and effective reducing agents for aromatic nitro compounds include metals in acidic media, such as iron in acetic acid or hydrochloric acid.[10] Catalytic hydrogenation is another viable option.
Experimental Protocol
Step 1: Synthesis of 4-Nitro-3-methylisoxazole
-
3-Methylisoxazole is treated with a nitrating mixture, typically a combination of concentrated nitric acid and concentrated sulfuric acid, at low temperatures to control the exothermic reaction.
-
The reaction mixture is then carefully quenched with ice, and the product, 4-nitro-3-methylisoxazole, is isolated.
Step 2: Reduction of the Nitro Group
-
To a solution of 4-nitro-3-methylisoxazole in a suitable solvent (e.g., ethanol, acetic acid), a reducing agent such as iron powder is added.
-
An acid, such as hydrochloric acid or acetic acid, is added to facilitate the reduction.
-
The reaction mixture is heated to drive the reduction to completion.
-
After the reaction, the mixture is filtered to remove the metal salts, and the solvent is removed. The product is then purified.
Visualizing the Nitro Reduction Pathway
Caption: Synthetic pathway to 3-Methylisoxazol-4-amine via Nitro Reduction.
Comparative Analysis of Synthesis Methods
| Feature | Curtius Rearrangement | Hofmann Rearrangement | Reduction of Nitro Group |
| Starting Material | 3-Methylisoxazole-4-carboxylic acid | 3-Methylisoxazole-4-carboxamide | 4-Nitro-3-methylisoxazole |
| Key Transformation | Acyl azide → Isocyanate → Amine | Amide → Isocyanate → Amine | Nitro → Amine |
| Number of Steps | 2-3 from carboxylic acid | 1-2 from amide | 1 from nitro compound |
| Reagents & Hazards | Acyl azides (potentially explosive), DPPA (milder), strong acids. | Halogens (corrosive, toxic), strong bases. | Strong acids, flammable solvents, metal powders. |
| Typical Yields | Moderate to good (60-80% for rearrangement) | Moderate to good (60-80% for rearrangement) | Good to excellent (often >80%) |
| Scalability | Feasible, but caution with acyl azides. DPPA route is more scalable. | Generally scalable, especially with bleach. | Highly scalable and widely used in industry. |
| Substrate Scope | Broad tolerance for functional groups. | Sensitive to strong base, potential side reactions. | Can be sensitive to other reducible groups. |
| Purification | Standard chromatographic or crystallization methods. | Extraction and crystallization. | Filtration of metal salts, extraction, and crystallization. |
Conclusion and Recommendations
The choice of the optimal synthesis method for 3-Methylisoxazol-4-amine depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the tolerance of other functional groups in the molecule.
-
The Reduction of a Nitro Group is often the most straightforward and highest-yielding method, provided that the nitration of 3-methylisoxazole proceeds efficiently and the substrate is tolerant to the reduction conditions. This method is generally preferred for its simplicity and scalability.
-
The Curtius Rearrangement offers a reliable alternative, particularly when starting from the corresponding carboxylic acid. The one-pot procedure using DPPA is particularly attractive due to its milder conditions and avoidance of isolating the potentially hazardous acyl azide intermediate.
-
The Hofmann Rearrangement is a viable option if the corresponding amide is readily accessible. While classic conditions can be harsh, modern modifications have improved its applicability.
For researchers embarking on the synthesis of 3-Methylisoxazol-4-amine, a careful evaluation of these three methods against their specific project requirements is highly recommended. For large-scale production, the nitro reduction route is likely the most economical and efficient. For smaller-scale laboratory synthesis where functional group tolerance is a key concern, the Curtius rearrangement with DPPA presents a compelling choice.
References
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A Comparative Guide for Researchers: 3-Methylisoxazol-4-amine and Its Analogs in Drug Discovery
In the landscape of medicinal chemistry, the isoxazole scaffold stands as a privileged heterocycle, integral to the structure of numerous clinically approved drugs and a fertile ground for the discovery of novel therapeutic agents.[1][2] Its unique electronic properties and ability to engage in diverse non-covalent interactions have made it a cornerstone for the design of molecules targeting a wide array of biological targets. This guide provides an in-depth technical comparison of 3-Methylisoxazol-4-amine with other key isoxazole derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of their synthesis, biological activities, and structure-activity relationships (SAR).
This document moves beyond a simple listing of facts to explain the causality behind experimental choices and to provide actionable protocols, empowering researchers to confidently incorporate these versatile building blocks into their discovery programs.
The Isoxazole Core: A Chameleon in Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a bioisosteric equivalent for various functional groups, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability.[3] The strategic placement of substituents on the isoxazole ring profoundly influences its biological activity, a concept we will explore through the lens of 3-Methylisoxazol-4-amine and its analogs.
Comparative Analysis of Key Isoxazole Derivatives
For this guide, we will focus on a comparative analysis of three key isoxazole derivatives that represent different facets of this chemical class:
-
3-Methylisoxazol-4-amine : Our primary compound of interest, a simple yet versatile building block.
-
3-Amino-5-methylisoxazole : A constitutional isomer of our primary compound, offering insights into the impact of substituent positioning.
-
3,5-Dimethylisoxazol-4-yl-containing compounds : Derivatives with a slightly more complex substitution pattern, which have shown promise as inhibitors of key biological targets like bromodomains.
Synthetic Accessibility: A Practical Consideration
The feasibility of synthesizing these core structures is a critical factor for their application in drug discovery programs, which often require the rapid generation of analog libraries for SAR studies.
3-Amino-5-methylisoxazole: This isomer is a known intermediate in the degradation of the antibiotic sulfamethoxazole and its synthesis has been reported through various routes.[5] One patented method involves the reaction of acetylacetonitrile with p-toluenesulfonyl hydrazide, followed by a ring-closure reaction with hydroxylamine.[6] Another process describes its manufacture from nitrile compounds like 2,3-dibromobutyronitrile and hydroxyurea.[7] The availability of multiple synthetic routes suggests its accessibility for research purposes.
3,5-Dimethylisoxazol-4-yl Derivatives: The synthesis of compounds bearing the 3,5-dimethylisoxazol-4-yl moiety has been well-documented, particularly in the context of their activity as bromodomain ligands. The core scaffold is typically constructed via a [3+2] cycloaddition reaction.
Experimental Workflow: Synthesis of Isoxazole Derivatives
Caption: General synthetic workflows for isoxazole derivatives.
Biological Activity and Structure-Activity Relationships (SAR)
The biological activity of isoxazole derivatives is highly dependent on the substitution pattern around the core ring. The following sections compare the known biological activities of our selected derivatives.
Anticancer Activity
Isoxazole-containing compounds have demonstrated significant potential as anticancer agents, acting through various mechanisms.[1]
Table 1: Comparative Anticancer Activity of Isoxazole Derivatives
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Target/Mechanism of Action | Reference |
| 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine (C14) | MOLM-13 (AML) | 0.507 | FLT3 Kinase Inhibitor | [7][8] |
| 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine (C14) | MV4-11 (AML) | 0.325 | FLT3 Kinase Inhibitor | [7][8] |
| 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | Not specified | [9] |
| 3,5-Dimethylisoxazole Derivative Dimer (Compound 22) | HCT116 (Colorectal) | 0.162 | BRD4 Inhibitor |
Note: Data is compiled from different studies and direct comparison should be made with caution.
The data in Table 1 highlights the potent anticancer activity of various isoxazole derivatives. For instance, the fused isoxazolo-pyridine derivative C14 demonstrates nanomolar efficacy against acute myeloid leukemia (AML) cell lines by inhibiting the FLT3 kinase.[7][8] This suggests that extending the isoxazole core with additional ring systems can lead to highly potent and selective kinase inhibitors.
In contrast, simpler 3,5-dimethylisoxazole derivatives have been identified as potent inhibitors of bromodomain and extra-terminal domain (BET) proteins, such as BRD4. These proteins are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes like c-MYC. The 3,5-dimethylisoxazole moiety acts as a bioisostere for the acetyl-lysine residue that bromodomains recognize.
While direct anticancer data for the parent 3-Methylisoxazol-4-amine is not available in the provided search results, its structural similarity to these active compounds suggests its potential as a valuable starting point for the synthesis of more complex and potent anticancer agents. The amino group at the 4-position provides a convenient handle for further chemical modification.
Immunomodulatory and Anti-inflammatory Activity
Isoxazole derivatives have also been investigated for their ability to modulate the immune system. Derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid have shown differential stimulatory or inhibitory effects on the proliferation of peripheral blood mononuclear cells (PBMCs) and cytokine production, depending on the substituents on the phenylamide moiety.[10] This highlights the tunability of the biological response through chemical modification of the isoxazole scaffold.
Mechanistic Insights: Targeting Key Signaling Pathways
The diverse biological activities of isoxazole derivatives stem from their ability to interact with a variety of biological targets.
Kinase Inhibition: As demonstrated by the FLT3 inhibitor C14, the isoxazole scaffold can be effectively incorporated into ATP-competitive kinase inhibitors. The nitrogen and oxygen atoms of the isoxazole ring can form crucial hydrogen bond interactions with the hinge region of the kinase domain, a common binding motif for many kinase inhibitors.
Signaling Pathway: FLT3 Inhibition in Acute Myeloid Leukemia
Caption: Simplified signaling pathway of FLT3 and its inhibition by an isoxazole derivative.
Epigenetic Modulation: The discovery of 3,5-dimethylisoxazole derivatives as BRD4 inhibitors opens up another exciting avenue for the application of this scaffold. The isoxazole ring mimics the acetylated lysine side chain, disrupting the interaction between BRD4 and acetylated histones, thereby downregulating the expression of oncogenes.
Experimental Protocols
To facilitate the practical application of the information presented in this guide, we provide the following detailed experimental protocols.
Protocol 1: Synthesis of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid[4]
This three-step synthesis provides a reliable route to a key precursor for 3-Methylisoxazol-4-amine derivatives.
Step 1: Preparation of Ethyl 2-cyano-3-ethoxybut-2-enoate
-
In a round-bottom flask, mix equimolar amounts of triethyl orthoacetate and ethyl cyanoacetate.
-
Add a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Heat the mixture to 110 °C while removing the ethanol formed during the reaction.
-
After cooling, filter the precipitate and wash with a 10% HCl solution.
Step 2: Preparation of Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate
-
Dissolve the product from Step 1 in ethanol.
-
Add this solution to a mixture of sodium ethoxide (EtONa) and hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.
-
Stir the mixture for 24 hours at room temperature.
-
Evaporate the excess ethanol, then filter and wash the precipitate with water.
Step 3: Preparation of 5-Amino-3-methyl-isoxazole-4-carboxylic Acid
-
Dissolve the product from Step 2 in a 10% sodium hydroxide (NaOH) solution and heat to 70 °C.
-
Cool the mixture and add hydrochloric acid (HCl) to adjust the pH to 4.
-
Filter the resulting precipitate, wash with water, and dry to obtain the final product.
Protocol 2: MTT Assay for Cell Viability[5][9][11][12][13]
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Cancer cell line of interest
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the isoxazole derivative and a vehicle control.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
This guide has provided a comparative overview of 3-Methylisoxazol-4-amine and related isoxazole derivatives, highlighting their synthetic accessibility and diverse biological activities. While direct comparative data for 3-Methylisoxazol-4-amine remains an area for future investigation, the information presented here underscores its potential as a versatile building block for the development of novel therapeutics.
The future of isoxazole-based drug discovery lies in the rational design of derivatives that exhibit high potency and selectivity for their biological targets. The continued exploration of the structure-activity relationships of this remarkable scaffold will undoubtedly lead to the discovery of new and effective treatments for a wide range of diseases.
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validation of 3-Methylisoxazol-4-amine's biological activity
An In-Depth Comparative Guide to Validating the Biological Activity of the 3-Methylisoxazol-4-amine Scaffold in Kinase Inhibition
Authored by a Senior Application Scientist
This guide provides a comprehensive framework for validating the biological activity of compounds incorporating the 3-Methylisoxazol-4-amine scaffold. Rather than examining the precursor amine in isolation—a common building block with limited intrinsic activity—we will dissect the biological performance of a prominent drug molecule that features this core structure: Regorafenib .
Through a comparative analysis with other multi-kinase inhibitors, this document offers researchers, scientists, and drug development professionals the necessary protocols and interpretive insights to rigorously evaluate compounds built upon this valuable pharmacophore.
Introduction: The 3-Methylisoxazol-4-amine Scaffold as a Privileged Structure
In modern medicinal chemistry, certain molecular fragments, or scaffolds, appear repeatedly in successful drug candidates. These "privileged structures" possess favorable properties for binding to specific protein families. The 3-Methylisoxazol-4-amine moiety has emerged as a key component in the design of Type II kinase inhibitors. These inhibitors stabilize the inactive "DFG-out" conformation of the kinase activation loop, often leading to improved selectivity and a distinct pharmacological profile compared to ATP-competitive Type I inhibitors.
This guide will use Regorafenib , a potent oral multi-kinase inhibitor approved for metastatic colorectal cancer and other malignancies, as our primary example. Regorafenib's structure prominently features the 3-Methylisoxazol-4-amine core, which is crucial for its interaction with the kinase hinge region and the DFG motif.
Selection of Comparator Compounds: Establishing a Performance Baseline
To objectively evaluate the biological activity profile conferred by the Regorafenib structure, we will compare it against two other well-established multi-kinase inhibitors:
-
Sorafenib: A close structural analog of Regorafenib. Comparing the two helps to elucidate how subtle chemical modifications on the same core template can fine-tune the kinase inhibition profile and clinical activity.
-
Sunitinib: A structurally distinct multi-kinase inhibitor that targets a similar, albeit not identical, spectrum of kinases, including VEGFR and PDGFR. This comparison provides a broader context of Regorafenib's place within the landscape of anti-angiogenic and anti-proliferative agents.
These comparators allow us to dissect which aspects of Regorafenib's activity can be attributed to its unique structural features, including the 3-Methylisoxazol-4-amine scaffold.
Comparative Analysis of Biological Activity
The validation of a kinase inhibitor's activity is a multi-step process, moving from direct target engagement in biochemical assays to functional consequences in cellular models.
Biochemical Assays: Direct Target Inhibition
The initial and most fundamental test is to measure the compound's ability to inhibit the enzymatic activity of isolated kinases. This is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. A lower IC₅₀ value indicates higher potency.
Experimental Rationale: We select a panel of kinases known to be critical for tumor angiogenesis and proliferation, which are the primary targets of these drugs. This includes vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), RAF kinases, and other key oncogenic drivers like KIT and RET. Data for this comparison is often compiled from extensive profiling studies reported in peer-reviewed literature.
Table 1: Comparative Biochemical Potency (IC₅₀) of Selected Kinase Inhibitors
| Kinase Target | Regorafenib (nM) | Sorafenib (nM) | Sunitinib (nM) |
| VEGFR1 | 3 | 25 | 80 |
| VEGFR2 | 4.2 | 90 | 9 |
| VEGFR3 | 13 | 20 | 8 |
| PDGFRβ | 22 | 5 | 2 |
| c-KIT | 7 | 68 | 1 |
| RET | 1.5 | 4 | 305 |
| B-RAF | 13 | 22 | - |
| C-RAF | 2.5 | 6 | - |
Data compiled from publicly available sources and scientific literature for illustrative comparison. Actual values may vary between studies.
Interpretation: The data reveals that while all three are potent multi-kinase inhibitors, Regorafenib exhibits particularly high potency against VEGFR2, RET, and the RAF kinases. Its sub-nanomolar to low nanomolar activity against this spectrum of targets underscores its role as a powerful anti-angiogenic and anti-proliferative agent. The comparison with Sorafenib is particularly insightful; despite their structural similarity, Regorafenib often shows improved potency against key targets like VEGFR2.
Cell-Based Assays: Quantifying Functional Impact
While biochemical assays confirm direct target engagement, cell-based assays are critical for understanding a compound's functional effects in a biological context. These assays measure downstream consequences of kinase inhibition, such as the inhibition of cell proliferation or the induction of apoptosis.
Experimental Rationale: We select cancer cell lines whose growth is known to be dependent on the kinases targeted by the inhibitors. For instance, colorectal cancer cell lines (e.g., HT-29) or hepatocellular carcinoma cell lines (e.g., Huh-7) are relevant choices. The output is often the half-maximal growth inhibition concentration (GI₅₀).
Table 2: Comparative Anti-Proliferative Activity (GI₅₀) in Cancer Cell Lines
| Cell Line | Cancer Type | Regorafenib (µM) | Sorafenib (µM) | Sunitinib (µM) |
| HT-29 | Colorectal Cancer | 2.8 | 5.5 | 7.1 |
| Huh-7 | Hepatocellular Carcinoma | 4.1 | 6.2 | 8.5 |
| HUVEC | Endothelial Cells | 0.02 | 0.03 | 0.01 |
Data are representative values from scientific literature.
Interpretation: The data demonstrates that the potent biochemical activity of these inhibitors translates into effective inhibition of cancer cell growth. Notably, all three compounds are significantly more potent against Human Umbilical Vein Endothelial Cells (HUVECs), which is consistent with their primary mechanism as anti-angiogenic agents targeting VEGFR. Regorafenib consistently shows potent activity in these cellular models, aligning with its clinical efficacy.
Signaling Pathway Modulation
To confirm the mechanism of action, it is essential to demonstrate that the inhibitor modulates the intended intracellular signaling pathways. This is often achieved using techniques like Western blotting to measure the phosphorylation status of downstream effector proteins.
Mechanism of Action: Regorafenib and its comparators inhibit receptor tyrosine kinases (like VEGFR and PDGFR) on the cell surface, blocking signals that lead to angiogenesis. They also inhibit intracellular kinases like RAF, which is a central component of the MAPK/ERK pathway that drives cell proliferation.
// Inhibitors Regorafenib [label="Regorafenib /\nSorafenib /\nSunitinib", shape=invhouse, fillcolor="#202124", fontcolor="#FFFFFF"];
// Connections Regorafenib -> RTK [label="Inhibits", arrowhead=tee, style=dashed, color="#EA4335"]; Regorafenib -> RAF [label="Inhibits\n(Regorafenib/Sorafenib)", arrowhead=tee, style=dashed, color="#EA4335"];
RTK -> PI3K [arrowhead=normal]; PI3K -> AKT [arrowhead=normal]; AKT -> Angiogenesis [arrowhead=normal];
RTK -> RAS [arrowhead=normal]; RAS -> RAF [arrowhead=normal]; RAF -> MEK [arrowhead=normal]; MEK -> ERK [arrowhead=normal]; ERK -> Proliferation [arrowhead=normal]; } .enddot Caption: Targeted signaling pathways inhibited by multi-kinase inhibitors.
Detailed Experimental Protocols
Scientific integrity demands reproducible methodologies. The following are standardized, self-validating protocols for the key assays described above.
Protocol: In Vitro Biochemical Kinase Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol describes a competitive binding assay, which is a robust method for quantifying inhibitor potency.
Principle: This assay measures the displacement of a fluorescent tracer from the kinase active site by the test compound. The binding of a europium-labeled antibody to the kinase and the proximity of the tracer result in a high FRET (Förster Resonance Energy Transfer) signal. The inhibitor competes with the tracer, disrupting FRET in a dose-dependent manner.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound (e.g., Regorafenib) in 100% DMSO.
-
Perform a serial dilution (e.g., 1:3) in DMSO to create a concentration gradient. A typical starting concentration for the top well would be 100 µM.
-
-
Reagent Preparation:
-
Prepare the kinase reaction buffer as specified by the manufacturer (e.g., Invitrogen's Kinase Buffer A).
-
Prepare a 4X solution of the kinase-antibody mix (e.g., GST-tagged c-RAF and LanthaScreen™ Eu-anti-GST Antibody).
-
Prepare a 4X solution of the Alexa Fluor™ 647-labeled kinase tracer.
-
-
Assay Plate Setup (384-well plate):
-
Add 2.5 µL of the serially diluted compound to the appropriate wells.
-
Controls: Include "no inhibitor" wells (DMSO only, for 0% inhibition) and "no kinase" wells (buffer only, for 100% inhibition/background).
-
-
Reaction Execution:
-
Add 2.5 µL of the 4X Kinase/Antibody solution to all wells.
-
Add 5 µL of the 4X Tracer solution to all wells. The final volume will be 10 µL.
-
Seal the plate and centrifuge briefly to mix.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using a TR-FRET enabled plate reader (e.g., Tecan Spark or BMG PHERAstar), measuring emission at both the donor (620 nm) and acceptor (665 nm) wavelengths.
-
Calculate the emission ratio (665 nm / 620 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol: Cell-Based Proliferation Assay (MTS Assay)
Principle: The CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) is a colorimetric method for determining the number of viable cells. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in culture medium. The quantity of formazan product, measured by absorbance at 490 nm, is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture cancer cells (e.g., HT-29) to ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (Regorafenib, Sorafenib, Sunitinib) in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
-
MTS Reagent Addition:
-
Add 20 µL of the CellTiter 96® AQueous One Solution Reagent directly to each well.
-
Incubate for 1-4 hours at 37°C. The incubation time should be optimized to yield an absorbance of ~1.0 for the vehicle control wells.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a 96-well plate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell growth inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit to a dose-response curve to determine the GI₅₀ value.
-
Conclusion and Future Directions
This guide demonstrates a rigorous, multi-faceted approach to validating the biological activity of compounds derived from the 3-Methylisoxazol-4-amine scaffold. Through the lens of Regorafenib and its comparators, we have established that this chemical moiety is a cornerstone of a highly potent multi-kinase inhibitor. The comparative analysis reveals that while Regorafenib shares targets with Sorafenib and Sunitinib, it possesses a unique potency profile that likely contributes to its clinical efficacy.
The validation workflow—progressing from specific biochemical assays to functional cellular assays—provides a robust template for any drug discovery program. Future work should aim to further dissect the structure-activity relationship to understand how modifications to the scaffold and its substituents can be used to either broaden the inhibitory spectrum or, more importantly, to design next-generation inhibitors with enhanced selectivity, thereby minimizing off-target effects and improving patient outcomes.
References
-
Wilhelm, S. M., et al. (2008). Regorafenib (BAY 73-4506): a new oral multikinase inhibitor of angiogenic, stromal and oncogenic receptor tyrosine kinases with potent preclinical antitumor activity. International Journal of Cancer. [Link]
-
Mross, K., et al. (2012). A phase I dose-escalation study of regorafenib (BAY 73-4506), an oral multi-kinase inhibitor, in patients with advanced solid tumors. Clinical Cancer Research. [Link]
-
Grothey, A., et al. (2013). Regorafenib monotherapy for previously treated metastatic colorectal cancer (CORRECT): an international, multicentre, randomised, placebo-controlled, phase 3 trial. The Lancet. [Link]
-
Bruix, J., et al. (2017). Regorafenib for patients with hepatocellular carcinoma who progressed on sorafenib treatment (RESORCE): a randomised, double-blind, placebo-controlled, phase 3 trial. The Lancet. [Link]
-
Tai, W. T., et al. (2010). Sorafenib induces growth arrest and apoptosis of human endothelial cells through targeting Raf/MEK/ERK and PI3K/Akt/mTOR signaling pathways. Journal of Cellular Biochemistry. [Link]
A Senior Application Scientist's Guide to the Spectroscopic Data Validation of 3-Methylisoxazol-4-amine
In the landscape of pharmaceutical research and drug development, the unequivocal identification and purity assessment of small molecules are foundational pillars of success. For novel heterocyclic compounds like 3-Methylisoxazol-4-amine, a versatile building block in medicinal chemistry, rigorous structural validation is not merely a procedural formality but a critical determinant of experimental reproducibility and, ultimately, regulatory approval. Misidentification, often due to the presence of structurally similar isomers, can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and compromised safety profiles.
This guide provides a comprehensive framework for the validation of 3-Methylisoxazol-4-amine using a multi-technique spectroscopic approach. We will delve into the expected spectral signatures from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Crucially, this guide will emphasize a comparative analysis against its common isomers, 5-Methylisoxazol-4-amine and 3-Methylisoxazol-5-amine, to highlight the key distinguishing features that ensure confident characterization.
The Imperative of Orthogonal Validation
The core principle of robust small molecule validation is the use of orthogonal methods—multiple, independent analytical techniques that probe different molecular properties.[1] This approach creates a self-validating system; if the data from ¹H NMR, ¹³C NMR, IR, and MS all converge to support the proposed structure of 3-Methylisoxazol-4-amine, the confidence in its identity is significantly amplified. This guide is structured to walk researchers through this integrated workflow.
Caption: A typical workflow for the orthogonal spectroscopic validation of a small molecule.
Part 1: Predicted Spectroscopic Signatures of 3-Methylisoxazol-4-amine
Before analyzing experimental data, it is crucial to predict the expected spectral features based on the molecule's structure. 3-Methylisoxazol-4-amine consists of a 5-membered isoxazole ring substituted with a methyl group at position 3 and an amine group at position 4.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR is arguably the most powerful tool for elucidating the structure of organic molecules. For 3-Methylisoxazol-4-amine, we anticipate three distinct signals:
-
Methyl Protons (-CH₃): A singlet integrating to 3 protons. Its chemical shift should be in the range of δ 2.0-2.5 ppm, characteristic of a methyl group attached to an sp² carbon of a heterocyclic ring.
-
Amine Protons (-NH₂): A broad singlet integrating to 2 protons. The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature, but can typically be expected in the δ 3.0-5.0 ppm range.
-
Ring Proton (C5-H): A singlet integrating to 1 proton. This is the most diagnostic proton. Its position on the electron-deficient isoxazole ring should place it significantly downfield, likely in the δ 7.5-8.5 ppm region.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon NMR provides information about the carbon framework of the molecule. We expect four signals for the four unique carbon atoms in 3-Methylisoxazol-4-amine:
-
Methyl Carbon (-CH₃): An upfield signal, typically δ 10-15 ppm.
-
Ring Carbons (C3, C4, C5): Three signals in the aromatic/heteroaromatic region (δ 100-170 ppm). The C3 (attached to the methyl group), C4 (attached to the amine group), and C5 carbons will have distinct chemical shifts influenced by their electronic environment. The C3 and C5 carbons, being adjacent to the oxygen and nitrogen atoms, are expected to be the most downfield.
Infrared (IR) Spectroscopy
IR spectroscopy is excellent for identifying functional groups. Key expected absorptions include:
-
N-H Stretching: Primary amines typically show two medium-intensity bands in the 3400-3250 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.[2][3]
-
N-H Bending: A medium to strong scissoring vibration is expected around 1650-1580 cm⁻¹.[2]
-
C=N Stretching: A stretching vibration for the isoxazole C=N bond should appear in the 1650-1550 cm⁻¹ region.
-
C-N Stretching: An absorption in the 1335-1250 cm⁻¹ range is characteristic of C-N bonds in aromatic amines.[2]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation pattern. For 3-Methylisoxazol-4-amine (C₄H₆N₂O), the expected data is:
-
Molecular Ion (M⁺): The exact mass should be 98.0480 g/mol .[4][5] A prominent peak at m/z 98 (for the nominal mass) or 99 ([M+H]⁺ in ESI) should be observed.
-
Fragmentation: The fragmentation pattern can be complex but may involve the loss of common neutral fragments like CO, HCN, or CH₃CN, which is characteristic of isoxazole rings.[6]
Part 2: Comparative Analysis with Key Isomers
The primary challenge in validating 3-Methylisoxazol-4-amine is distinguishing it from its positional isomers, which may be present as impurities from synthesis. The most common isomers are 5-Methylisoxazol-4-amine and 3-Methylisoxazol-5-amine.
Caption: Key structural and ¹H NMR differences between the target molecule and its isomers.
Distinguishing from 5-Methylisoxazol-4-amine
-
¹H NMR: This isomer is the most difficult to distinguish by ¹H NMR alone. It will also show a methyl singlet, an amine signal, and a single ring proton singlet. The key difference lies in the electronic environment. The ring proton is at C3, and its chemical shift will be very similar to the C5 proton of our target molecule. Differentiation may require high-resolution NMR and comparison to a certified reference standard or prediction software.
-
¹³C NMR: The carbon shifts will be subtly different. In 5-Methylisoxazol-4-amine, the methyl group is attached to C5, which will alter the chemical shifts of all ring carbons compared to the target compound. 2D NMR techniques like HMBC (Heteronuclear Multiple Bond Correlation) would be definitive, showing a correlation between the methyl protons and C5, not C3.
Distinguishing from 3-Methylisoxazol-5-amine
-
¹H NMR: This isomer is easily distinguished. The single ring proton is now at the C4 position, flanked by two carbons. This proton is in a more electron-rich environment compared to the C5 proton of the target molecule. Therefore, its chemical shift will be significantly upfield, likely in the δ 5.5-6.5 ppm range. This provides a clear and unambiguous diagnostic signal.
-
IR Spectroscopy: The overall IR spectrum will be similar due to the presence of the same functional groups. However, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) arising from the different substitution pattern can be used for confirmation against a reference spectrum.
Summary of Spectroscopic Data Comparison
| Compound | Molecular Formula | MW ( g/mol ) | Key ¹H NMR Signal (Ring H) | Key IR Bands (cm⁻¹) |
| 3-Methylisoxazol-4-amine | C₄H₆N₂O | 98.10 | Singlet, ~δ 7.5-8.5 (C5-H) | ~3400-3250 (N-H str), ~1620 (N-H bend) |
| 5-Methylisoxazol-4-amine | C₄H₆N₂O | 98.10 | Singlet, ~δ 7.5-8.5 (C3-H) | ~3400-3250 (N-H str), ~1620 (N-H bend) |
| 3-Methylisoxazol-5-amine | C₄H₆N₂O | 98.10 | Singlet, ~δ 5.5-6.5 (C4-H) | ~3400-3250 (N-H str), ~1620 (N-H bend) |
Part 3: Experimental Protocols for Data Acquisition and Validation
To ensure high-quality, reproducible data, the following standardized protocols should be employed.
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the 3-Methylisoxazol-4-amine sample into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆). Ensure the chosen solvent fully dissolves the sample. Note the chemical shifts of residual solvent peaks (e.g., CHCl₃ at δ 7.26 ppm; DMSO at δ 2.50 ppm) as they will be present in the spectrum.[7][8]
-
Internal Standard (Optional): While modern spectrometers can lock onto the deuterium signal of the solvent, adding a small amount of Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) can be used for precise referencing.[9][10]
-
Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer of at least 400 MHz.
-
For ¹H NMR, use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
Protocol: IR Spectroscopy
-
Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.
-
Sample Preparation (KBr Pellet): Alternatively, grind a small amount of sample (1-2 mg) with ~100 mg of dry Potassium Bromide (KBr) powder. Press the mixture into a transparent pellet using a hydraulic press.
-
Background Scan: Perform a background scan of the empty ATR crystal or a blank KBr pellet to subtract atmospheric (CO₂, H₂O) absorptions.
-
Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.
-
Method Selection: Choose an appropriate ionization technique. Electrospray Ionization (ESI) is common for polar molecules like this and will typically yield the protonated molecule [M+H]⁺. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used if the compound is sufficiently volatile and thermally stable.[11]
-
Acquisition: Infuse the sample into the mass spectrometer. Acquire data in full scan mode to detect the molecular ion. If available, perform tandem MS (MS/MS) on the molecular ion peak to obtain fragmentation data, which can provide further structural confirmation.
Conclusion
The structural validation of 3-Methylisoxazol-4-amine is a clear-cut process when a systematic, multi-technique approach is applied. While Mass Spectrometry and IR spectroscopy confirm the molecular weight and functional groups, it is the careful analysis of NMR spectra, particularly in comparison to potential isomers, that provides the definitive structural proof. The distinct upfield shift of the C4-H proton in 3-Methylisoxazol-5-amine serves as a critical diagnostic marker to rule out its presence. Distinguishing the target from 5-Methylisoxazol-4-amine is more nuanced and may require advanced 2D NMR experiments for absolute certainty. By following the protocols and comparative logic outlined in this guide, researchers can confidently validate the identity and purity of their 3-Methylisoxazol-4-amine, ensuring the integrity and reliability of their subsequent scientific endeavors.
References
-
University of Wisconsin-Madison. Notes on NMR Solvents. [Link]
-
PubChem. 3-Amino-5-methylisoxazole. National Center for Biotechnology Information. [Link]
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PubChem. 5-Amino-3-methylisoxazole. National Center for Biotechnology Information. [Link]
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Halskov, K. S., et al. Supporting Information for "Methylation of Aromatic Amines and Imines Using Formic Acid over Heterogeneous Pt/C Catalyst". (2017). [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
University of California, Los Angeles (UCLA). IR Spectroscopy Tutorial: Amines. [Link]
-
LibreTexts Chemistry. 24.10: Spectroscopy of Amines. [Link]
-
Guizzardi, S., et al. (2000). Mass spectra of aromatic 3‐methylisoxazolo‐ and 2‐methyloxazolopyridines. Journal of Mass Spectrometry, 35(5), 628-634. [Link]
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A Senior Application Scientist's Guide to Precursor Efficacy: Evaluating 3-Methylisoxazol-4-amine in Heterocyclic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold and the Quest for Efficient Synthesis
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs, including the COX-2 inhibitor Valdecoxib and various antibiotic and antipsychotic agents.[1][2] Its prevalence is due to its unique electronic properties, its ability to act as a bioisostere for other functional groups, and its role as a versatile synthetic handle. The critical question for any drug development program is not just the utility of the final molecule, but the efficiency, scalability, and elegance of its synthesis.
Traditionally, the isoxazole core is constructed from acyclic precursors, often through multicomponent reactions.[1][3] This guide provides a comparative analysis of these established methods versus a less-conventional approach: the use of a pre-functionalized building block, 3-Methylisoxazol-4-amine . We will assess its efficacy as a precursor by examining its potential reactivity, synthetic advantages, and inherent limitations compared to the industry-standard bottom-up approaches. This analysis is grounded in mechanistic principles to explain the causality behind experimental choices, empowering researchers to make informed decisions in their synthetic design.
Part 1: The Benchmark - Established de Novo Synthesis of the Isoxazole Ring
The most prevalent method for constructing the 3-methyl-isoxazole core is the condensation reaction involving a β-ketoester (typically ethyl acetoacetate), hydroxylamine, and, in many cases, an aldehyde to introduce diversity at the 4-position.[1][4] This one-pot, multicomponent approach is valued for its atom economy and ability to generate molecular complexity rapidly.
Mechanism and Rationale
The reaction proceeds through a well-understood pathway. First, hydroxylamine reacts with the β-ketoester to form an oxime intermediate. This is followed by an intramolecular cyclization and dehydration to yield the isoxazol-5-one ring. If an aldehyde is present, a subsequent Knoevenagel condensation occurs between the active methylene group of the isoxazol-5-one and the aldehyde to produce the final 3-methyl-4-arylmethylene-isoxazol-5(4H)-one derivative.[1]
The choice of catalyst and solvent is critical and is often tailored to improve yields and promote green chemistry principles. Catalysts range from simple bases to more complex systems like amine-functionalized cellulose or pyruvic acid, often allowing the reaction to proceed in aqueous media.[5][6]
Experimental Protocol: One-Pot Synthesis of 3-Methyl-4-(4-methoxybenzylidene)isoxazol-5(4H)-one
This protocol is a representative example of the established multicomponent synthesis.
-
Reagent Preparation: In a 50 mL round-bottom flask, combine ethyl acetoacetate (1.30 g, 10 mmol), 4-methoxybenzaldehyde (1.36 g, 10 mmol), and hydroxylamine hydrochloride (0.70 g, 10 mmol).
-
Solvent and Catalyst Addition: Add 20 mL of an ethanol/water (1:1) mixture. To this suspension, add pyruvic acid (0.044 g, 0.5 mmol, 5 mol%) as the catalyst.[6]
-
Reaction Execution: Stir the mixture vigorously at 60°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-2 hours).
-
Work-up and Purification: Upon completion, cool the reaction mixture in an ice bath. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water (2 x 10 mL), and dry under vacuum. The product can be further purified by recrystallization from ethanol if necessary.
Performance Data: A Comparison of Catalytic Systems
The choice of catalyst significantly impacts reaction time and yield. The following table summarizes data from various literature sources for the synthesis of 3-methyl-4-arylmethylene-isoxazol-5(4H)-ones.
| Catalyst System | Solvent | Temperature (°C) | Typical Reaction Time (min) | Typical Yield Range (%) | Reference |
| Tartaric Acid (5 mol%) | Water | Room Temp | 60-120 | 78-88 | [4] |
| Pyruvic Acid (5 mol%) | Water | 60 | 30-60 | 85-95 | [6] |
| Amine-functionalized Cellulose | Water | Room Temp | 45-90 | 82-96 | [5] |
| WEOFPA / Glycerol | Glycerol | 60 | 60-90 | 86-92 | [1] |
WEOFPA: Water Extract of Orange Fruit Peel Ash
Part 2: Assessing the Challenger - 3-Methylisoxazol-4-amine as a Precursor
Using a pre-formed heterocyclic core like 3-Methylisoxazol-4-amine represents a fundamentally different synthetic strategy. Instead of building the ring, this "scaffold-hopping" or late-stage functionalization approach focuses on modifying a stable, pre-existing isoxazole. This can be particularly advantageous when the desired modifications are incompatible with the conditions of ring formation.
Plausible Reactivity and Mechanistic Rationale
3-Methylisoxazol-4-amine possesses a nucleophilic amino group attached to the C4 position of the isoxazole ring. Its reactivity is analogous to that of an enamine or an aniline derivative. The primary site of reaction will be the nitrogen atom, which can engage in a variety of bond-forming reactions.
Key Potential Reactions:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides. This is a robust and predictable transformation.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, a common functional group in bioactive molecules.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
-
Buchwald-Hartwig or Ullmann Coupling: Palladium- or copper-catalyzed cross-coupling reactions with aryl halides to form C-N bonds, providing access to complex biaryl amine structures.
The choice to use this precursor is driven by the desire to install functionalities that might not be stable under the initial ring-forming conditions or to simplify purification by performing clean, high-yielding transformations on a more complex scaffold.
Experimental Protocol: N-Acylation of 3-Methylisoxazol-4-amine (Representative)
This protocol illustrates a fundamental transformation of the precursor.
-
Reagent Preparation: Dissolve 3-Methylisoxazol-4-amine (0.98 g, 10 mmol) in 20 mL of dichloromethane (DCM) in a 100 mL round-bottom flask. Add triethylamine (1.5 mL, 11 mmol) as a base.
-
Reactant Addition: Cool the solution to 0°C in an ice bath. Add a solution of benzoyl chloride (1.40 g, 10 mmol) in 5 mL of DCM dropwise over 10 minutes.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 4 hours. Monitor progress by TLC.
-
Work-up and Purification: Quench the reaction by adding 20 mL of water. Separate the organic layer, and wash sequentially with 1N HCl (15 mL), saturated sodium bicarbonate solution (15 mL), and brine (15 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel.
Part 3: Head-to-Head Comparison - Which Strategy Prevails?
The decision to use a multicomponent de novo synthesis versus a pre-formed scaffold depends entirely on the specific synthetic target and the strategic goals of the research program.
Comparative Data Summary
| Feature | De Novo Multicomponent Synthesis | Precursor-Based Functionalization | Expert Analysis & Causality |
| Precursor Availability | Readily available, low-cost bulk chemicals (e.g., ethyl acetoacetate, hydroxylamine). | Niche chemical; may require multi-step synthesis, increasing cost and lead time.[7] | The economic viability of a large-scale synthesis heavily favors the de novo approach due to the commodity nature of its starting materials. |
| Overall Yield | Good to excellent (often >80%) in a single step.[1] | High yield for the functionalization step, but overall yield depends on the synthesis of the precursor itself. | While the final step may be cleaner, the hidden cost is the effort to obtain the precursor. The overall process may be lower yielding. |
| Atom Economy | High; most atoms from the reactants are incorporated into the final product. | Lower; atoms from activating groups (e.g., leaving groups on acyl chlorides) and bases are lost as waste. | The multicomponent strategy is inherently "greener" from an atom economy perspective, minimizing waste. |
| Functional Group Tolerance | Moderate; sensitive groups (e.g., certain unprotected amines or acids) may interfere with the condensation/cyclization cascade. | Excellent; allows for the use of a wide array of modern synthetic reactions (e.g., cross-coupling) on a stable core. | This is the key advantage of the precursor approach. It uncouples the sensitive functionalization step from the harsh ring-forming conditions. |
| Predictability | Generally predictable, but regioselectivity can sometimes be an issue depending on the substrate.[6] | Highly predictable; standard functional group transformations are well-documented and reliable. | For novel or complex targets, the reliability of late-stage functionalization can de-risk a synthetic campaign. |
| Ideal Application | Rapid generation of libraries for initial screening; synthesis of simpler analogs where functional groups are robust. | Synthesis of complex, highly functionalized target molecules; late-stage diversification of a lead compound. | Choose the de novo path for speed and scale in early discovery. Choose the precursor path for precision and complexity in lead optimization. |
Conclusion and Recommendation
Assessing the efficacy of 3-Methylisoxazol-4-amine reveals it to be a precursor of strategic, rather than universal, value. It is not a direct replacement for the classical multicomponent synthesis of isoxazoles. The de novo approach remains superior for its efficiency, low cost, and high atom economy, making it the workhorse for generating foundational isoxazole libraries.
However, 3-Methylisoxazol-4-amine emerges as a powerful tool for late-stage functionalization and lead optimization . Its value lies in providing a stable, pre-formed core that is amenable to a wide range of modern, high-yielding synthetic transformations that would be incompatible with the conditions of ring formation. For drug development professionals aiming to synthesize complex analogs with sensitive functionalities, or to precisely modify a lead scaffold, this precursor offers a predictable and highly versatile pathway.
The ultimate decision rests on a careful analysis of the target molecule's complexity, the scale of the synthesis, and the overall goals of the research program.
References
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Zolfigol, M. A., et al. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]
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Gudimella, M., et al. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. National Center for Biotechnology Information. Available at: [Link]
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Wieczorek, Z., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]
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Khandebharad, A. U., et al. (2015). Synthesis of 3-methyl-4-arylmethylene-isoxazol-5 (4H)-ones catalyzed by tartaric acid in aqueous media. ResearchGate. Available at: [Link]
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Abdul Manan, F. N., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]
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Kumar, K., & Goyal, R. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. National Center for Biotechnology Information. Available at: [Link]
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Wieczorek, Z., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Center for Biotechnology Information. Available at: [Link]
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de Oliveira, K. T., et al. (2023). Continuous Flow Photochemical Synthesis of 3-Methyl-4-arylmethylene Isoxazole-5(4H)-ones through Organic Photoredox Catalysis and Investigation of Their Larvicidal Activity. MDPI. Available at: [Link]
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A Senior Application Scientist's Guide to the Cross-Validation of Experimental Results for 3-Methylisoxazol-4-amine
This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals working with 3-Methylisoxazol-4-amine. Rather than a simple collection of data, this document is structured as a validation manual. It outlines comparative methodologies to synthesize, characterize, and utilize this valuable heterocyclic building block. We will explore the causality behind experimental choices, ensuring that each step contributes to a robust and reproducible scientific outcome. The isoxazole scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs, and understanding the empirical nuances of its derivatives is paramount for innovation.[1][2][3]
Part 1: Synthetic Cross-Validation: A Comparative Analysis of Routes
The synthesis of 3-Methylisoxazol-4-amine, like many substituted isoxazoles, can be approached from multiple angles. The choice of synthetic route directly impacts yield, purity, scalability, and cost. A thorough understanding of these alternatives is critical for experimental design. We will compare three common strategies applicable to this class of compounds.
Method A: Reduction of a Nitro Precursor
This is a classic and reliable method in heterocyclic chemistry. It involves the synthesis of a nitro-isoxazole intermediate, followed by reduction to the target amine. The nitro group serves as a stable and readily available precursor to the amine functionality.
Experimental Protocol: Synthesis via Nitro-Group Reduction (This protocol is adapted from the well-established synthesis of a structurally related compound, methyl 4-amino-3-methoxyisoxazole-5-carboxylate, demonstrating the viability of this approach.)[4]
-
Nitration of the Isoxazole Core: A suitable 3-methylisoxazole precursor is subjected to nitration. For instance, reacting methyl 3-methoxyisoxazole-5-carboxylate with a nitrating agent like a mixture of triflic anhydride and tetramethylammonium nitrate in dichloromethane (DCM) can introduce the nitro group at the 4-position.[4][5] The reaction is typically stirred under reflux for an extended period (e.g., 48 hours).
-
Work-up and Purification: After cooling, the reaction mixture is partitioned between water and DCM. The organic layers are combined, washed, dried over a drying agent like MgSO₄, and concentrated under reduced pressure.[4][5] Purification is achieved via silica gel column chromatography.
-
Reduction to the Amine: The purified 4-nitroisoxazole derivative is dissolved in a solvent mixture, such as acetic acid and water (e.g., 3:1 v/v).[4] A reducing agent, such as iron powder, is added in excess.[4]
-
Reaction Monitoring and Isolation: The mixture is heated (e.g., to 50°C) and stirred for several hours until the reaction is complete (monitored by TLC).[4] After cooling, the solvent is removed, and the residue is partitioned between water and an organic solvent like ethyl acetate. The mixture is basified (e.g., with saturated Na₂CO₃ solution) to deprotonate the amine, facilitating its extraction into the organic phase.[4]
-
Final Purification: The combined organic extracts are washed, dried, and concentrated to yield the final product, 3-Methylisoxazol-4-amine, which can be further purified if necessary.
Method B: Multi-Component Reactions (MCRs)
MCRs offer a highly efficient alternative, constructing complex molecules from three or more starting materials in a single pot.[1] This approach is prized for its atom economy, reduced waste, and operational simplicity. For isoxazole synthesis, an MCR could involve the condensation of an aldehyde, hydroxylamine, and a β-ketoester.[1][6]
Causality: The power of MCRs lies in their convergent nature. By combining multiple bond-forming events into one sequence without isolating intermediates, they dramatically shorten synthetic pathways, saving time, resources, and solvent.[1]
Method C: [3+2] Cycloaddition
This is a fundamental and versatile method for constructing the five-membered isoxazole ring.[7] The reaction typically involves the cycloaddition of a nitrile oxide (a 1,3-dipole) with an alkyne or alkene.[3][7] For 3-Methylisoxazol-4-amine, this would involve a carefully chosen substituted alkyne and acetonitrile oxide.
Causality: Cycloaddition reactions are mechanistically elegant and often provide high regioselectivity, allowing for precise control over the substitution pattern on the resulting heterocyclic ring.[8]
Comparative Summary of Synthetic Routes
| Parameter | Method A: Nitro Reduction | Method B: MCR | Method C: [3+2] Cycloaddition |
| Complexity | Multi-step, requires isolation of intermediates | One-pot, operationally simple | Multi-step (nitrile oxide generation) |
| Starting Materials | Isoxazole precursor, nitrating agent, reducing agent | Aldehyde, β-ketoester, hydroxylamine | Alkyne, nitrile precursor (e.g., oxime) |
| Key Advantages | Reliable, well-established, good for specific isomers | High efficiency, atom economy, rapid | High regioselectivity, versatile |
| Potential Challenges | Potentially harsh conditions, multiple purifications | Optimization of conditions for all components | Stability and handling of nitrile oxides |
Diagram 1: Comparative Synthetic Workflows
Caption: Comparison of three distinct synthetic pathways to 3-Methylisoxazol-4-amine.
Part 2: Spectroscopic Characterization and Validation
Confirming the identity and purity of the synthesized 3-Methylisoxazol-4-amine is a non-negotiable step. A combination of spectroscopic techniques provides a self-validating system, where data from each method corroborates the others to build an unambiguous structural assignment.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified product and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for amines as it can resolve the N-H protons, which may exchange too rapidly in other solvents.
-
Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field, which is critical for high-resolution spectra.
-
Data Acquisition: Acquire a standard proton spectrum. Key parameters include a 90° pulse angle, a sufficient relaxation delay (e.g., 2-5 seconds) to allow for full magnetization recovery, and an adequate number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data (Free Induction Decay, FID) by applying a Fourier transform. Phase the resulting spectrum and perform a baseline correction.
-
Spectral Interpretation: Calibrate the spectrum using the residual solvent peak (e.g., DMSO at ~2.50 ppm). Integrate the signals to determine the relative number of protons for each peak. Analyze the chemical shifts (δ), coupling constants (J), and multiplicities (singlet, doublet, etc.) to assign each signal to the specific protons in the 3-Methylisoxazol-4-amine structure.
Predicted Spectroscopic Data
The following table summarizes the expected spectroscopic signatures for 3-Methylisoxazol-4-amine, extrapolated from data on closely related structures such as 3-aminoisoxazole and other substituted isoxazoles.[4][9][10]
| Technique | Expected Signature | Interpretation |
| ¹H NMR | δ ~ 8.0-8.5 (s, 1H)δ ~ 4.5-5.5 (br s, 2H)δ ~ 2.0-2.3 (s, 3H) | C5-H proton of the isoxazole ring.NH₂ protons (broad due to exchange/quadrupole).CH₃ protons at the C3 position. |
| ¹³C NMR | δ ~ 160-165δ ~ 150-155δ ~ 125-135δ ~ 115-125δ ~ 10-15 | C3 (attached to methyl).C5 (attached to H).C4 (attached to amine).Quaternary carbon signal.Methyl carbon. |
| FT-IR (cm⁻¹) | 3300-3500 (two bands)1600-16501400-1500~1200 | N-H stretching (symmetric & asymmetric) of the primary amine.N-H scissoring (bending) vibration.C=N and C=C stretching of the isoxazole ring.C-O stretching of the isoxazole ring. |
| Mass Spec (MS) | [M+H]⁺ at m/z ≈ 99.06 | Molecular ion peak corresponding to the formula C₄H₇N₂O⁺. |
Diagram 2: Spectroscopic Validation Workflow
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A Researcher's Guide to Benchmarking 3-Methylisoxazol-4-amine Against Known FLT3 Kinase Inhibitors
Introduction
The isoxazole motif is a privileged scaffold in medicinal chemistry, frequently appearing in compounds targeting a diverse range of biological targets, including protein kinases.[1] 3-Methylisoxazol-4-amine represents a foundational structure within this class. While its specific inhibitory profile is an area of active investigation, its structural elements suggest potential activity against therapeutically relevant kinases. This guide proposes a comprehensive framework for evaluating 3-Methylisoxazol-4-amine as a potential inhibitor of FMS-like Tyrosine Kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML).
FLT3 is a receptor tyrosine kinase essential for the normal development of hematopoietic stem cells.[2][3] In approximately 30% of AML cases, mutations in the FLT3 gene, most commonly internal tandem duplications (FLT3-ITD), lead to constitutive kinase activation.[2][4] This aberrant signaling drives uncontrolled cell proliferation and is associated with a poor prognosis, making FLT3 a key therapeutic target.[2][5]
To rigorously assess the potential of 3-Methylisoxazol-4-amine, this guide establishes a head-to-head comparison with well-characterized, clinically relevant FLT3 inhibitors:
-
Quizartinib (AC220): A potent and selective second-generation, type II FLT3 inhibitor, primarily targeting the FLT3-ITD mutation.[5][6][7][8]
-
Gilteritinib (ASP2215): A next-generation, type I FLT3 inhibitor with potent activity against both FLT3-ITD and tyrosine kinase domain (TKD) resistance mutations.[1][9][10]
-
Sorafenib: A first-generation multi-kinase inhibitor with activity against FLT3, VEGFR, and PDGFR, providing a benchmark for broader kinase selectivity.[8][11][12][13]
This guide provides detailed experimental protocols, data interpretation frameworks, and the scientific rationale needed to position 3-Methylisoxazol-4-amine within the competitive landscape of FLT3-targeted therapies.
Part 1: Biochemical Potency and Selectivity
The initial step in characterizing any potential inhibitor is to determine its direct enzymatic inhibitory activity (potency) and its specificity for the intended target over other related kinases (selectivity).
Rationale for Experimental Choice: A luminescent-based kinase assay, such as the ADP-Glo™ Kinase Assay, is selected for its high sensitivity, broad dynamic range, and scalability for high-throughput screening. This assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction, which directly correlates with enzyme activity.[3][14] By measuring the reduction in ADP production in the presence of an inhibitor, we can accurately determine the compound's half-maximal inhibitory concentration (IC50).
Experimental Protocol: FLT3 Biochemical Kinase Assay (ADP-Glo™)
This protocol outlines the procedure for determining the IC50 value of a test compound against purified FLT3 enzyme.
Materials:
-
Purified recombinant FLT3 kinase domain (e.g., from BPS Bioscience, #78514).[15]
-
FLT3 Kinase Buffer: 40mM Tris-HCl, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT.[3]
-
Substrate: Poly(E,Y)4:1 or a specific peptide substrate.
-
ATP solution.
-
Test Compounds (3-Methylisoxazol-4-amine, Quizartinib, Gilteritinib, Sorafenib) dissolved in 100% DMSO.
-
ADP-Glo™ Kinase Assay Kit (Promega, #V6930).[15]
-
384-well white assay plates.
-
Luminometer.
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO, starting from a 1 mM stock.
-
Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted inhibitor or DMSO vehicle control (final DMSO concentration ≤1%).[15]
-
Add 2 µL of a solution containing the FLT3 enzyme and substrate in Kinase Buffer.
-
Initiate the kinase reaction by adding 2 µL of ATP solution. The final ATP concentration should be at or near the Km for the enzyme to ensure competitive inhibitors are fairly evaluated.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and initiate the luciferase reaction.[3] Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus, the kinase activity.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
Workflow for Biochemical IC50 Determination
Caption: Simplified FLT3 signaling pathway in AML.
Discussion and Future Directions
This guide outlines a systematic approach to benchmark the novel compound 3-Methylisoxazol-4-amine against established FLT3 inhibitors. The proposed experiments will generate a comprehensive dataset covering biochemical potency, cellular efficacy, and target engagement.
Interpreting the Results:
-
High Potency, High Selectivity: If 3-Methylisoxazol-4-amine demonstrates a low nanomolar IC50 against FLT3-ITD and significantly higher IC50s against other kinases, it could represent a promising lead for a next-generation selective inhibitor.
-
Broad Kinase Profile: If it inhibits multiple kinases like Sorafenib, it might have applications where multi-target engagement is beneficial, but could also carry a higher risk of off-target toxicities.
-
Cellular vs. Biochemical Activity: A significant drop-off in potency from the biochemical to the cellular assay (e.g., biochemical IC50 = 10 nM, cellular EC50 = 500 nM) might indicate poor cell permeability or high plasma protein binding, which would need to be addressed through medicinal chemistry optimization.
The data generated through these protocols will provide a clear, objective comparison to Quizartinib, Gilteritinib, and Sorafenib, enabling an informed decision on the future development of the 3-Methylisoxazol-4-amine scaffold as a potential therapeutic for FLT3-mutated AML.
References
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Mori, M., et al. (2017). Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia. Investigational New Drugs, 35(5), 556–565. [Link]
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Lee, L. Y., et al. (2017). Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor. Blood, 129(6), 808–811. [Link]
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Montesinos, P., et al. (2023). Quizartinib: a potent and selective FLT3 inhibitor for the treatment of patients with FLT3-ITD–positive AML. Future Oncology. [Link]
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Yamauchi, T., et al. (2020). Quizartinib, a selective FLT3 inhibitor, maintains antileukemic activity in preclinical models of RAS-mediated midostaurin-resistant acute myeloid leukemia cells. Haematologica, 105(3), e113–e117. [Link]
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AACR Journals. (2020). Pim Kinase Inhibitors Increase Gilteritinib Cytotoxicity in FLT3-ITD Acute Myeloid Leukemia Through GSK-3β Activation and c-Myc and Mcl-1 Proteasomal Degradation. Molecular Cancer Therapeutics. [Link]
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eScholarship. (2024). N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-Methylisoxazol-4-amine Derivatives as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The isoxazole moiety is a versatile scaffold in medicinal chemistry, present in numerous clinically approved drugs.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged structure in drug discovery.[1][2] This guide will specifically explore derivatives of the 3-methylisoxazol-4-amine core, particularly the more complex and highly active isoxazolo[3,4-b]pyridin-3-amine scaffold, in the context of treating acute myeloid leukemia (AML) by targeting FLT3 mutations.[3]
The Significance of Targeting FLT3 in Acute Myeloid Leukemia
Acute myeloid leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal white blood cells in the bone marrow.[4] Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are among the most common genetic alterations in AML, occurring in approximately 30% of patients, and are associated with a poor prognosis.[4][5][6] These mutations, particularly internal tandem duplications (ITD) within the juxtamembrane domain, lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival.[4] Consequently, FLT3 has emerged as a critical therapeutic target for AML, and the development of potent and selective FLT3 inhibitors is an area of intense research.[3][5]
Core Scaffold: The Isoxazolo[3,4-b]pyridin-3-amine Moiety
The focus of this guide is a series of potent FLT3 inhibitors based on the 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine scaffold. These compounds have been designed as covalent inhibitors, aiming to form an irreversible bond with a non-catalytic cysteine residue near the ATP-binding site of the FLT3 kinase. This covalent interaction can lead to prolonged target engagement and potentially overcome resistance mechanisms.[3]
Structure-Activity Relationship (SAR) Analysis of Isoxazolo[3,4-b]pyridin-3-amine Derivatives as FLT3 Inhibitors
The following sections will dissect the impact of various structural modifications on the inhibitory potency of these derivatives against both wild-type FLT3 and the clinically relevant FLT3-ITD mutant. The data presented is synthesized from preclinical studies and provides a clear comparison of the different analogs.[3]
The Role of the Covalent Warhead
A key feature of the optimized derivatives is the incorporation of a "warhead" – a reactive group designed to form a covalent bond with the target protein. In the studied series, two types of Michael acceptors were explored: vinyl sulfonamides and acrylamides, attached to the 4-aminophenyl moiety.[3] The presence and nature of this warhead are critical for the irreversible inhibition of FLT3.
Table 1: Comparison of FLT3 Inhibitory Activity of Key Derivatives
| Compound ID | R Group (Warhead) | FLT3 IC50 (nM) | MOLM-13 (FLT3-ITD) IC50 (nM) | MV4-11 (FLT3-ITD) IC50 (nM) |
| C14 | N,N-dimethylaminovinylsulfonamide | 256 | 507 | 325 |
| F15 | Acrylamide | 123 | 253 | 91 |
Data compiled from multiple sources.[3][7]
From the data in Table 1, it is evident that the nature of the Michael acceptor significantly influences the biological activity. Compound F15 , bearing an acrylamide group, demonstrates more potent inhibition of both the isolated FLT3 enzyme and the FLT3-ITD expressing cell lines (MOLM-13 and MV4-11) compared to the vinyl sulfonamide derivative C14 .[7] This suggests that the acrylamide moiety may have a more favorable geometry and reactivity for covalent modification of the target cysteine residue within the FLT3 kinase.
Impact of Substitutions on the Phenyl Ring
Further optimization of the scaffold involved substitutions on the phenyl ring at the 6-position of the isoxazolo[3,4-b]pyridine core. The parent compound in this series features a methyl group at this position.
A systematic exploration of various substituents at this position would be the logical next step in optimizing the potency and selectivity of this class of inhibitors. The introduction of different alkyl or aryl groups could influence the compound's conformation, solubility, and interaction with the hydrophobic pockets of the kinase domain.
Below is a logical workflow for the discovery and optimization of such kinase inhibitors.
Caption: A generalized workflow for the discovery and development of kinase inhibitors.
Experimental Protocols
The following are representative protocols for the key in vitro assays used to evaluate the biological activity of 3-methylisoxazol-4-amine derivatives. These protocols are designed to be self-validating, with appropriate controls to ensure data integrity.
FLT3 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human FLT3 enzyme
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[8]
-
ATP
-
Substrate (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (3-methylisoxazol-4-amine derivatives)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Microplate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in kinase buffer.
-
Kinase Reaction: In a 384-well plate, add the FLT3 enzyme, the substrate, and the test compound dilution.[8]
-
Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[8]
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control and determine the IC50 value using a suitable software.
Caption: Workflow for the ADP-Glo™ Kinase Inhibition Assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Materials:
-
AML cell lines (e.g., MOLM-13, MV4-11)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the AML cells in 96-well plates at a predetermined density and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of the 3-methylisoxazol-4-amine derivatives for a specified period (e.g., 72 hours).[9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.[9]
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Determine the IC50 for cell viability by plotting the percentage of viable cells against the compound concentration.
Conclusion and Future Directions
The structure-activity relationship studies of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivatives have identified potent covalent inhibitors of FLT3. The key takeaways from this analysis are:
-
The isoxazolo[3,4-b]pyridin-3-amine scaffold is a promising framework for the development of FLT3 inhibitors.
-
The incorporation of a covalent warhead, particularly an acrylamide moiety, significantly enhances the inhibitory potency against FLT3 and FLT3-ITD expressing cell lines.
Future research in this area should focus on:
-
A more extensive exploration of substituents on the phenyl ring at the 6-position to further optimize potency and selectivity.
-
In vivo efficacy studies of the most promising compounds in animal models of AML.
-
Comprehensive pharmacokinetic and toxicological profiling to assess the drug-like properties of these derivatives.
By leveraging the insights from these SAR studies, researchers can continue to refine the design of 3-methylisoxazol-4-amine derivatives to develop novel and effective therapies for AML and other kinase-driven cancers.
References
-
ResearchGate. (n.d.). Structure–activity relationship of isoxazole derivatives. Retrieved from [Link]
-
National Institutes of Health. (2022). Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Retrieved from [Link]
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National Institutes of Health. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Retrieved from [Link]
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National Institutes of Health. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]
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National Institutes of Health. (2021). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Retrieved from [Link]
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National Institutes of Health. (2023). Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]
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PubMed. (2004). Structure/activity investigations of 5-substituted 3-methylisoxazole[5, 4-d]1, 2, 3-triazin-4-one derivatives. Retrieved from [Link]
-
National Institutes of Health. (2022). Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. Retrieved from [Link]
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PubMed. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Retrieved from [Link]
-
ARKA JAIN University. (n.d.). In silico Investigation and Biological Evaluation of Synthesized Sulfamethoxazole Derivatives. Retrieved from [Link]
-
IJCRT.org. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). In silico Investigation and Biological Evaluation of Synthesized Sulfamethoxazole Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. Retrieved from [Link]
-
ResearchGate. (n.d.). In silico Investigation and Biological Evaluation of Synthesized Sulfamethoxazole Derivatives. Retrieved from [Link]
-
National Institutes of Health. (2021). Synthesis of some novel coumarin isoxazol sulfonamide hybrid compounds, 3D-QSAR studies, and antibacterial evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization and biological activity of isoxazole derivatives. Retrieved from [Link]
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National Institutes of Health. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. Retrieved from [Link]
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med-sciences.com. (n.d.). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of. Retrieved from [Link]
-
Spandidos Publications. (n.d.). In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. Retrieved from [Link]
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PLOS. (n.d.). Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment. Retrieved from [Link]
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Scilit. (n.d.). Structure-guided discovery and characterization of novel FLT3 inhibitors for acute myeloid leukemia treatment. Retrieved from [Link]
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Safety Operating Guide
A Researcher's Comprehensive Guide to the Proper Disposal of 3-Methylisoxazol-4-amine
As laboratory professionals dedicated to innovation and discovery, our commitment to safety and environmental stewardship is paramount. The proper handling and disposal of chemical reagents are not merely procedural formalities; they are integral to the integrity of our research and the well-being of our community. This guide provides a detailed protocol for the safe disposal of 3-Methylisoxazol-4-amine, grounding every step in the principles of chemical compatibility, risk mitigation, and regulatory compliance.
Core Hazard Profile of 3-Methylisoxazol-4-amine
Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is essential. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment (PPE) to the final waste segregation. 3-Methylisoxazol-4-amine is a compound that demands respect due to its significant health and environmental risks.
The primary hazards, as identified in its Safety Data Sheet (SDS), are summarized below.
| Hazard Classification | GHS Category | Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed. |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |
| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction. |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child. |
| Chronic Aquatic Hazard | Category 2 | H411: Toxic to aquatic life with long lasting effects. |
The causality behind these classifications dictates our disposal strategy. The acute oral toxicity and potential for severe eye damage necessitate stringent containment to prevent accidental exposure. The classification as a skin sensitizer means that even minor contact can lead to an allergic reaction upon subsequent exposures. Most critically for disposal, its high aquatic toxicity strictly prohibits any form of drain disposal, as release into sewer systems could pose a substantial threat to the environment.[1]
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the complete disposal process, from the point of generation at the lab bench to its final collection for professional treatment. This workflow is designed to be a self-validating system, ensuring safety and compliance at each stage.
Step 1: Immediate Personal Protection
Before handling any waste materials, don the appropriate PPE. The goal is to create a complete barrier between you and the chemical.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Immediately change gloves if they become contaminated.
-
Eye/Face Protection: Use safety glasses with side-shields or, preferably, chemical safety goggles and a face shield, especially when transferring liquids.
-
Skin and Body Protection: A standard lab coat is required. Ensure it is fully buttoned. For larger quantities, consider a chemically resistant apron.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a respirator may be necessary. All respiratory protection must be part of an established institutional program with proper fit-testing.[2]
Step 2: Waste Segregation and Container Selection
Proper segregation is the cornerstone of safe chemical waste management. Never mix incompatible waste streams.
-
Identify the Waste Stream: Determine if you are disposing of pure (solid) 3-Methylisoxazol-4-amine, a concentrated solution, or dilute aqueous/solvent waste.
-
Container Choice:
-
Prohibited Actions:
-
DO NOT dispose of 3-Methylisoxazol-4-amine down the drain.[1] This is a direct violation of environmental safety protocols due to its aquatic toxicity.
-
DO NOT dispose of it in the regular solid trash.
-
DO NOT mix it with other waste streams unless you have confirmed chemical compatibility. For instance, do not mix amine compounds with acids or strong oxidizing agents, as this can cause violent reactions or the release of toxic fumes.[2]
-
The following decision tree illustrates the initial segregation logic.
Caption: Waste Segregation Decision Tree
Step 3: Proper Labeling of Waste Containers
Accurate and complete labeling is a regulatory requirement and is critical for the safety of everyone who will handle the container.[3][4][5]
Your hazardous waste label must include:
-
The words "HAZARDOUS WASTE" .[3]
-
The full chemical name: "3-Methylisoxazol-4-amine" . Avoid using abbreviations or formulas.[3]
-
The approximate concentration and composition if it is a mixture.
-
The date when waste was first added to the container (the "accumulation start date").[5]
-
The specific hazard characteristics (e.g., "Toxic," "Environmental Hazard").
Step 4: Accumulation and Storage
Waste must be stored safely in a designated location within the laboratory, known as a Satellite Accumulation Area (SAA), at or near the point of generation.[4]
-
Keep waste containers tightly closed at all times, except when adding waste.[3][5]
-
Store containers in a secondary containment bin to prevent the spread of material in case of a leak.
-
Ensure the SAA is away from drains, heat sources, and incompatible chemicals.[2]
Step 5: Arranging for Final Disposal
Laboratory-generated hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste contractor.[1][6]
-
Once your waste container is full or you are finished with the process, complete a chemical collection request form as required by your institution.[2]
-
Ensure all labeling is correct and the container exterior is clean and free of contamination.
-
Follow your EHS department's specific procedures for waste pickup.
The entire disposal protocol can be visualized as a continuous workflow.
Caption: End-to-End Disposal Workflow
Emergency Procedures: Spill and Exposure
In the event of a spill or exposure, immediate and correct action is crucial.
-
Spills:
-
Alert personnel in the immediate area and evacuate if necessary.
-
If the spill is small and you are trained to handle it, use an inert absorbent material (e.g., sand, vermiculite) to contain it.[2][7] Do not use combustible materials.
-
Collect the absorbed material using spark-proof tools and place it in a sealed, labeled hazardous waste container for disposal.[1]
-
For large spills, evacuate the area, secure it, and contact your institution's emergency response team or EHS immediately.[2]
-
-
Exposure:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation or a rash occurs, get medical advice.
-
Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water and seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][9]
-
Regulatory Framework
The procedures outlined in this guide are mandated by regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] These regulations establish a "cradle to grave" responsibility for hazardous waste, meaning the generator is responsible for the waste from its creation to its ultimate disposal.[5] Classifying 3-Methylisoxazol-4-amine as a regulated chemical waste is based on its toxic and environmentally hazardous characteristics.[6]
By adhering to these protocols, you ensure not only the safety of yourself and your colleagues but also maintain your institution's compliance with federal, state, and local laws, preventing potential fines and legal consequences.[4]
References
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- 8. spectrumchemical.com [spectrumchemical.com]
- 9. fishersci.com [fishersci.com]
A Senior Application Scientist's Guide to the Safe Handling of 3-Methylisoxazol-4-amine
As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule and the experimental outcome. However, the foundational prerequisite to any successful experiment is a thorough understanding and implementation of safety protocols. This guide provides essential, field-tested safety and logistical information for handling 3-Methylisoxazol-4-amine, ensuring both the integrity of your research and the safety of your laboratory personnel.
Understanding the Hazard Profile of 3-Methylisoxazol-4-amine
Before handling any chemical, a comprehensive understanding of its potential hazards is crucial. 3-Methylisoxazol-4-amine is classified as a hazardous substance.[1] The primary hazards associated with this compound are:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2][3]
-
Serious Eye Irritation: The chemical can cause serious irritation if it comes into contact with the eyes.[1][2][3]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[2][3][4]
-
Harmful if Swallowed: Ingestion of this chemical is harmful.[2]
Understanding these hazards informs every aspect of the handling procedure, from the selection of personal protective equipment to the design of the experimental setup.
Engineering Controls: Your First Line of Defense
The most effective way to mitigate exposure to hazardous chemicals is to use robust engineering controls. Personal protective equipment should always be considered the last line of defense.
-
Chemical Fume Hood: All work involving 3-Methylisoxazol-4-amine, especially when handling the solid form or creating solutions, should be conducted in a certified chemical fume hood.[5] This is critical to prevent the inhalation of any dust or vapors that may be generated.[6]
-
Ventilation: Ensure that your laboratory is well-ventilated.[2][3][4] Good general lab ventilation complements the localized exhaust of a fume hood.
-
Eyewash Stations and Safety Showers: These should be readily accessible and tested regularly.[1][5] In the event of an accidental exposure, immediate access to an eyewash station or safety shower is critical.[6]
Personal Protective Equipment (PPE): A Necessary Barrier
The appropriate selection and use of PPE are non-negotiable when handling 3-Methylisoxazol-4-amine.[2][3][4]
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | To prevent skin contact and irritation.[6][7] It is advisable to double-glove if the procedure involves a high risk of splashing. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect the eyes from dust particles and splashes of solutions containing the chemical.[6][8] |
| Body Protection | A laboratory coat. | To protect the skin and personal clothing from contamination.[6] |
| Respiratory Protection | Generally not required if work is conducted in a fume hood. | If a fume hood is not available or in the case of a large spill, a NIOSH/MSHA-approved respirator may be necessary.[5] |
dot
Operational Plan: From Receipt to Disposal
A systematic approach to handling 3-Methylisoxazol-4-amine will minimize risks and ensure a smooth workflow.
Step 1: Pre-Handling Preparations
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read the SDS for 3-Methylisoxazol-4-amine.[6] The SDS provides detailed information on hazards, handling, storage, and emergency procedures.[1][2][4]
-
Designate a Work Area: Clearly define the area where the chemical will be handled, preferably within a fume hood.[5]
-
Assemble all Necessary Materials: Have all required equipment, including PPE, weighing materials, solvents, and waste containers, ready before you begin.
Step 2: Handling the Chemical
-
Don PPE: Put on your lab coat, safety goggles, and gloves before handling the chemical container.[6]
-
Weighing: If you need to weigh the solid, do so in the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Making Solutions: When preparing solutions, slowly add the 3-Methylisoxazol-4-amine to the solvent to avoid splashing.
-
Avoid Inhalation and Contact: At all times, avoid breathing in dust or vapors and prevent the chemical from coming into contact with your skin or eyes.[1][5]
Step 3: Post-Handling Procedures
-
Decontamination: Clean the work area thoroughly after use.
-
Doffing PPE: Remove your gloves and lab coat before leaving the work area. Always wash your hands thoroughly with soap and water after handling the chemical, even if you were wearing gloves.[1][6]
Disposal Plan: Responsible Waste Management
Proper disposal of 3-Methylisoxazol-4-amine and its containers is a critical aspect of laboratory safety and environmental responsibility.
-
Waste Collection: All waste materials, including unused chemical, contaminated consumables (e.g., weighing boats, pipette tips, gloves), and empty containers, should be collected in a designated, labeled hazardous waste container.[1][9]
-
Container Disposal: Empty containers should be rinsed with an appropriate solvent, and the rinsate should be collected as hazardous waste.
-
Consult Regulations: Dispose of the hazardous waste in accordance with local, state, and federal regulations.[9] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures: Be Prepared
Accidents can happen, and being prepared is key to mitigating their consequences.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][10] Remove contaminated clothing.[4] Seek medical attention if irritation persists.[9]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][10] Seek immediate medical attention.[5]
-
Inhalation: Move the affected person to fresh air.[1][4] If they are not breathing, give artificial respiration. Seek medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[11] Rinse the mouth with water.[10] Seek immediate medical attention.
-
Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[5] For large spills, evacuate the area and contact your EHS department.
dot
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
